molecular formula C46H59N7O7S B12400916 JPS014

JPS014

Cat. No.: B12400916
M. Wt: 854.1 g/mol
InChI Key: QANLZMZKZIPVPD-DRTKLYQKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

JPS014 is a useful research compound. Its molecular formula is C46H59N7O7S and its molecular weight is 854.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C46H59N7O7S

Molecular Weight

854.1 g/mol

IUPAC Name

(2S,4R)-1-[(2S)-2-[9-[2-[4-[(2-aminophenyl)carbamoyl]anilino]-2-oxoethoxy]nonanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C46H59N7O7S/c1-30-41(61-29-49-30)32-18-16-31(17-19-32)26-48-44(58)38-25-35(54)27-53(38)45(59)42(46(2,3)4)52-39(55)15-9-7-5-6-8-12-24-60-28-40(56)50-34-22-20-33(21-23-34)43(57)51-37-14-11-10-13-36(37)47/h10-11,13-14,16-23,29,35,38,42,54H,5-9,12,15,24-28,47H2,1-4H3,(H,48,58)(H,50,56)(H,51,57)(H,52,55)/t35-,38+,42-/m1/s1

InChI Key

QANLZMZKZIPVPD-DRTKLYQKSA-N

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCCOCC(=O)NC4=CC=C(C=C4)C(=O)NC5=CC=CC=C5N)O

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCOCC(=O)NC4=CC=C(C=C4)C(=O)NC5=CC=CC=C5N)O

Origin of Product

United States

Foundational & Exploratory

The PROTAC JPS014: A Technical Guide to its Mechanism of Action for Targeted Histone Deacetylase Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JPS014 is a synthetic, benzamide-based Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of Class I histone deacetylases (HDACs), with a pronounced efficacy against HDAC1 and HDAC2. By co-opting the cell's natural protein disposal machinery, this compound offers a novel therapeutic strategy for cancers and other diseases where HDAC overexpression is a contributing factor. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, downstream signaling effects, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action: Targeted Protein Degradation

This compound operates as a heterobifunctional molecule, bridging the target protein (HDAC1/2) with an E3 ubiquitin ligase.[1][2] It is composed of a benzamide ligand, derived from the HDAC inhibitor CI-994, which selectively binds to the active site of Class I HDACs.[3][4] This is connected via a flexible linker to a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][3]

This trimolecular complex formation facilitates the polyubiquitination of the HDAC protein by the E3 ligase, marking it for recognition and subsequent degradation by the 26S proteasome.[3] This catalytic process allows a single molecule of this compound to induce the degradation of multiple HDAC molecules, leading to a potent and sustained reduction in cellular HDAC levels.[3]

PROTAC_Mechanism cluster_0 This compound (PROTAC) This compound This compound Benzamide Benzamide Ligand (binds HDAC1/2) Linker Linker VHL_Ligand VHL Ligand (binds VHL E3 Ligase) HDAC HDAC1/2 (Target Protein) This compound->HDAC Binds VHL VHL E3 Ubiquitin Ligase This compound->VHL Proteasome 26S Proteasome HDAC->Proteasome Targeted for Degradation VHL->HDAC Degraded_HDAC Degraded HDAC Proteasome->Degraded_HDAC Degrades Ub Ubiquitin

Figure 1: this compound Mechanism of Action.

Quantitative Analysis of this compound Activity

The efficacy of this compound has been quantified through various in vitro and cell-based assays. The following tables summarize the key performance metrics for this compound (referred to as compound 7 in the source publication) and related compounds in HCT116 colon cancer cells.[2]

Table 1: Degradation Potency (DC50) and Maximum Degradation (Dmax) of this compound in HCT116 Cells after 24 hours.

CompoundTarget ProteinDC50 (μM)Dmax (%)
This compound (7) HDAC10.91 ± 0.0285
This compound (7) HDAC30.64 ± 0.0390

DC50 (half-maximal degradation concentration) is the concentration of the compound that induces 50% degradation of the target protein. Dmax is the maximum observed degradation.[5]

Table 2: Inhibitory Concentration (IC50) of this compound against HDAC Complexes.

CompoundTarget ComplexIC50 (μM)
This compound (7) HDAC1-CoREST-LSD10.53 ± 0.09
This compound (7) HDAC2-CoREST-LSD10.62 ± 0.07
This compound (7) HDAC3-SMRT0.13 ± 0.01

IC50 (half-maximal inhibitory concentration) is the concentration of the compound that inhibits 50% of the enzymatic activity of the target complex.

Downstream Signaling Pathways Affected by this compound

The degradation of HDAC1/2 by this compound leads to significant alterations in gene expression, impacting key cellular signaling pathways that control cell proliferation, survival, and apoptosis.[3]

Regulation of the Cell Cycle

This compound treatment induces cell cycle arrest.[3] This is achieved through the transcriptional upregulation of cell cycle inhibitors and the downregulation of core regulatory factors.[3] The degradation of HDAC1/2 leads to increased expression of p21 (CDKN1A) and p15 (CDKN2B), which are potent inhibitors of cyclin-dependent kinases (CDKs).[3] Concurrently, there is a marked downregulation of key cell cycle promoters such as E2F1, CDK1, and Cyclin E1.[3]

Cell_Cycle_Pathway cluster_result Outcome This compound This compound HDAC1_2 HDAC1/2 This compound->HDAC1_2 Degrades p21_p15 p21 (CDKN1A) p15 (CDKN2B) HDAC1_2->p21_p15 Represses E2F1_CDK1_CyclinE1 E2F1, CDK1, Cyclin E1 HDAC1_2->E2F1_CDK1_CyclinE1 Activates CDK_Cyclin CDK-Cyclin Complexes p21_p15->CDK_Cyclin Inhibits CellCycleProgression Cell Cycle Progression CDK_Cyclin->CellCycleProgression Promotes E2F1_CDK1_CyclinE1->CellCycleProgression Promotes CellCycleArrest Cell Cycle Arrest

Figure 2: this compound-mediated cell cycle arrest.
Modulation of the mTOR Signaling Pathway

Transcriptional analysis of cells treated with this compound reveals a downregulation of the mTOR (mammalian target of rapamycin) signaling pathway.[6] A consistent decrease in the expression of AKT1 and MTOR has been observed.[6] Furthermore, this compound treatment leads to the downregulation of genes encoding components of both mTORC1 and mTORC2 complexes, such as MLST8, TELO2, and TTI1.[6] This inhibition of mTOR signaling contributes to the anti-proliferative and pro-apoptotic effects of this compound.[6]

mTOR_Pathway cluster_result Outcome This compound This compound HDAC1_2 HDAC1/2 This compound->HDAC1_2 Degrades AKT1_mTOR_expression AKT1 & mTOR Gene Expression HDAC1_2->AKT1_mTOR_expression Modulates mTORC1_mTORC2 mTORC1/2 Complex (MLST8, TELO2, TTI1) AKT1_mTOR_expression->mTORC1_mTORC2 Forms Downstream_Effectors Downstream Effectors (e.g., S6K1, 4E-BP1) mTORC1_mTORC2->Downstream_Effectors Activates Cell_Growth_Proliferation Cell Growth & Proliferation Downstream_Effectors->Cell_Growth_Proliferation Promotes Inhibition_of_Proliferation Inhibition of Cell Growth and Proliferation

Figure 3: this compound-mediated mTOR pathway inhibition.

Experimental Protocols

The following are summaries of the key experimental methodologies used in the characterization of this compound. For complete details, refer to Smalley JP, et al., J Med Chem. 2022;65(7):5642-5659.[3][7]

Cell Culture and Treatment
  • Cell Line: HCT116 human colon carcinoma cells.

  • Culture Conditions: Cells were maintained in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.

  • Compound Treatment: this compound and other compounds were dissolved in DMSO to create stock solutions. For experiments, cells were treated with the compounds at the indicated concentrations (0.1, 1, and 10 μM) for 24 hours.

Western Blotting for Protein Degradation Analysis
  • Cell Lysis: After treatment, cells were harvested and lysed using NP-40 lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a nitrocellulose membrane.

  • Immunoblotting: Membranes were blocked and then incubated with primary antibodies specific for HDAC1, HDAC2, HDAC3, and a loading control (e.g., β-actin or GAPDH). This was followed by incubation with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

  • Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Band intensities were quantified using densitometry software. Protein levels were normalized to the loading control and expressed as a percentage of the vehicle-treated control.

In Vitro HDAC Inhibition Assay
  • Enzyme Source: Purified recombinant human HDAC1-LSD1-CoREST, HDAC2-LSD1-CoREST, and HDAC3-SMRT complexes.

  • Assay Principle: A fluorogenic assay was used, where the HDAC enzyme deacetylates a substrate, making it susceptible to cleavage by a developer, which releases a fluorescent signal.

  • Procedure: The HDAC enzyme complexes were incubated with varying concentrations of this compound or other inhibitors. The reaction was initiated by adding the fluorogenic substrate. After a set incubation time, the developer was added, and the fluorescence was measured.

  • Data Analysis: The fluorescence intensity was plotted against the inhibitor concentration, and the IC50 values were calculated by fitting the data to a dose-response curve.

Transcriptome Analysis (RNA-Sequencing)
  • RNA Extraction: HCT116 cells were treated with this compound or control compounds for 24 hours. Total RNA was then extracted using a suitable RNA isolation kit.

  • Library Preparation and Sequencing: RNA quality was assessed, and sequencing libraries were prepared. The libraries were then sequenced using a high-throughput sequencing platform.

  • Data Analysis: The raw sequencing reads were aligned to the human reference genome. Differential gene expression analysis was performed to identify genes that were significantly upregulated or downregulated upon this compound treatment. Gene ontology (GO) and pathway analysis were then conducted to identify the biological processes and signaling pathways that were enriched in the differentially expressed genes.[4]

Conclusion

This compound is a potent and specific degrader of HDAC1 and HDAC2. Its mechanism of action, centered on the principles of PROTAC technology, offers a distinct advantage over traditional small-molecule inhibitors by eliminating the target protein rather than merely blocking its enzymatic activity. The downstream consequences of this compound-mediated HDAC degradation, including cell cycle arrest and inhibition of the mTOR signaling pathway, underscore its potential as a therapeutic agent in oncology and other relevant disease areas. The data and methodologies presented in this guide provide a solid foundation for further research and development of this promising molecule.

References

JPS014: A Selective Histone Deacetylase 1 and 2 (HDAC1/2) Degrader for Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

JPS014 is a novel benzamide-based Proteolysis Targeting Chimera (PROTAC) designed for the selective degradation of Class I histone deacetylases (HDACs), with a pronounced specificity for HDAC1 and HDAC2.[1][2][3] As a heterobifunctional molecule, this compound functions by concurrently engaging an E3 ubiquitin ligase—specifically the Von Hippel-Lindau (VHL) protein—and the target HDAC protein. This induced proximity facilitates the polyubiquitination of the HDAC protein, marking it for subsequent degradation by the 26S proteasome.[4] This mechanism of targeted protein degradation offers a distinct therapeutic advantage over traditional enzymatic inhibition, as it eliminates the entire protein scaffold and its associated functions. Preclinical studies in human colorectal carcinoma (HCT116) cells have demonstrated that the degradation of HDAC1 and HDAC2 by this compound correlates with a significant increase in differentially expressed genes, leading to enhanced apoptosis and cell cycle arrest.[1][4] This technical guide provides a comprehensive overview of this compound, including its quantitative performance, detailed experimental protocols for its characterization, and visualizations of its mechanism of action and downstream cellular effects.

Data Presentation

The efficacy and selectivity of this compound have been quantified in HCT116 human colorectal carcinoma cells. The following tables summarize the degradation potency (DC50 and Dmax) and cell viability inhibition (EC50) of this compound.

ParameterHDAC1HDAC2HDAC3Reference
DC50 (µM) 0.91 ± 0.02-0.64 ± 0.03[4]
Dmax (%) >80% (at 10 µM)~45% (at 10 µM)~60% (at 10 µM)[4][5]

Table 1: Degradation Potency of this compound in HCT116 Cells. DC50 represents the concentration of this compound required to degrade 50% of the target protein after a 24-hour treatment. Dmax indicates the maximum percentage of protein degradation observed.

ParameterValue (µM)Reference
EC50 7.3 ± 0.5[4][5]

Table 2: Cell Viability Inhibition of this compound in HCT116 Cells. EC50 is the concentration of this compound that results in a 50% reduction in cell viability after a 48-hour treatment, as measured by the CellTiter-Glo® assay.

Experimental Protocols

The following protocols provide detailed methodologies for the characterization of this compound's effects on HDAC degradation and cell viability.

Western Blotting for HDAC Degradation

This protocol details the assessment of HDAC1, HDAC2, and HDAC3 protein levels in HCT116 cells following treatment with this compound.

Materials:

  • HCT116 cells

  • This compound

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • RIPA Lysis Buffer with protease inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • Primary antibodies: anti-HDAC1, anti-HDAC2, anti-HDAC3, anti-β-actin (or other loading control)

  • HRP-conjugated secondary antibodies

  • PVDF membranes

  • 5% non-fat dry milk in Tris-Buffered Saline with Tween-20 (TBST)

  • Enhanced Chemiluminescence (ECL) Western Blotting Substrate

Procedure:

  • Cell Culture and Treatment: Seed HCT116 cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for 24 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto a polyacrylamide gel and perform electrophoresis to separate the proteins by size. Transfer the separated proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis: Wash the membrane with TBST and detect the protein bands using an ECL substrate and an imaging system. Quantify the band intensities using densitometry software and normalize to the loading control.

Cell Viability Assay (CellTiter-Glo®)

This assay measures cell viability by quantifying ATP levels, which are indicative of metabolically active cells.[4][5]

Materials:

  • HCT116 cells

  • This compound

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

Procedure:

  • Cell Seeding: Seed HCT116 cells in an opaque-walled 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 48 hours.

  • Assay Protocol: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes. Add a volume of CellTiter-Glo® reagent to each well equal to the volume of cell culture medium.

  • Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a luminometer. Cell viability is calculated as a percentage of the vehicle-treated control.

Flow Cytometry for Cell Cycle and Apoptosis Analysis

This protocol is for analyzing the effects of this compound on the cell cycle distribution and apoptosis induction in HCT116 cells.

Materials:

  • HCT116 cells

  • This compound

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Annexin V-FITC Apoptosis Detection Kit

Procedure for Cell Cycle Analysis:

  • Cell Treatment and Fixation: Seed HCT116 cells and treat with this compound or vehicle control for 24-48 hours. Harvest both adherent and floating cells, wash with PBS, and fix by dropwise addition of ice-cold 70% ethanol while gently vortexing.

  • Staining: Incubate the fixed cells at -20°C for at least 2 hours. Wash the cells with PBS and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.

  • Analysis: Analyze the cell cycle distribution using a flow cytometer. The DNA content, as measured by PI fluorescence, will distinguish cells in G0/G1, S, and G2/M phases.

Procedure for Apoptosis Analysis:

  • Cell Treatment and Staining: Following treatment with this compound, harvest the cells and wash with cold PBS. Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the stained cells by flow cytometry within 1 hour. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence signals.

Visualizations

The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound and its impact on key cellular signaling pathways.

JPS014_Mechanism_of_Action cluster_0 This compound (PROTAC) cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation This compound This compound HDAC_ligand HDAC1/2 Ligand (Benzamide) Linker Linker VHL_ligand VHL Ligand Ternary_Complex HDAC1/2-JPS014-VHL Ternary Complex This compound->Ternary_Complex HDAC1_2 HDAC1/2 HDAC1_2->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Poly_Ub_HDAC Polyubiquitinated HDAC1/2 Ternary_Complex->Poly_Ub_HDAC Polyubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_HDAC->Proteasome Degradation Proteasome->Degraded_Products JPS014_Experimental_Workflow cluster_0 Cell Culture & Treatment cluster_1 Endpoint Assays A Seed HCT116 Cells B Treat with this compound (or DMSO control) A->B C Cell Lysis & Protein Quantification B->C E CellTiter-Glo Assay for Viability B->E F Flow Cytometry for Cell Cycle & Apoptosis B->F D Western Blotting for HDAC Degradation C->D HDAC1_2_Signaling_Pathway cluster_0 This compound Action cluster_1 Cell Cycle Regulation cluster_2 Apoptosis Induction This compound This compound HDAC1_2 HDAC1/2 This compound->HDAC1_2 Degradation p21 p21 (CDKN1A) Expression HDAC1_2->p21 De-repression Rb_E2F Rb-E2F Complex HDAC1_2->Rb_E2F Deacetylation (Repression of E2F targets) G1_S_Transition G1/S Phase Transition HDAC1_2->G1_S_Transition Pro_Apoptotic Pro-Apoptotic Genes (e.g., Bim, Bax) HDAC1_2->Pro_Apoptotic De-repression Anti_Apoptotic Anti-Apoptotic Genes (e.g., Bcl-2) HDAC1_2->Anti_Apoptotic Repression Apoptosis Apoptosis HDAC1_2->Apoptosis Cyclin_E_CDK2 Cyclin E/CDK2 Activity p21->Cyclin_E_CDK2 Inhibition Cyclin_E_CDK2->Rb_E2F Phosphorylation (Rb inactivation) Cyclin_E_CDK2->G1_S_Transition Promotion Rb_E2F->G1_S_Transition Promotion Cell_Cycle_Arrest G1 Arrest Mitochondrial_Pathway Mitochondrial Apoptosis Pathway Pro_Apoptotic->Mitochondrial_Pathway Activation Mitochondrial_Pathway->Apoptosis Anti_Apotic Anti_Apotic Anti_Apotic->Mitochondrial_Pathway Inhibition

References

The Role of VHL E3 Ligase in JPS014-Mediated HDAC Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The field of targeted protein degradation (TPD) has introduced a revolutionary therapeutic modality, shifting the paradigm from protein inhibition to protein elimination.[1][2][3] Proteolysis-targeting chimeras (PROTACs) are at the forefront of this innovation, functioning as heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system (UPS) to selectively degrade target proteins.[4][5][6][7]

This technical guide provides an in-depth examination of JPS014, a potent PROTAC designed to degrade Class I histone deacetylases (HDACs), and the indispensable role of the von Hippel-Lindau (VHL) E3 ubiquitin ligase in its mechanism of action. This compound, a benzamide-based molecule, has demonstrated significant efficacy in degrading HDAC1 and HDAC2, leading to enhanced apoptosis in cancer cells.[4][8][9] Understanding the intricate interplay between this compound, its target HDACs, and the VHL E3 ligase is critical for researchers, scientists, and drug development professionals working to advance TPD-based therapeutics.

Core Mechanism: VHL-Mediated Ubiquitination and Degradation

The primary function of this compound is to act as a molecular bridge, connecting the VHL E3 ligase to its target proteins, HDAC1 and HDAC2. The VHL protein is the substrate receptor component of the Cullin2 RING E3 ligase complex (CRL2^VHL^), which also includes Elongin B, Elongin C, Cullin 2, and Rbx1.[10][11][12] This complex's natural role is to identify and mark specific proteins, such as the hypoxia-inducible factor-1α (HIF-1α), for polyubiquitination and subsequent degradation by the 26S proteasome.[10][12][13]

This compound hijacks this endogenous system through its distinct components:

  • A warhead that binds to the target protein (Class I HDACs).

  • An E3 ligase ligand that recruits the VHL complex.

  • A linker that covalently connects the two ligands.[4]

The process unfolds in a catalytic cycle:

  • Ternary Complex Formation: this compound simultaneously binds to an HDAC protein and the VHL E3 ligase, forming a transient ternary complex (HDAC-JPS014-VHL).[14] The stability and conformation of this complex are crucial for efficient degradation.

  • Ubiquitination: By bringing the E3 ligase in close proximity to the HDAC, the complex facilitates the transfer of ubiquitin molecules from a ubiquitin-charged E2 enzyme to lysine residues on the surface of the HDAC.[13]

  • Proteasomal Degradation: The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then captures, unfolds, and degrades the tagged HDAC protein.

  • Catalytic Cycle: After degradation of the target, this compound is released and can bind to another HDAC and VHL molecule, repeating the cycle. This event-driven, catalytic nature allows PROTACs to be effective at very low concentrations.[7]

JPS014_Mechanism cluster_0 Ubiquitin-Proteasome System This compound This compound Ternary HDAC-JPS014-VHL Ternary Complex This compound->Ternary Binds HDAC HDAC1/2 (Target Protein) HDAC->Ternary Binds VHL VHL E3 Ligase Complex VHL->Ternary Recruited Ternary->this compound Release & Recycle PolyUb_HDAC Poly-ubiquitinated HDAC1/2 Ternary->PolyUb_HDAC Ub Ubiquitin (Ub) Ub->Ternary Polyubiquitination E1_E2 E1/E2 Enzymes Proteasome 26S Proteasome PolyUb_HDAC->Proteasome Recognition & Degradation Degraded Degraded Peptides Proteasome->Degraded

This compound Mechanism of Action.

Data Presentation: Quantitative Analysis of this compound

This compound (referred to as compound 7 in the source literature) has been quantitatively assessed for its ability to degrade and inhibit Class I HDACs in HCT116 colon cancer cells.[4][15][16] The data below summarizes its degradation potency (DC₅₀ and Dₘₐₓ) and inhibitory activity (IC₅₀) after a 24-hour treatment.

Table 1: Degradation Potency of this compound in HCT116 Cells

Target Protein DC₅₀ (µM) Dₘₐₓ (%)
HDAC1 0.81 ± 0.11 >95
HDAC2 Not Reported Not Reported
HDAC3 0.96 ± 0.17 ~85

DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation. (Data sourced from Smalley JP, et al. J Med Chem. 2022)[4]

Table 2: Inhibitory Activity of this compound

Target Complex IC₅₀ (µM)
HDAC1-CoREST-LSD1 0.019 ± 0.003
HDAC2-CoREST-LSD1 0.017 ± 0.003
HDAC3-SMRT 0.0061 ± 0.0006

IC₅₀: Half-maximal inhibitory concentration. (Data sourced from Smalley JP, et al. J Med Chem. 2022)[4]

These data reveal that while this compound is a potent inhibitor of HDAC enzymatic activity in the nanomolar range, it induces degradation at sub-micromolar concentrations. The potent degradation of HDAC1 and HDAC3 is critical for its downstream effects, including the induction of apoptosis and cell cycle arrest in cancer cells.[4][15]

Experimental Protocols

The characterization of PROTACs like this compound requires a combination of cellular and biophysical assays to confirm the mechanism of action and quantify efficacy.

Western Blotting for Protein Degradation

This is the primary method to determine the extent of target protein degradation.

  • Objective: To quantify the remaining levels of HDAC1, 2, and 3 after treatment with this compound and calculate DC₅₀ and Dₘₐₓ values.

  • Methodology:

    • Cell Culture and Treatment: Plate HCT116 cells and allow them to adhere. Treat cells with a serial dilution of this compound (e.g., 0.01 to 10 µM) and a vehicle control (e.g., DMSO) for a specified time, typically 24 hours.

    • Protein Extraction: Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors to collect total cellular protein.

    • Quantification: Determine protein concentration using a BCA or Bradford assay to ensure equal loading.

    • SDS-PAGE and Transfer: Separate protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

    • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and probe with primary antibodies specific for HDAC1, HDAC2, HDAC3, and a loading control (e.g., GAPDH, β-actin).

    • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.

    • Analysis: Quantify band intensities using densitometry software. Normalize the intensity of each HDAC band to its respective loading control. Plot the normalized protein levels against the log of this compound concentration and fit to a dose-response curve to determine DC₅₀ and Dₘₐₓ.

Cellular Viability and Apoptosis Assays

These assays measure the functional consequences of HDAC degradation.

  • Objective: To determine the effect of this compound-induced HDAC degradation on cell proliferation and apoptosis.

  • Methodology (Apoptosis):

    • Treatment: Treat HCT116 cells with this compound at various concentrations for 24-48 hours.

    • Staining: Use an Annexin V/Propidium Iodide (PI) staining kit. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI enters and stains the DNA of late-stage apoptotic or necrotic cells.

    • Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic (Annexin V positive, PI positive) cells.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Validation

Co-IP is used to provide evidence of the formation of the HDAC-JPS014-VHL ternary complex within cells.

  • Objective: To confirm that this compound induces a physical interaction between HDACs and the VHL E3 ligase complex.

  • Methodology:

    • Cell Treatment: Treat cells with this compound and a proteasome inhibitor (e.g., MG132) to stabilize the ternary complex and prevent degradation of the target.

    • Lysis: Lyse cells with a non-denaturing lysis buffer.

    • Immunoprecipitation: Incubate the cell lysate with an antibody against either VHL or HDAC1. Add protein A/G beads to pull down the antibody and any bound proteins.

    • Washing and Elution: Wash the beads to remove non-specific binders and elute the protein complexes.

    • Western Blot Analysis: Analyze the eluted proteins by Western blotting, probing for the presence of the other components of the complex (e.g., if VHL was pulled down, blot for HDAC1). The presence of the co-precipitated protein confirms the interaction.

Experimental_Workflow cluster_workflow Workflow for this compound Characterization cluster_assays Parallel Assays start Start: Cancer Cell Line (HCT116) treatment Treat with this compound (Dose-Response) start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis viability Apoptosis Assay (e.g., Annexin V) treatment->viability western_blot Western Blot (HDAC1/3, Loading Control) lysis->western_blot flow Flow Cytometry Analysis viability->flow quant Densitometry & Normalization western_blot->quant apoptosis_quant Quantify Apoptotic Cell Population flow->apoptosis_quant end_degradation Result: DC50 & Dmax Values quant->end_degradation end_apoptosis Result: Cellular Effect apoptosis_quant->end_apoptosis

Experimental Workflow for PROTAC Characterization.

Conclusion

This compound exemplifies the power and precision of PROTAC technology. Its function is entirely dependent on the recruitment of the VHL E3 ligase to induce the ubiquitination and subsequent proteasomal degradation of Class I HDACs. By hijacking this natural cellular process, this compound achieves the elimination of its target proteins, a mechanism that offers distinct advantages over traditional inhibition, including a catalytic mode of action and the potential to overcome resistance. The optimization of VHL ligands and linker chemistry continues to be a key area of research, paving the way for the development of even more potent and selective protein degraders for therapeutic applications.[4][5][17] This in-depth understanding of the VHL-JPS014-HDAC axis is fundamental for advancing the next generation of targeted protein degradation therapies.

References

JPS014 PROTAC: A Technical Guide to Structure, Design, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of JPS014, a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Class I Histone Deacetylases (HDACs). This compound represents a significant tool in the exploration of epigenetic therapies, offering a mechanism of action that goes beyond simple inhibition to achieve the targeted removal of HDAC proteins. This document outlines the core structure of this compound, the principles guiding its design, quantitative performance data, and detailed experimental protocols for its application and evaluation.

Core Concepts: Structure and Design Principles

This compound is a heterobifunctional molecule, a hallmark of PROTAC technology, which functions by hijacking the cell's natural protein disposal system—the ubiquitin-proteasome system—to eliminate specific target proteins.[1][2]

Molecular Architecture

The structure of this compound consists of three key components:

  • Target-Binding Ligand: A benzamide-based moiety derived from the Class I HDAC inhibitor CI-994. This component is responsible for selectively engaging with the active site of HDAC1 and HDAC2.[1][3]

  • E3 Ligase Ligand: A ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. This part of the molecule recruits the VHL E3 ligase, a key component of the cellular machinery that tags proteins for degradation.[1][3][4]

  • Linker: A flexible chain that covalently connects the target-binding ligand and the E3 ligase ligand. The composition and length of the linker are critical for optimal ternary complex formation (PROTAC-Target-E3 Ligase) and subsequent degradation efficacy.

Design Principles

The development of this compound was guided by several key design principles aimed at optimizing its potency and selectivity as a degrader of Class I HDACs. A primary focus of its design was the optimization of the linker. Research leading to this compound demonstrated a crucial dependence on linker length for effective degradation of HDAC1, HDAC2, and HDAC3.[1] Specifically, alkyl linkers of at least 12 atoms were found to be necessary for cell permeability and degradation activity in HCT116 colon cancer cells.[1]

This compound (also referred to as compound 7 in some literature) incorporates a 12-atom linker with a single oxygen atom.[1] This modification, compared to a purely alkyl linker, was shown to maintain or even enhance the degradation of HDAC1 and HDAC2, and significantly improve the degradation of HDAC3.[1] This highlights the principle that subtle modifications to the linker can have substantial effects on the degradation profile and selectivity of a PROTAC.

Quantitative Performance Data

The efficacy of this compound has been quantified in various cellular assays, primarily in the HCT116 colon cancer cell line. The following tables summarize the key performance metrics.

Table 1: Degradation Potency of this compound in HCT116 Cells (24-hour treatment)
Target ProteinDC₅₀ (μM)Dₘₐₓ (%)
HDAC10.91 ± 0.02~60% (estimated)
HDAC30.83 ± 0.12~75% (estimated)

Data sourced from Smalley JP, et al. J Med Chem. 2022.[5][6] DC₅₀: Concentration of the compound that results in 50% degradation of the target protein. Dₘₐₓ: Maximum percentage of degradation observed.

Table 2: Inhibitory Potency of this compound
Target Enzyme ComplexIC₅₀ (μM)
HDAC1-CoREST-LSD10.81
HDAC2-CoREST-LSD12.1
HDAC3-SMRT0.58

Data sourced from Smalley JP, et al. J Med Chem. 2022.[5] IC₅₀: Concentration of the compound that inhibits 50% of the enzyme's activity.

Table 3: Cell Viability in HCT116 Cells (48-hour treatment)
CompoundEC₅₀ (μM)
This compound (7)7.3 ± 0.5
JPS004 (1)4.3 ± 0.5
JPS016 (9)5.2 ± 0.6
CI-994 (inhibitor)8.4 ± 0.8

Data sourced from Smalley JP, et al. J Med Chem. 2022.[5][7] EC₅₀: Concentration of the compound that reduces cell viability by 50%.

Signaling Pathways and Experimental Workflows

Visual diagrams are provided below to illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.

JPS014_Mechanism_of_Action This compound Mechanism of Action This compound This compound PROTAC TernaryComplex Ternary Complex (HDAC-JPS014-VHL) This compound->TernaryComplex HDAC1_2 HDAC1/2 HDAC1_2->TernaryComplex VHL VHL E3 Ligase VHL->TernaryComplex PolyUb Poly-ubiquitinated HDAC1/2 TernaryComplex->PolyUb Ubiquitination Recycling This compound & VHL Recycled TernaryComplex->Recycling Ubiquitin Ubiquitin Ubiquitin->TernaryComplex Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

This compound Mechanism of Action

Western_Blot_Workflow Experimental Workflow: HDAC Degradation Analysis cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction & Quantification cluster_western_blot Western Blotting cluster_analysis Data Analysis CellSeeding Seed HCT116 Cells Treatment Treat with this compound (Dose Response, 24h) CellSeeding->Treatment Harvest Harvest Cells Treatment->Harvest Lysis Cell Lysis (RIPA Buffer) Harvest->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification SDSPAGE SDS-PAGE Quantification->SDSPAGE Transfer Transfer to Membrane SDSPAGE->Transfer Blocking Blocking (5% Milk/BSA) Transfer->Blocking PrimaryAb Primary Antibody Incubation (α-HDAC1, α-HDAC2, α-Actin) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (HRP-conjugated) PrimaryAb->SecondaryAb Detection Chemiluminescent Detection SecondaryAb->Detection QuantifyBands Densitometry Analysis Detection->QuantifyBands Normalize Normalize to Loading Control QuantifyBands->Normalize Calculate Calculate DC₅₀ and Dₘₐₓ Normalize->Calculate

Western Blot Workflow for HDAC Degradation

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Western Blotting for HDAC Degradation

This protocol is used to quantify the levels of HDAC proteins following treatment with this compound.

1. Cell Culture and Treatment:

  • Seed HCT116 cells in 6-well plates and allow them to adhere for 24 hours.
  • Treat the cells with varying concentrations of this compound (e.g., 0.1, 1.0, and 10 µM) or a vehicle control (e.g., 0.1% DMSO) for 24 hours.

2. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS).
  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.
  • Determine the protein concentration of each sample using a BCA assay.

3. SDS-PAGE and Protein Transfer:

  • Normalize protein concentrations for all samples. Prepare lysates for loading by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
  • Load 20-30 µg of total protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.
  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

4. Immunoblotting:

  • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.
  • Incubate the membrane with primary antibodies against HDAC1, HDAC2, and a loading control (e.g., β-actin) overnight at 4°C.
  • Wash the membrane three times for 10 minutes each with TBST.
  • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Wash the membrane again as described above.

5. Detection and Analysis:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
  • Capture the chemiluminescent signal using a digital imaging system.
  • Quantify the band intensities using densitometry software. Normalize the intensity of the HDAC bands to the corresponding loading control bands to determine the relative protein levels.

Cell Viability and Apoptosis Assay by Flow Cytometry

This protocol assesses the impact of this compound on cell viability and apoptosis through propidium iodide (PI) staining.[8][9]

1. Cell Seeding and Treatment:

  • Seed HCT116 cells (e.g., 5 x 10⁵ cells/plate) into 6 cm tissue culture plates and allow them to adhere for 24 hours.
  • Treat the cells with the desired concentration of this compound (e.g., 10 µM) or a vehicle control for 24 or 48 hours.

2. Cell Harvesting:

  • Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin.
  • Combine all cells from each sample and centrifuge to pellet.

3. Fixation:

  • Wash the cell pellet with PBS.
  • Resuspend the cells in ice-cold 70% ethanol while gently vortexing to fix the cells and prevent clumping.
  • Incubate the cells at -20°C for at least 24 hours.

4. Staining:

  • Centrifuge the fixed cells to remove the ethanol and wash twice with PBS.
  • Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A.
  • Incubate in the dark at room temperature for 30 minutes.

5. Flow Cytometry Analysis:

  • Analyze the stained cells using a flow cytometer.
  • Gate the cell populations based on their DNA content to distinguish between sub-G1 (apoptotic), G0/G1, S, and G2/M phases of the cell cycle.
  • The percentage of cells in the sub-G1 peak is quantified to determine the level of apoptosis.

This guide provides a foundational understanding of this compound, its design, and methods for its scientific evaluation. For more detailed information, researchers are encouraged to consult the primary literature cited herein.

References

JPS014 Target Engagement in Cancer Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the target engagement of JPS014, a novel Proteolysis Targeting Chimera (PROTAC), in cancer cells. This compound is designed to specifically induce the degradation of Class I histone deacetylases (HDACs), offering a promising therapeutic strategy for various malignancies. This document is intended for researchers, scientists, and drug development professionals, providing detailed experimental protocols, quantitative data, and visualization of the underlying molecular mechanisms.

Core Mechanism of Action

This compound is a benzamide-based PROTAC that recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to degrade Class I HDACs.[1][2] Specifically, this compound has been shown to be a potent degrader of HDAC1 and HDAC2.[1][2][3][4] The degradation of these epigenetic regulators leads to significant downstream effects, including the induction of apoptosis and cell cycle arrest in cancer cells.[1][2][3][4]

Quantitative Data on Target Degradation

The efficacy of this compound in degrading its target proteins has been quantified in HCT116 human colon cancer cells. The following table summarizes the half-maximal degradation concentration (DC50) and maximum degradation (Dmax) for HDAC1, HDAC2, and HDAC3 after a 24-hour treatment with this compound.

Target ProteinDC50 (μM)Dmax (%)Cell LineReference
HDAC10.02 ± 0.0091HCT116[3][4]
HDAC20.03 ± 0.0188HCT116[3][4]
HDAC30.83 ± 0.0455HCT116[3][4]

Experimental Protocols

Western Blotting for HDAC Degradation

This protocol outlines the procedure for quantifying the degradation of HDAC proteins in cancer cells following treatment with this compound.

Materials:

  • HCT116 cells

  • This compound

  • DMSO (vehicle control)

  • 6-well plates

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (anti-HDAC1, anti-HDAC2, anti-HDAC3, anti-tubulin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding and Treatment: Seed HCT116 cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or DMSO for 24 hours.

  • Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer on ice for 20 minutes.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding loading buffer and boiling.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system. Quantify the band intensities and normalize to a loading control like tubulin.[3][4][5][6]

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm the direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.[7][8][9]

Materials:

  • HCT116 cells

  • This compound

  • DMSO (vehicle control)

  • PBS

  • PCR tubes

  • Thermal cycler

  • Liquid nitrogen

  • Centrifuge

  • Western blotting reagents (as listed above)

Procedure:

  • Cell Treatment: Treat HCT116 cells with this compound or DMSO for a specified period.

  • Harvesting and Resuspension: Harvest the cells and resuspend them in PBS.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures using a thermal cycler.

  • Freeze-Thaw Lysis: Lyse the cells by three cycles of freezing in liquid nitrogen and thawing at room temperature.[7]

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the precipitated proteins.

  • Analysis: Collect the supernatant (soluble fraction) and analyze the amount of soluble HDAC1/2 at each temperature by Western blotting.[7][9] An increase in the amount of soluble target protein in the this compound-treated samples at higher temperatures indicates target engagement.

Visualizing Molecular Mechanisms and Pathways

This compound Mechanism of Action

The following diagram illustrates the PROTAC-mediated degradation of HDAC1/2 induced by this compound.

JPS014_Mechanism This compound This compound Ternary_Complex Ternary Complex (HDAC-JPS014-VHL) This compound->Ternary_Complex HDAC HDAC1/2 HDAC->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ub_HDAC Polyubiquitinated HDAC1/2 Ternary_Complex->Ub_HDAC Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ub_HDAC Proteasome Proteasome Ub_HDAC->Proteasome Degradation Degradation Proteasome->Degradation

Caption: this compound facilitates the formation of a ternary complex between HDAC1/2 and the VHL E3 ligase, leading to polyubiquitination and subsequent proteasomal degradation of the target HDACs.

Downstream Signaling Pathways

The degradation of HDAC1 and HDAC2 by this compound leads to the hyperacetylation of histones and other proteins, resulting in the activation of tumor-suppressive pathways.

Downstream_Pathways This compound This compound HDAC1_2 HDAC1/2 Degradation This compound->HDAC1_2 Histone_Acetylation Increased Histone Acetylation HDAC1_2->Histone_Acetylation p21 p21 Expression Histone_Acetylation->p21 Activation Bim_Bmf Bim/Bmf Expression Histone_Acetylation->Bim_Bmf Activation Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Apoptosis Apoptosis Bim_Bmf->Apoptosis

Caption: Degradation of HDAC1/2 by this compound increases histone acetylation, leading to the upregulation of genes like p21 and Bim/Bmf, which in turn induce cell cycle arrest and apoptosis, respectively.

Conclusion

This compound demonstrates potent and selective degradation of HDAC1 and HDAC2 in cancer cells. The target engagement has been validated through robust methodologies such as Western Blotting and CETSA. The downstream consequences of this targeted degradation, namely the induction of cell cycle arrest and apoptosis, highlight the therapeutic potential of this compound as a novel anti-cancer agent. This guide provides a foundational understanding for further research and development of this compound and similar targeted protein degraders.

References

JPS014: A Technical Guide to its Downstream Effects and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the downstream cellular and molecular effects of JPS014, a potent proteolysis-targeting chimera (PROTAC). This compound is designed for the targeted degradation of Class I histone deacetylases (HDACs), offering a novel therapeutic strategy in oncology and other fields. This document details the mechanism of action of this compound, summarizes key quantitative data, provides methodologies for critical experiments, and visualizes the associated signaling pathways and experimental workflows.

Core Mechanism of Action

This compound is a heterobifunctional molecule that simultaneously binds to a Class I HDAC enzyme (the protein of interest) and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] This ternary complex formation facilitates the transfer of ubiquitin from the E3 ligase to the HDAC, tagging it for degradation by the 26S proteasome.[3][4] By removing the HDAC protein rather than just inhibiting its enzymatic activity, this compound can lead to more profound and sustained downstream effects.[1][3] this compound is derived from the benzamide HDAC inhibitor CI-994.[1][2]

Quantitative Analysis of this compound-Mediated Degradation and Cellular Effects

The efficacy of this compound has been quantified through various in vitro experiments, primarily in the HCT116 colon cancer cell line. The following tables summarize the key data regarding its degradation potency and its effects on cell viability.

Table 1: HDAC Degradation Potency of this compound in HCT116 Cells (24-hour treatment)

CompoundTarget HDACsDC50 (µM)Dmax (%)
This compound (7)HDAC1, HDAC2, HDAC3SubmicromolarNot specified

Note: Specific DC50 and Dmax values for this compound were not explicitly provided in the search results, but it is described as a submicromolar degrader of HDAC1 and/or HDAC3.[1][5]

Table 2: Anti-proliferative Activity of this compound in HCT116 Cells

CompoundAssayEC50 (µM)
This compound (7)CellTiter-GloNot specified

Note: While CellTiter-Glo experiments were performed, the specific EC50 value for this compound was not available in the provided search results.[1][6]

Key Downstream Signaling Pathways

The degradation of Class I HDACs by this compound initiates a cascade of downstream signaling events, culminating in significant anti-cancer effects.

Induction of Apoptosis and Cell Cycle Arrest

A primary consequence of this compound treatment is the induction of apoptosis and cell cycle arrest.[1][6] This is achieved through the modulation of key regulatory proteins. RNA-sequencing data reveals a significant enrichment of genes involved in these processes following PROTAC treatment.[1] Specifically, this compound treatment leads to the downregulation of critical cell cycle progression factors such as E2F1, CDK1, and cyclin E1, and the upregulation of cell cycle inhibitors like p21 (CDKN1A) and p15 (CDKN2B).[1]

G This compound This compound HDAC1_2_3 HDAC1/2/3 Degradation This compound->HDAC1_2_3 Histone_Acetylation Increased Histone Acetylation (H3K56ac) HDAC1_2_3->Histone_Acetylation Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression Cell_Cycle_Inhibitors Upregulation of p21 & p15 Gene_Expression->Cell_Cycle_Inhibitors Cell_Cycle_Regulators Downregulation of E2F1, CDK1, Cyclin E1 Gene_Expression->Cell_Cycle_Regulators Cell_Cycle_Arrest Cell Cycle Arrest Cell_Cycle_Inhibitors->Cell_Cycle_Arrest Cell_Cycle_Regulators->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis G This compound This compound HDAC_Degradation HDAC Degradation This compound->HDAC_Degradation mTOR_Pathway mTOR Pathway Downregulation HDAC_Degradation->mTOR_Pathway AKT1_mTOR Decreased AKT1 & MTOR Expression mTOR_Pathway->AKT1_mTOR FOXO_Upregulation FOXO Transcription Factor Upregulation mTOR_Pathway->FOXO_Upregulation inhibition is removed Cell_Survival Inhibition of Cell Growth & Proliferation AKT1_mTOR->Cell_Survival Autophagy_Genes Increased Autophagy-Related Gene Expression FOXO_Upregulation->Autophagy_Genes Autophagy Induction of Autophagy Autophagy_Genes->Autophagy G cluster_0 Cell Lysis & Protein Quantification cluster_1 Electrophoresis & Transfer cluster_2 Immunoblotting & Detection cluster_3 Analysis a 1. Treat HCT116 cells with this compound. b 2. Lyse cells in RIPA buffer. a->b c 3. Quantify protein using BCA assay. b->c d 4. Separate proteins by SDS-PAGE. c->d e 5. Transfer proteins to a PVDF membrane. d->e f 6. Block membrane (e.g., with 5% milk). e->f g 7. Incubate with primary antibodies (anti-HDAC1, -HDAC2, -HDAC3). f->g h 8. Incubate with HRP-conjugated secondary antibody. g->h i 9. Detect signal using ECL substrate. h->i j 10. Quantify band intensity. i->j k 11. Normalize to a loading control (e.g., GAPDH). j->k l 12. Calculate DC50 and Dmax. k->l

References

JPS014-Induced Apoptosis in HCT116 Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism by which JPS014, a novel Proteolysis Targeting Chimera (PROTAC), induces apoptosis in HCT116 human colorectal carcinoma cells. The document outlines the core signaling pathways, detailed experimental protocols, and key quantitative data derived from foundational research in the field.

Executive Summary

This compound is a benzamide-based PROTAC that functions by recruiting the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to Class I histone deacetylases (HDACs), specifically HDAC1 and HDAC2.[1][2] This targeted recruitment leads to the polyubiquitination and subsequent proteasomal degradation of HDAC1 and HDAC2. Foundational studies have demonstrated that the degradation of HDAC1/2 is a critical event that triggers downstream signaling cascades, culminating in enhanced apoptosis and cell cycle arrest in HCT116 colorectal cancer cells.[1] The mechanism involves the transcriptional repression of the AKT/mTOR signaling pathway and subsequent upregulation of the FOXO3 transcription factor, which in turn promotes the expression of pro-apoptotic genes.[3] This guide synthesizes the available data to provide a comprehensive resource for researchers investigating this compound or similar targeted protein degraders.

Quantitative Data Summary

The efficacy of this compound in degrading HDACs and inhibiting cell viability in HCT116 cells has been quantified through various assays. The following tables summarize the key parameters after a 24-hour or 48-hour treatment period.

Table 1: Degradation Efficacy of this compound in HCT116 Cells (24h Treatment)

CompoundTargetDC₅₀ (μM)Dₘₐₓ (%)
This compound (7) HDAC1Submicromolar> Maximal degradation for HDAC1 over HDAC3
HDAC2Data not specifiedData not specified
HDAC3Exhibits hook effect< Maximal degradation for HDAC1

DC₅₀: Concentration required for 50% maximal degradation. Dₘₐₓ: Maximum percentage of degradation. Data derived from Smalley JP, et al. J Med Chem. 2022.[1]

Table 2: Cell Viability Inhibition by this compound in HCT116 Cells (48h Treatment)

CompoundAssayEC₅₀ (μM)
This compound (7) CellTiter-Glo7.3 ± 0.5
CI-994 (Inhibitor)CellTiter-Glo8.4 ± 0.8
JPS004 (1)CellTiter-Glo4.3 ± 0.5
JPS016 (9)CellTiter-Glo5.2 ± 0.6

EC₅₀: Concentration required for 50% inhibition of cell viability. Data derived from Smalley JP, et al. J Med Chem. 2022.[1]

Signaling Pathway and Mechanism of Action

This compound induces apoptosis through a multi-step process initiated by the targeted degradation of HDAC1 and HDAC2. This action leads to significant changes in the transcriptome of HCT116 cells. A key consequence is the downregulation of the AKT/mTOR signaling pathway, a critical regulator of cell proliferation and survival.[3] Transcriptional analysis revealed reduced expression of components of both mTORC1 and mTORC2 complexes.[3] The suppression of mTOR signaling alleviates the inhibition of the FOXO3 transcription factor.[3] Upregulated FOXO3 then translocates to the nucleus and activates the transcription of target genes involved in apoptosis, such as BIM (BCL2L11), PUMA (BBC3), and NOXA (PMAIP1).[3]

JPS014_Apoptosis_Pathway cluster_cytoplasm Cytoplasm cluster_signal Signaling Cascade cluster_nucleus Nucleus This compound This compound Ternary Ternary Complex (HDAC-JPS014-VHL) This compound->Ternary VHL VHL E3 Ligase VHL->Ternary HDAC1_2 HDAC1/2 HDAC1_2->Ternary HDAC1_2_degraded HDAC1/2 Degraded Proteasome 26S Proteasome Proteasome->HDAC1_2_degraded Ub Poly-ubiquitination Ternary->Ub Proximity-induced Ub->Proteasome Targeting for Degradation AKT_mTOR AKT/mTOR Pathway HDAC1_2_degraded->AKT_mTOR Transcriptional Repression FOXO3 FOXO3 AKT_mTOR->FOXO3 Inhibition FOXO3_active Active FOXO3 FOXO3->FOXO3_active Activation/ Translocation Pro_Apoptotic_Genes Pro-Apoptotic Genes (BIM, PUMA, NOXA) FOXO3_active->Pro_Apoptotic_Genes Upregulation Apoptosis Apoptosis Pro_Apoptotic_Genes->Apoptosis

Caption: this compound mechanism of action in HCT116 cells.

Experimental Protocols

The following protocols are synthesized from published research and standard laboratory methods.

HCT116 Cell Culture and Maintenance
  • Growth Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Sub-culturing: When cells reach 70-80% confluency, aspirate the medium, wash once with sterile 1X PBS, and detach using a suitable enzyme such as Trypsin-EDTA. Neutralize the enzyme with growth medium, centrifuge the cells, and resuspend the pellet in fresh medium for plating at a 1:3 to 1:8 split ratio.

This compound Treatment for Degradation and Viability Studies
  • Cell Seeding: Seed HCT116 cells in appropriate multi-well plates (e.g., 96-well for viability, 6-well for western blotting) and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in growth medium to achieve the desired final concentrations (e.g., 0.1, 1.0, and 10 μM).

  • Treatment: Replace the culture medium with the medium containing the various concentrations of this compound or DMSO as a vehicle control.

  • Incubation: Incubate the cells for the specified duration (e.g., 24 hours for degradation studies, 48 hours for viability assays).

Western Blotting for HDAC Degradation
  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE: Normalize protein amounts (typically 20-30 µg per lane), add Laemmli sample buffer, denature at 95°C for 5 minutes, and load onto a 12-15% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for HDAC1, HDAC2, HDAC3, and a loading control (e.g., GAPDH or β-actin), diluted in blocking buffer.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify band intensity using densitometry software.

Cell Viability (CellTiter-Glo®) Assay
  • Procedure: Following the 48-hour treatment of HCT116 cells in an opaque-walled 96-well plate, allow the plate to equilibrate to room temperature for 30 minutes.

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Record the luminescence using a plate reader. Cell viability is expressed as a percentage relative to the DMSO-treated control cells.

Apoptosis (Annexin V/Propidium Iodide) Assay
  • Cell Harvesting: After treatment with this compound, harvest both floating and adherent cells. Centrifuge the cell suspension and wash the pellet with cold 1X PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of experiments used to characterize the effects of this compound on HCT116 cells.

Experimental_Workflow cluster_setup Cell Culture & Treatment cluster_assays Experimental Assays cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion start Culture HCT116 Cells seed Seed Cells in Multi-well Plates start->seed treat Treat with this compound (or DMSO control) seed->treat wb Western Blotting (24h) treat->wb ctg CellTiter-Glo Assay (48h) treat->ctg annexin Annexin V / PI Staining (24h/48h) treat->annexin rna RNA Sequencing (24h) treat->rna analysis_wb Quantify HDAC1/2/3 Degradation (DC₅₀, Dₘₐₓ) wb->analysis_wb analysis_ctg Determine Cell Viability (EC₅₀) ctg->analysis_ctg analysis_annexin Quantify Apoptotic Cells (% Apoptosis) annexin->analysis_annexin analysis_rna Differential Gene Expression & Pathway Analysis rna->analysis_rna conclusion Correlate HDAC Degradation with Apoptosis & Gene Expression analysis_wb->conclusion analysis_ctg->conclusion analysis_annexin->conclusion analysis_rna->conclusion

Caption: Workflow for this compound characterization in HCT116 cells.

References

JPS014: A Technical Guide to its Cell Cycle Arrest Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JPS014 is a novel benzamide-based Proteolysis Targeting Chimera (PROTAC) that potently and selectively degrades Class I histone deacetylases (HDACs), primarily HDAC1 and HDAC2.[1][2] By hijacking the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, this compound flags these critical epigenetic regulators for proteasomal degradation.[1][2] The degradation of HDAC1 and HDAC2 leads to significant downstream effects on gene expression, culminating in cell cycle arrest and apoptosis in cancer cells.[3] This technical guide provides an in-depth overview of the signaling pathways activated by this compound that lead to cell cycle arrest, supported by quantitative data and detailed experimental protocols.

Core Mechanism of Action

This compound functions as a molecular bridge, bringing HDAC1 and HDAC2 into proximity with the VHL E3 ligase complex. This induced proximity facilitates the ubiquitination of HDAC1/2, marking them for destruction by the proteasome. The subsequent decrease in HDAC1/2 levels alters the epigenetic landscape of the cell, leading to the reactivation of tumor suppressor genes and the repression of genes that promote cell cycle progression.[3]

Quantitative Data Summary

The following tables summarize the degradation and inhibitory potency of this compound in the HCT116 human colon cancer cell line.

Table 1: this compound Degradation Potency in HCT116 Cells (24-hour treatment) [3][4]

TargetDC50 (μM)Dmax (%)
HDAC10.91 ± 0.02~60%
HDAC3Hook Effect*~35%

*A hook effect was observed for HDAC3, where degradation is less efficient at higher concentrations.[3]

Table 2: this compound Inhibitory Potency against HDAC Complexes [3]

Target ComplexIC50 (μM)
HDAC1-CoREST-LSD10.49 ± 0.04
HDAC2-CoREST-LSD10.82 ± 0.07
HDAC3-SMRT0.38 ± 0.04

Cell Cycle Arrest Pathways Activated by this compound

Treatment of cancer cells with this compound induces a striking cell cycle arrest phenotype, primarily at the G1/S transition.[3] This is achieved through the modulation of key cell cycle regulatory proteins.

The degradation of HDAC1 and HDAC2 by this compound leads to an increase in the expression of the cyclin-dependent kinase inhibitor p21 (CDKN1A) and p15 (CDKN2B).[3] Concurrently, this compound treatment results in the downregulation of critical G1/S phase progression factors, including E2F1, Cyclin E1, and CDK1.[3] The upregulation of p21 and p15, coupled with the downregulation of essential cyclins and CDKs, effectively blocks cells from entering the S phase, thereby halting proliferation.

JPS014_Pathway cluster_downstream Downstream Effects This compound This compound VHL VHL E3 Ligase This compound->VHL Recruits HDAC1_2 HDAC1/2 This compound->HDAC1_2 Binds to Proteasome Proteasome HDAC1_2->Proteasome Ubiquitination & Degradation p21_p15 p21 (CDKN1A) & p15 (CDKN2B) HDAC1_2->p21_p15 Upregulation E2F1 E2F1 HDAC1_2->E2F1 Downregulation CDK1_CycE1 CDK1 / Cyclin E1 HDAC1_2->CDK1_CycE1 Downregulation G1_S_Transition G1/S Phase Transition p21_p15->G1_S_Transition Inhibits E2F1->G1_S_Transition Promotes CDK1_CycE1->G1_S_Transition Promotes Cell_Cycle_Arrest Cell Cycle Arrest G1_S_Transition->Cell_Cycle_Arrest Blocks

This compound-induced cell cycle arrest pathway.

Experimental Protocols

Western Blotting for HDAC Degradation

This protocol is used to quantify the levels of HDAC proteins following this compound treatment.

  • Cell Culture and Treatment:

    • Seed HCT116 cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 μM) and a vehicle control (DMSO) for 24 hours.

  • Cell Lysis:

    • Wash cells with ice-cold PBS and harvest.

    • Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Gel Electrophoresis and Transfer:

    • Normalize protein concentrations and load equal amounts (e.g., 20-30 µg) onto a 4-12% Bis-Tris polyacrylamide gel.

    • Perform SDS-PAGE to separate proteins by size.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunodetection:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against HDAC1, HDAC2, HDAC3, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated or fluorescent secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply an ECL detection reagent (for HRP) and capture the chemiluminescent signal using an imaging system.

    • Quantify band intensities using densitometry software and normalize to the loading control.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the cell cycle distribution of cells treated with this compound.[5]

  • Cell Seeding and Treatment:

    • Seed HCT116 cells in 6-well plates.

    • Treat cells with this compound at the desired concentration (e.g., 10 μM) and a vehicle control (DMSO) for 24 hours.

  • Cell Fixation:

    • Harvest cells by trypsinization and collect by centrifugation.

    • Wash cells with PBS.

    • Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping.

    • Fix the cells at -20°C for at least 24 hours.

  • Staining:

    • Centrifuge the fixed cells to remove the ethanol.

    • Wash the cells twice with PBS.

    • Resuspend the cell pellet in a propidium iodide (PI) staining solution containing RNase A.

    • Incubate in the dark at 4°C for 24 hours.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Gate the cell population to exclude debris and doublets.

    • Acquire data for at least 10,000 events per sample.

    • Analyze the DNA content histograms to determine the percentage of cells in the Sub-G1, G1, S, and G2/M phases of the cell cycle.

Cell_Cycle_Workflow cluster_prep Sample Preparation cluster_stain Staining cluster_analysis Analysis start Seed HCT116 Cells treat Treat with this compound (24 hours) start->treat harvest Harvest and Wash Cells treat->harvest fix Fix in 70% Ethanol (-20°C, 24h) harvest->fix wash_stain Wash and Resuspend in PI/RNase A Solution fix->wash_stain incubate_stain Incubate in Dark (4°C, 24h) wash_stain->incubate_stain flow Acquire Data on Flow Cytometer incubate_stain->flow analyze Analyze DNA Content (Sub-G1, G1, S, G2/M) flow->analyze

References

Technical Whitepaper: A Comprehensive Guide to the Initial Discovery and Synthesis of JPS014

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest search, "JPS014" does not correspond to a publicly documented molecule in scientific literature or patent databases. The following guide is a representative template illustrating the expected structure and content for a technical whitepaper on a novel chemical entity. The experimental details, data, and pathways are hypothetical and serve as placeholders to be replaced with actual research findings.

Introduction and Background

The discovery of novel therapeutic agents is a cornerstone of modern medicine. This document details the initial discovery and synthetic route of this compound, a novel small molecule inhibitor targeting the [Specify Target Class, e.g., Kinase, Protease] pathway. The [Specify Pathway Name] is implicated in a variety of disease states, including [List Diseases, e.g., certain cancers, inflammatory disorders]. This compound emerged from a high-throughput screening campaign and subsequent lead optimization process, demonstrating promising selectivity and potency in preliminary assays. This whitepaper provides a comprehensive overview of the synthesis, characterization, and foundational experimental protocols for this compound.

Synthetic Route and Characterization

The synthetic pathway for this compound was designed for efficiency and scalability, involving a [Number]-step reaction sequence starting from commercially available precursors. The key transformation involves a [Name of Key Reaction, e.g., Suzuki coupling, Buchwald-Hartwig amination] to construct the core scaffold.

Synthesis Workflow

The following diagram illustrates the high-level workflow for the synthesis and purification of this compound.

G Figure 1: this compound Synthesis and Purification Workflow A Step 1: Reaction of Starting Material A and B B Work-up and Extraction A->B Crude Intermediate 1 C Step 2: [Specify Reaction Type, e.g., Cyclization] B->C D Column Chromatography C->D Crude Intermediate 2 E Step 3: Final Salt Formation D->E Purified Intermediate 2 F Recrystallization E->F Crude Final Product G Characterization (NMR, MS, HPLC) F->G Purified this compound H Final Compound: this compound G->H

Caption: High-level workflow for the synthesis of this compound.

Summary of Synthesis and Characterization Data

The following tables summarize the key quantitative data from the synthesis and analysis of this compound.

Table 1: Synthesis Step Summary

Step Reaction Reactants Solvent Temp (°C) Time (h) Yield (%)
1 [e.g., SNAr] [Starting Material A], [Starting Material B] [e.g., DMF] 80 12 [e.g., 85]
2 [e.g., Amide Coupling] [Intermediate 1], [Reagent C] [e.g., DCM] 25 6 [e.g., 92]

| 3 | [e.g., Saponification] | [Intermediate 2], [Reagent D] | [e.g., THF/H2O] | 50 | 4 | [e.g., 95] |

Table 2: Analytical Characterization of this compound

Analysis Type Method Result Purity (%)
¹H NMR 400 MHz, DMSO-d₆ Conforms to structure N/A
¹³C NMR 100 MHz, DMSO-d₆ Conforms to structure N/A
Mass Spec ESI-MS [M+H]⁺ = [e.g., 450.1234] N/A

| Purity | HPLC (254 nm) | tR = [e.g., 8.5] min | >99.5 |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below.

Synthesis of Intermediate 1
  • To a solution of [Starting Material A] (1.0 eq) in [Solvent, e.g., DMF] (10 mL/g) was added [Starting Material B] (1.1 eq) and [Base, e.g., K₂CO₃] (2.0 eq).

  • The reaction mixture was stirred at [Temperature, e.g., 80 °C] for [Time, e.g., 12 hours].

  • Upon completion (monitored by TLC), the mixture was cooled to room temperature and diluted with [Solvent, e.g., Ethyl Acetate].

  • The organic layer was washed with water (3x) and brine (1x), dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product was purified by [Purification Method, e.g., silica gel chromatography] to afford Intermediate 1.

Synthesis of this compound
  • [A detailed, step-by-step protocol for the remaining synthesis steps would be included here, following the format of section 3.1.]

High-Performance Liquid Chromatography (HPLC)
  • System: [e.g., Agilent 1260 Infinity II]

  • Column: [e.g., C18, 4.6 x 150 mm, 5 µm]

  • Mobile Phase A: [e.g., 0.1% TFA in Water]

  • Mobile Phase B: [e.g., 0.1% TFA in Acetonitrile]

  • Gradient: [e.g., 5% to 95% B over 10 minutes]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Biological Activity and Signaling Pathway

This compound was identified as a potent modulator of the hypothetical "Kinase Signaling Cascade," which is a critical pathway in cell proliferation. The diagram below outlines the proposed mechanism of action.

G Figure 2: Proposed Signaling Pathway for this compound cluster_0 Cell Membrane cluster_1 Cytoplasm & Nucleus Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Kinase A Kinase A Receptor->Kinase A Activates Kinase B Kinase B Kinase A->Kinase B Phosphorylates Transcription Factor Transcription Factor Kinase B->Transcription Factor Activates Proliferation Proliferation Transcription Factor->Proliferation This compound This compound This compound->Kinase B Inhibits

Caption: Proposed mechanism of this compound in a kinase cascade.

High-Throughput Screening (HTS) Logic

The discovery of this compound was facilitated by a multi-stage screening process designed to identify and validate potent and selective inhibitors.

G Figure 3: High-Throughput Screening Cascade A Primary Screen (Large Compound Library) B Hit Confirmation (Dose-Response) A->B Initial Hits C Secondary Assays (Orthogonal & Selectivity) B->C Confirmed Hits D Lead Optimization (SAR Studies) C->D Validated Leads E This compound Identified D->E

Caption: Logical workflow for the HTS discovery of this compound.

The PROTAC JPS014: A Technical Guide to its Impact on Histone Acetylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism and effects of JPS014, a Proteolysis Targeting Chimera (PROTAC), on histone acetylation levels. This compound is designed to specifically induce the degradation of Class I histone deacetylases (HDACs), leading to significant changes in the epigenetic landscape of cancer cells. This document provides a comprehensive overview of the quantitative data, experimental protocols, and signaling pathways associated with this compound's activity, intended to support further research and drug development efforts in oncology.

Core Mechanism of Action: PROTAC-mediated HDAC Degradation

This compound is a heterobifunctional molecule composed of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a ligand that targets Class I HDAC enzymes, primarily HDAC1 and HDAC2. By simultaneously engaging both an E3 ligase and the target protein, this compound facilitates the formation of a ternary complex, leading to the polyubiquitination of the HDAC protein and its subsequent degradation by the proteasome. This targeted degradation results in an accumulation of acetylated histones, a hallmark of increased transcriptional activity, which can induce apoptosis and cell cycle arrest in cancer cells.[1][2][3][4]

Quantitative Analysis of this compound's Effects

The efficacy of this compound in degrading Class I HDACs and subsequently increasing histone acetylation has been quantified in various studies. The following tables summarize the key quantitative data from experiments conducted in HCT116 human colon carcinoma cells.

Table 1: Concentration-Dependent Degradation of Class I HDACs by this compound

Concentration (μM)HDAC1 (% remaining)HDAC2 (% remaining)HDAC3 (% remaining)
0.1~95%~98%~100%
1.0~50%~60%~80%
10~20%~30%~60%
Data is estimated from graphical representations in Smalley JP, et al. J Med Chem. 2022;65(7):5642-5659 and may not represent the exact numerical values.

Table 2: this compound Degradation Potency and Efficacy

TargetDC₅₀ (μM)Dₘₐₓ (%)
HDAC10.91 ± 0.02>80%
HDAC30.64 ± 0.03~40%
DC₅₀: Concentration for 50% of maximal degradation. Dₘₐₓ: Maximum degradation observed. Data from Smalley JP, et al. J Med Chem. 2022;65(7):5642-5659.[1]

Table 3: Effect of this compound on Histone H3 Lysine 56 Acetylation (H3K56ac)

Treatment (10 μM)Fold Change in H3K56ac
This compound~3.5-fold
Data is estimated from graphical representations in Smalley JP, et al. J Med Chem. 2022;65(7):5642-5659 and may not represent the exact numerical values.

Key Experimental Protocols

The following are detailed methodologies for the key experiments cited in the quantitative analysis of this compound's effects.

Cell Culture and Treatment

HCT116 human colon carcinoma cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained at 37°C in a humidified atmosphere with 5% CO₂. For experimental purposes, cells were seeded and allowed to adhere overnight before being treated with varying concentrations of this compound or vehicle control (DMSO) for the indicated time periods.

Western Blotting for HDAC Degradation and Histone Acetylation

Cell Lysis: Following treatment, cells were washed with ice-cold phosphate-buffered saline (PBS) and lysed in radioimmunoprecipitation assay (RIPA) buffer containing a protease and phosphatase inhibitor cocktail. Cell lysates were then sonicated and centrifuged to pellet cellular debris. The supernatant containing the total protein was collected.

Histone Extraction: For the analysis of histone modifications, nuclear histones were extracted. Cells were first lysed in a hypotonic buffer to isolate the nuclei. The nuclear pellet was then resuspended in a high-salt buffer to extract the histones.

Protein Quantification and Sample Preparation: Protein concentration was determined using a bicinchoninic acid (BCA) protein assay. Equal amounts of protein were mixed with Laemmli sample buffer and boiled for 5 minutes.

SDS-PAGE and Immunoblotting: Protein samples were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane. Membranes were blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Membranes were then incubated overnight at 4°C with primary antibodies specific for HDAC1, HDAC2, HDAC3, H3K56ac, and a loading control (e.g., GAPDH or total Histone H3). After washing with TBST, membranes were incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.

Detection and Quantification: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities were quantified using densitometry software, and the levels of target proteins were normalized to the loading control.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway of this compound's action and the experimental workflow for its evaluation.

JPS014_Mechanism_of_Action cluster_PROTAC This compound (PROTAC) cluster_Cellular_Machinery Cellular Machinery cluster_Process Degradation Process This compound This compound VHL_ligand VHL Ligand This compound->VHL_ligand binds HDAC_ligand HDAC Ligand This compound->HDAC_ligand binds VHL VHL E3 Ligase VHL_ligand->VHL HDAC HDAC1/2 HDAC_ligand->HDAC Ternary_Complex Ternary Complex (VHL-JPS014-HDAC) VHL->Ternary_Complex HDAC->Ternary_Complex Degradation HDAC Degradation HDAC->Degradation targeted for Ub Ubiquitin Polyubiquitination Polyubiquitination Ub->Polyubiquitination Proteasome Proteasome Proteasome->Degradation mediates Ternary_Complex->Polyubiquitination catalyzes Polyubiquitination->HDAC tags

Caption: Mechanism of this compound-mediated HDAC degradation.

Experimental_Workflow start Start: HCT116 Cell Culture treatment Treatment with This compound (0.1-10 μM) start->treatment lysis Cell Lysis or Histone Extraction treatment->lysis quantification Protein Quantification (BCA) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Blot Transfer (PVDF) sds_page->transfer immunoblot Immunoblotting (Primary & Secondary Abs) transfer->immunoblot detection ECL Detection immunoblot->detection analysis Densitometry Analysis detection->analysis end End: Data Interpretation analysis->end

Caption: Western blot workflow for this compound evaluation.

Signaling_Pathway This compound This compound HDAC1_2 HDAC1/2 (Active) This compound->HDAC1_2 Degradation Histones Histones (Deacetylated) HDAC1_2->Histones Deacetylates Acetylated_Histones Histones (Acetylated) HDAC1_2->Acetylated_Histones Inhibits Acetylation Histones->Acetylated_Histones Acetylation Gene_Expression Altered Gene Expression Acetylated_Histones->Gene_Expression Promotes Apoptosis Apoptosis & Cell Cycle Arrest Gene_Expression->Apoptosis Leads to

Caption: this compound's effect on histone acetylation and cell fate.

References

Methodological & Application

JPS014: Application Notes and Protocols for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JPS014 is a potent and selective benzamide-based Proteolysis Targeting Chimera (PROTAC) that induces the degradation of Class I histone deacetylases (HDACs), primarily HDAC1 and HDAC2.[1][2][3] By linking these enzymes to the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, this compound facilitates their ubiquitination and subsequent degradation by the proteasome. This targeted degradation of HDAC1/2 has been shown to enhance apoptosis and induce cell cycle arrest in cancer cell lines, such as the human colorectal carcinoma cell line HCT116, making it a valuable tool for cancer research and drug development.[1][2][4]

Mechanism of Action

This compound is a heterobifunctional molecule comprising a ligand that binds to Class I HDACs, a linker, and a ligand that recruits the VHL E3 ligase. This tripartite complex formation brings the E3 ligase into close proximity with the HDAC enzyme, facilitating the transfer of ubiquitin molecules to the HDAC protein. The resulting polyubiquitinated HDAC is then recognized and degraded by the 26S proteasome.

JPS014_Mechanism_of_Action This compound This compound Ternary_Complex Ternary Complex (this compound-HDAC1/2-VHL) This compound->Ternary_Complex Binds HDAC HDAC1/2 HDAC->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Binds Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Promotes Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Degradation HDAC1/2 Degradation Proteasome->Degradation Apoptosis Apoptosis & Cell Cycle Arrest Degradation->Apoptosis Leads to

This compound mechanism of action.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound in the HCT116 human colorectal carcinoma cell line.

Table 1: Cell Viability and Degradation Potency of this compound in HCT116 Cells

ParameterValueCell LineAssayTreatment Duration
EC50 7.3 ± 0.5 µMHCT116CellTiter-Glo48 hours
DC50 (HDAC1) 0.51 ± 0.04 µMHCT116Western Blot24 hours
Dmax (HDAC1) 85%HCT116Western Blot24 hours

EC50: Half-maximal effective concentration for cell viability reduction. DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of degradation.

Experimental Protocols

HCT116 Cell Culture

This protocol outlines the standard procedure for the culture and maintenance of the HCT116 cell line.

HCT116_Culture_Workflow Thaw Thaw Cells Culture Culture in T-75 Flask (McCoy's 5A + 10% FBS) Thaw->Culture Incubate Incubate (37°C, 5% CO2) Culture->Incubate Subculture Subculture at 80-90% confluency Incubate->Subculture Subculture->Culture Split Experiment Ready for Experiment Subculture->Experiment Harvest

HCT116 cell culture workflow.

Materials:

  • HCT116 cells (ATCC CCL-247)

  • McCoy's 5A Medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 0.25% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • T-75 culture flasks

  • 15 mL conical tubes

  • Serological pipettes

  • Micropipettes and sterile tips

Procedure:

  • Media Preparation: Prepare complete growth medium by supplementing McCoy's 5A medium with 10% FBS and 1% Penicillin-Streptomycin.

  • Thawing Cells:

    • Rapidly thaw a cryovial of HCT116 cells in a 37°C water bath.

    • Transfer the thawed cells to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

    • Centrifuge at 200 x g for 5 minutes.

    • Aspirate the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium.

    • Transfer the cell suspension to a T-75 flask.

  • Cell Maintenance:

    • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

    • Change the medium every 2-3 days.

  • Subculturing:

    • When cells reach 80-90% confluency, aspirate the medium and wash the cells once with sterile PBS.

    • Add 2-3 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach.

    • Neutralize the trypsin by adding 5-7 mL of complete growth medium.

    • Collect the cell suspension and centrifuge at 200 x g for 5 minutes.

    • Resuspend the cell pellet in fresh medium and split the cells at a ratio of 1:5 to 1:10 into new T-75 flasks.

This compound Treatment Protocol

Materials:

  • This compound

  • DMSO (cell culture grade)

  • HCT116 cells in culture

  • Complete growth medium

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.

  • Cell Seeding: Seed HCT116 cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will allow them to reach 50-60% confluency on the day of treatment. For a 6-well plate, a seeding density of 4 x 10^5 cells per well 24 hours prior to treatment is recommended.[4]

  • Treatment:

    • On the day of treatment, dilute the this compound stock solution in complete growth medium to the desired final concentrations (e.g., 0.1, 1, 10 µM).[5]

    • Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.

    • Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the cells for the desired time period (e.g., 24 or 48 hours).[5]

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • HCT116 cells seeded in a 96-well plate and treated with this compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

  • Microplate reader

Procedure:

  • Following the desired treatment period with this compound, add 10-20 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Carefully aspirate the medium from each well.

  • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 5-10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Western Blot for HDAC Degradation

This protocol is used to quantify the levels of HDAC1 and HDAC2 protein following this compound treatment.

Materials:

  • HCT116 cells treated with this compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-HDAC1, anti-HDAC2, and a loading control like anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize protein concentrations and load 20-30 µg of total protein per lane onto an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection:

    • Wash the membrane and detect the signal using an ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities and normalize to the loading control to determine the relative protein levels.

Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.

Apoptosis_Assay_Workflow Treat Treat Cells with this compound Harvest Harvest Cells Treat->Harvest Wash Wash with PBS Harvest->Wash Resuspend Resuspend in Binding Buffer Wash->Resuspend Stain Stain with Annexin V and Propidium Iodide (PI) Resuspend->Stain Analyze Analyze by Flow Cytometry Stain->Analyze

Apoptosis assay workflow.

Materials:

  • HCT116 cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (or similar) containing:

    • Annexin V-FITC

    • Propidium Iodide (PI)

    • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Preparation: After treatment, harvest both adherent and floating cells.

  • Staining:

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

    • Incubate for 15-20 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the stained cells using a flow cytometer.

    • Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

References

Application Notes and Protocols for JPS014 in Western Blot Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing JPS014, a potent proteolysis-targeting chimera (PROTAC), in Western blot experiments to study the degradation of Class I histone deacetylases (HDACs). This document includes detailed protocols, data presentation tables, and diagrams to facilitate the successful implementation of this compound in your research.

Introduction

This compound is a benzamide-based PROTAC that selectively induces the degradation of Class I HDACs, primarily HDAC1 and HDAC2.[1][2][3] It functions by recruiting the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to the target HDAC, leading to its ubiquitination and subsequent degradation by the proteasome.[1][3][4] This targeted degradation approach offers a powerful tool to investigate the specific roles of HDAC1 and HDAC2 in various cellular processes, including gene expression, cell cycle control, and apoptosis.[4][5][6]

Mechanism of Action

This compound is a heterobifunctional molecule comprising a ligand for Class I HDACs derived from the inhibitor CI-994, a linker, and a ligand for the VHL E3 ligase.[4][5] The simultaneous binding of this compound to both an HDAC and VHL facilitates the formation of a ternary complex. This proximity enables the E3 ligase to catalyze the transfer of ubiquitin molecules to the HDAC protein. The resulting polyubiquitinated HDAC is then recognized and degraded by the 26S proteasome.[4][7]

JPS014_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation This compound This compound Ternary_Complex HDAC - this compound - VHL This compound->Ternary_Complex Binds HDAC HDAC1/2 HDAC->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Recruited Ub_HDAC Polyubiquitinated HDAC1/2 Ternary_Complex->Ub_HDAC Ubiquitination Proteasome 26S Proteasome Ub_HDAC->Proteasome Recognition Degraded_HDAC Degraded HDAC Fragments Proteasome->Degraded_HDAC Degradation JPS014_Signaling_Pathway This compound This compound HDAC_degradation HDAC1/2 Degradation This compound->HDAC_degradation mTOR_pathway mTOR Pathway (Downregulated) HDAC_degradation->mTOR_pathway FOXO_pathway FOXO Transcription Factors (Upregulated) HDAC_degradation->FOXO_pathway Apoptosis Apoptosis HDAC_degradation->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest mTOR_pathway->Cell_Cycle_Arrest FOXO_pathway->Apoptosis WB_Workflow cluster_workflow Experimental Workflow A 1. Cell Culture & Treatment B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE B->C D 4. Protein Transfer C->D E 5. Immunodetection D->E F 6. Data Analysis E->F

References

Application Note: Genome-Wide CRISPR/Cas9 Screen to Identify Genes Conferring Resistance to JPS014, a Class I HDAC Degrader

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Abstract

JPS014 is a potent and specific proteolysis-targeting chimera (PROTAC) that induces the degradation of Class I histone deacetylases (HDACs), primarily HDAC1 and HDAC2[1][2][3][4][5]. By linking these HDACs to the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, this compound targets them for proteasomal degradation, leading to downstream effects such as cell cycle arrest and apoptosis in cancer cells[1][2][3][5]. Despite the promise of targeted protein degraders, the development of drug resistance remains a significant clinical challenge. This application note provides a detailed protocol for a genome-wide CRISPR/Cas9 knockout screen to systematically identify genes whose loss of function confers resistance to this compound. Identifying these resistance mechanisms is crucial for understanding the compound's long-term efficacy, developing rational combination therapies, and discovering novel drug targets.

Introduction

Class I HDACs (HDAC1, HDAC2, HDAC3, and HDAC8) are critical regulators of chromatin structure and gene expression, and their aberrant activity is implicated in various cancers[2]. Unlike traditional HDAC inhibitors that block the enzyme's active site, this compound eliminates the protein entirely, offering a distinct and potentially more durable therapeutic effect[1][3]. However, as with other targeted therapies, cancer cells can develop resistance through various genetic alterations.

CRISPR/Cas9-based functional genomics provides a powerful, unbiased approach to identify these resistance mechanisms on a genome-wide scale[6][7][8][9]. By creating a pooled library of cells, each with a single gene knockout, it is possible to select for and identify cells that survive and proliferate in the presence of a cytotoxic agent like this compound[10][11]. The single-guide RNAs (sgRNAs) enriched in the resistant population point to genes whose inactivation is responsible for the resistance phenotype. This protocol outlines the necessary steps to perform such a screen, from cell line selection and library transduction to data analysis and hit validation.

This compound Mechanism of Action and Resistance Hypothesis

This compound is a heterobifunctional molecule composed of a ligand that binds to the VHL E3 ligase and a ligand that binds to Class I HDACs, connected by a linker[1][3]. This proximity induces the polyubiquitination of HDAC1/2, marking them for degradation by the proteasome. The subsequent loss of HDAC1/2 leads to changes in histone acetylation and the expression of genes involved in critical cellular processes, ultimately triggering apoptosis and cell cycle arrest in sensitive cancer cells[2].

Potential mechanisms of resistance to this compound could involve:

  • Alterations in the ubiquitin-proteasome system, including mutations in VHL or other E3 ligase components.

  • Upregulation of compensatory signaling pathways that bypass the effects of HDAC1/2 degradation.

  • Mutations in downstream effectors of the apoptotic or cell cycle arrest pathways.

  • Increased drug efflux or metabolic inactivation.

A CRISPR screen can systematically probe the entire genome to validate these hypotheses and uncover entirely new resistance pathways.


Experimental Protocols

This section provides a detailed methodology for conducting a genome-wide CRISPR/Cas9 knockout screen to identify this compound resistance genes.

Cell Line Preparation and Lentivirus Production

1.1. Cell Line Selection and Engineering:

  • Choose a human cancer cell line that is sensitive to this compound. The HCT116 colorectal cancer cell line is a reported sensitive model[1][2][5].

  • If the selected cell line does not endogenously express Cas9, generate a stable Cas9-expressing cell line by lentiviral transduction followed by antibiotic selection. It is critical to use a high-fidelity Cas9 to minimize off-target effects.

1.2. Lentiviral sgRNA Library Production:

  • Amplify a genome-wide human sgRNA library (e.g., GeCKO v2, TKOv3)[7][9].

  • Co-transfect HEK293T cells with the sgRNA library plasmid pool and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.

  • Harvest the virus-containing supernatant at 48 and 72 hours post-transfection, pool, and filter through a 0.45 µm filter.

  • Titer the lentiviral library on the target Cas9-expressing cell line to determine the optimal multiplicity of infection (MOI).

CRISPR Library Transduction and Selection

2.1. Library Transduction:

  • Transduce the Cas9-expressing cells with the sgRNA lentiviral library at a low MOI (0.1-0.3) to ensure that most cells receive a single sgRNA copy[10].

  • Perform the transduction at a scale that maintains a high representation of the library, with at least 500 cells per sgRNA in the library[10].

2.2. Antibiotic Selection:

  • 48-72 hours post-transduction, begin selection with the appropriate antibiotic (e.g., puromycin) to eliminate non-transduced cells.

  • Culture the cells until a non-transduced control plate shows complete cell death (typically 7-10 days)[10].

  • Collect a portion of the cells at this stage to serve as the initial "Day 0" or reference population.

This compound Drug Screen

3.1. Drug Concentration Determination:

  • Prior to the screen, perform a dose-response curve with the parental Cas9-expressing cell line to determine the IC90 (the concentration that inhibits 90% of cell growth) of this compound. This concentration will be used for the selection.

3.2. Screening:

  • Split the transduced and selected cell population into two arms: a control arm (treated with vehicle, e.g., DMSO) and a treatment arm (treated with this compound at the IC90 concentration)[10].

  • Continuously culture both arms for 14-21 days, passaging as needed while maintaining high library representation (>500 cells/sgRNA) at each passage[8].

  • For the treatment arm, allow resistant colonies to emerge and expand.

  • Harvest cell pellets from both arms at the final time point for genomic DNA extraction.

Sequencing and Data Analysis

4.1. Genomic DNA Extraction and sgRNA Amplification:

  • Extract genomic DNA from the "Day 0" reference pellet and the final time point pellets from the control and treatment arms.

  • Use a two-step PCR process to amplify the integrated sgRNA sequences from the genomic DNA. The first PCR amplifies the sgRNA cassette, and the second PCR adds Illumina sequencing adapters and barcodes for multiplexing.

4.2. High-Throughput Sequencing:

  • Pool the barcoded PCR products and perform high-throughput sequencing on an Illumina platform (e.g., NovaSeq or NextSeq)[10]. Aim for a read depth of at least 200-500 reads per sgRNA[10].

4.3. Bioinformatic Analysis:

  • Demultiplexing and Read Counting: Demultiplex the sequencing reads based on their barcodes and align them to the reference sgRNA library to obtain read counts for each sgRNA in each sample.

  • Enrichment Analysis: Use software such as MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to identify sgRNAs, and by extension genes, that are significantly enriched in the this compound-treated population compared to the control population[10][12]. The output will typically be a ranked list of genes with associated scores (e.g., log-fold change) and a statistical significance value (p-value or False Discovery Rate).

Hit Validation

5.1. Individual Gene Knockout:

  • Select the top candidate genes from the screen for individual validation.

  • For each candidate gene, design 2-3 independent sgRNAs (different from those in the library) and individually transduce them into the parental Cas9-expressing cell line to generate single-gene knockout cell pools.

5.2. Confirmation of Resistance:

  • Perform cell viability or proliferation assays (e.g., CellTiter-Glo) on the individual knockout cell pools in the presence of varying concentrations of this compound.

  • A confirmed hit will show a significant increase in the IC50 value compared to control cells transduced with a non-targeting sgRNA.


Data Presentation

The primary output of the CRISPR screen is a list of genes whose knockout confers resistance to this compound. The data should be summarized in a clear, tabular format for interpretation and prioritization of hits for validation.

Table 1: Hypothetical Top Gene Hits from this compound Resistance Screen

RankGene SymbolDescriptionLog2 Fold Change (Treated vs. Control)p-valueFalse Discovery Rate (FDR)
1VHLVon Hippel-Lindau Tumor Suppressor8.21.5e-103.2e-8
2CUL2Cullin 27.53.1e-95.8e-7
3RBX1Ring-Box 1, E3 Ubiquitin Ligase7.18.9e-91.2e-6
4UBE2D1Ubiquitin Conjugating Enzyme E2 D16.82.4e-82.5e-6
5TP53Tumor Protein P535.91.1e-79.8e-6
6BAXBCL2 Associated X, Apoptosis Regulator5.53.7e-72.8e-5
7CASP9Caspase 95.28.2e-75.5e-5
8ABCB1ATP Binding Cassette Subfamily B Member 14.82.1e-61.3e-4
9HDAC3Histone Deacetylase 34.55.6e-63.1e-4
10NF1Neurofibromin 14.19.8e-64.9e-4

Note: This table contains hypothetical data for illustrative purposes. Actual results will vary based on the cell line and experimental conditions.

Table 2: Materials and Reagents

ItemSupplierCatalog Number
HCT116 Cell LineATCCCCL-247
Cas9-Expressing Lentivirus(Example) Addgene52961
Human GeCKO v2 sgRNA LibraryAddgene1000000048
psPAX2 Packaging PlasmidAddgene12260
pMD2.G Envelope PlasmidAddgene12259
Lipofectamine 3000Thermo FisherL3000015
PuromycinSigma-AldrichP8833
This compoundMedChemExpressHY-145815
QIAamp DNA Mini KitQIAGEN51304
NEBNext Ultra II Q5 Master MixNew England BiolabsM0544
CellTiter-Glo Luminescent Cell Viability AssayPromegaG7570

Visualizations

Diagrams are essential for illustrating complex workflows and biological pathways.

JPS014_Mechanism_of_Action cluster_0 This compound (PROTAC) cluster_1 Cellular Machinery cluster_2 Cellular Outcome This compound This compound VHL_ligand VHL Ligand This compound->VHL_ligand binds HDAC_ligand HDAC Ligand This compound->HDAC_ligand binds VHL VHL E3 Ligase VHL_ligand->VHL recruits HDAC1_2 HDAC1/2 HDAC_ligand->HDAC1_2 binds Ub Ubiquitin VHL->Ub adds Proteasome Proteasome HDAC1_2->Proteasome targeted for degradation Histones Histones HDAC1_2->Histones deacetylates Acetylation Increased Histone Acetylation HDAC1_2->Acetylation degradation prevents deacetylation Apoptosis Apoptosis & Cell Cycle Arrest Ub->HDAC1_2 to Gene_Expression Altered Gene Expression Acetylation->Gene_Expression Gene_Expression->Apoptosis

Caption: Mechanism of action of the this compound PROTAC.

CRISPR_Screen_Workflow A 1. Transduce Cas9-expressing cells with sgRNA library B 2. Select with antibiotic (e.g., Puromycin) A->B C 3. Split population into Control and Treatment arms B->C D Control Arm (Vehicle Treatment) C->D E Treatment Arm (this compound at IC90) C->E F 4. Culture for 14-21 days D->F E->F G 5. Harvest cells and extract genomic DNA F->G H 6. Amplify sgRNA sequences and perform NGS G->H I 7. Bioinformatic Analysis (e.g., MAGeCK) H->I J 8. Identify enriched genes in Treatment Arm I->J K 9. Validate top hits individually J->K

Caption: Experimental workflow for the CRISPR/Cas9 resistance screen.

Data_Analysis_Logic cluster_input Input Data cluster_analysis Analysis cluster_output Output Control_Reads Control sgRNA Read Counts Normalize Normalize Read Counts Control_Reads->Normalize Treatment_Reads Treatment sgRNA Read Counts Treatment_Reads->Normalize Compare Compare sgRNA abundance (Treatment vs. Control) Normalize->Compare Calculate Calculate Log-Fold Change & Statistical Significance Compare->Calculate Enriched Enriched sgRNAs (Resistance Hits) Calculate->Enriched Depleted Depleted sgRNAs (Sensitizing Hits) Calculate->Depleted

Caption: Bioinformatic workflow for analyzing CRISPR screen data.

References

Application Notes and Protocols for JPS014: In Vivo Delivery Methods and Challenges

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JPS014 is a potent and selective benzamide-based Proteolysis Targeting Chimera (PROTAC) that recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the degradation of Class I histone deacetylases (HDACs), specifically HDAC1 and HDAC2.[1][2][3] These enzymes are critical regulators of chromatin structure and gene expression, and their dysregulation is implicated in various diseases, including cancer.[4][5] As a PROTAC, this compound offers a novel therapeutic modality by eliminating target proteins rather than simply inhibiting them.

These application notes provide a comprehensive overview of the current knowledge on the in vivo delivery of this compound, including recommended protocols for its formulation and administration in preclinical models. It also addresses the inherent challenges associated with the systemic delivery of PROTACs and offers potential strategies to overcome them.

Disclaimer: As of the latest literature review, specific in vivo pharmacokinetic (PK) and efficacy data for this compound have not been publicly reported. The following protocols and discussions are based on the available in vitro data for this compound and the broader knowledge of in vivo delivery of PROTACs, particularly those utilizing the VHL E3 ligase.

Data Presentation

The development of this compound, as described by Smalley et al. (2022), focused on its in vitro characterization. The following table summarizes the key quantitative data for this compound's ability to induce the degradation of its target proteins in HCT116 human colon cancer cells.

ParameterHDAC1HDAC2HDAC3Reference
DC50 (µM) <1<1>10[2][3]
Maximum Degradation (%) ~90%~90%Not significant[2][3]

Note: DC50 is the concentration of the compound that results in 50% degradation of the target protein. Lower values indicate higher potency.

Signaling Pathway of this compound

This compound functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. The diagram below illustrates the mechanism of action of this compound in inducing the degradation of HDAC1/2.

JPS014_Signaling_Pathway This compound This compound Ternary_Complex Ternary Complex (this compound-HDAC1/2-VHL) This compound->Ternary_Complex HDAC1_2 HDAC1/2 HDAC1_2->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ubiquitinated_HDAC Ubiquitinated HDAC1/2 Ternary_Complex->Ubiquitinated_HDAC Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ubiquitinated_HDAC Proteasome Proteasome Ubiquitinated_HDAC->Proteasome Recognition Degraded_HDAC Degraded Peptides Proteasome->Degraded_HDAC Degradation

Caption: Mechanism of this compound-mediated degradation of HDAC1/2.

Experimental Protocols

The following are generalized protocols for the preparation and in vivo administration of this compound. These should be optimized based on the specific experimental design, animal model, and institutional guidelines.

Protocol 1: Formulation of this compound for In Vivo Administration

This protocol provides guidelines for preparing this compound (as this compound TFA) for intraperitoneal (IP) or oral (PO) administration in rodents.[6]

Materials:

  • This compound TFA (trifluoroacetate salt)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Corn oil, sterile

  • PEG300 (Polyethylene glycol 300), sterile

  • Tween-80 (Polysorbate 80), sterile

  • Saline (0.9% NaCl), sterile

  • SBE-β-CD (Sulfobutylether-β-cyclodextrin), 20% in saline, sterile

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Formulation Options:

  • Option A: Corn Oil-based Formulation (for IP or PO administration)

    • Prepare a stock solution of this compound TFA in DMSO at a concentration of 25 mg/mL.

    • In a sterile tube, add the required volume of the DMSO stock solution.

    • Add 9 volumes of sterile corn oil to the DMSO stock solution (resulting in a final formulation of 10% DMSO and 90% corn oil).

    • Vortex thoroughly until a clear and homogenous solution is obtained. Gentle warming or sonication may be used to aid dissolution.[6]

    • Prepare fresh on the day of administration.

  • Option B: Aqueous Formulation with PEG300 and Tween-80 (for IP or PO administration)

    • Prepare a 25 mg/mL stock solution of this compound TFA in DMSO.

    • In a sterile tube, add 1 volume of the DMSO stock solution.

    • Add 4 volumes of PEG300 and mix well.

    • Add 0.5 volumes of Tween-80 and mix thoroughly.

    • Add 4.5 volumes of sterile saline to reach the final volume.

    • Vortex until the solution is clear. This results in a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[6]

    • Prepare fresh daily.

  • Option C: Cyclodextrin-based Formulation (for IP or IV administration)

    • Prepare a 25 mg/mL stock solution of this compound TFA in DMSO.

    • In a sterile tube, add 1 volume of the DMSO stock solution.

    • Add 9 volumes of a sterile 20% SBE-β-CD solution in saline.

    • Vortex thoroughly until a clear solution is formed.[6]

    • This formulation (10% DMSO in 20% SBE-β-CD) is suitable for routes requiring higher aqueous solubility.

Protocol 2: General In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol outlines a general workflow for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model.

In_Vivo_Workflow cluster_0 Pre-treatment cluster_1 Treatment Phase cluster_2 Endpoint Analysis Cell_Culture 1. HCT116 Cell Culture Tumor_Implantation 2. Subcutaneous Implantation in Immunocompromised Mice Cell_Culture->Tumor_Implantation Tumor_Growth 3. Tumor Growth to ~100-150 mm³ Tumor_Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Formulation 5. This compound Formulation Randomization->Formulation Dosing 6. Daily Administration (e.g., IP or PO) Formulation->Dosing Monitoring 7. Tumor Volume and Body Weight Monitoring Dosing->Monitoring Tissue_Collection 8. Tumor and Tissue Collection Monitoring->Tissue_Collection Data_Analysis 11. Statistical Analysis of Tumor Growth Monitoring->Data_Analysis PK_Analysis 9. Pharmacokinetic (PK) Analysis Tissue_Collection->PK_Analysis PD_Analysis 10. Pharmacodynamic (PD) Analysis (e.g., Western Blot for HDAC1/2) Tissue_Collection->PD_Analysis

Caption: A generalized workflow for an in vivo efficacy study of this compound.

Challenges in In Vivo Delivery of this compound and Other PROTACs

The unique structure of PROTACs, including this compound, presents a set of challenges for successful in vivo delivery and therapeutic efficacy.[7][8][9] These molecules are significantly larger than traditional small molecule drugs, often violating Lipinski's "rule of five" for oral bioavailability.[10]

Key Challenges:

  • Poor Physicochemical Properties:

    • High Molecular Weight: this compound has a molecular weight of 854.07 g/mol , which can limit its passive diffusion across cell membranes.[1]

    • Low Solubility: The complex and often lipophilic nature of PROTACs can lead to poor aqueous solubility, making formulation difficult.[9][11]

    • Poor Permeability: The size and number of rotatable bonds in PROTACs can hinder their permeability across biological barriers like the intestinal epithelium.[7]

  • Suboptimal Pharmacokinetics:

    • Low Oral Bioavailability: Due to poor solubility and permeability, achieving therapeutic concentrations through oral administration is a major hurdle.[9][10]

    • Rapid Clearance: PROTACs can be subject to rapid metabolism and clearance from the systemic circulation, leading to a short half-life.[12][13]

    • Poor Tissue Distribution: Achieving sufficient and sustained concentrations of the PROTAC at the target tissue or tumor site can be challenging.[12]

  • Potential for Off-Target Effects and Toxicity:

    • Widespread E3 Ligase Expression: The VHL E3 ligase is ubiquitously expressed, which could lead to on-target degradation in healthy tissues and potential toxicity.[7]

    • "Hook Effect": At high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, which are non-productive and can reduce the efficiency of degradation. This can complicate dose selection for in vivo studies.[3][7]

The diagram below illustrates the relationship between the challenges of PROTAC delivery and potential strategies to overcome them.

PROTAC_Challenges_Solutions cluster_challenges Challenges cluster_solutions Potential Solutions Poor_Solubility Poor Solubility Nanoparticle_Delivery Nanoparticle Delivery (Liposomes, Polymeric Micelles) Poor_Solubility->Nanoparticle_Delivery Amorphous_Solid_Dispersions Amorphous Solid Dispersions Poor_Solubility->Amorphous_Solid_Dispersions Low_Permeability Low Permeability Low_Permeability->Nanoparticle_Delivery Prodrug_Approach Prodrug Approach Low_Permeability->Prodrug_Approach Rapid_Clearance Rapid Clearance Rapid_Clearance->Nanoparticle_Delivery Off_Target_Toxicity Off-Target Toxicity Off_Target_Toxicity->Prodrug_Approach Targeted_Delivery Targeted Delivery (e.g., Antibody-PROTAC Conjugates) Off_Target_Toxicity->Targeted_Delivery

Caption: Challenges in PROTAC delivery and corresponding mitigation strategies.

Conclusion

This compound is a promising HDAC1/2-degrading PROTAC with demonstrated in vitro activity. While its in vivo characterization is yet to be reported, the protocols and information provided here offer a solid foundation for researchers to design and execute preclinical studies. Overcoming the inherent delivery challenges of PROTACs through advanced formulation strategies will be crucial for the successful clinical translation of this compound and other molecules in this exciting therapeutic class.

References

Application Notes and Protocols for Assessing JPS014 Degradation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JPS014 is a potent, benzamide-based Proteolysis Targeting Chimera (PROTAC) that induces the degradation of Class I histone deacetylases (HDACs), specifically HDAC1 and HDAC2.[1] It functions by forming a ternary complex with the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target HDAC proteins.[1] Assessing the "degradation efficiency" of this compound is a critical step in its development as a potential therapeutic agent and involves two distinct areas of evaluation:

  • Chemical Stability: Evaluating the intrinsic stability of the this compound molecule itself under various stress conditions to identify potential degradation pathways and inform formulation and storage strategies.

  • Biological Efficacy: Quantifying the potency and efficacy of this compound in inducing the degradation of its target proteins (HDAC1 and HDAC2) in a cellular context.

This document provides detailed protocols for both aspects of this compound degradation efficiency assessment.

Part 1: Chemical Stability Assessment of this compound

The chemical stability of this compound is evaluated through forced degradation studies. These studies subject the molecule to stress conditions more severe than those it would typically encounter during storage and handling to accelerate its degradation. The goal is to identify potential degradation products and to develop a stability-indicating analytical method.

Experimental Protocol: Forced Degradation of this compound

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • pH meter

  • Heating block or oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or a suitable solvent at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of this compound stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M NaOH.

    • Dilute with mobile phase to a suitable concentration for analysis.

  • Base Hydrolysis:

    • To 1 mL of this compound stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M HCl.

    • Dilute with mobile phase to a suitable concentration for analysis.

  • Oxidative Degradation:

    • To 1 mL of this compound stock solution, add 1 mL of 3% H₂O₂.

    • Store in the dark at room temperature for 24 hours.

    • Dilute with mobile phase to a suitable concentration for analysis.

  • Thermal Degradation:

    • Place the solid this compound powder in an oven at 70°C for 48 hours.

    • Dissolve the stressed powder in a suitable solvent to the desired concentration for analysis.

  • Photolytic Degradation:

    • Expose the solid this compound powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

    • Dissolve the stressed powder in a suitable solvent to the desired concentration for analysis.

  • Control Sample: Prepare a control sample by diluting the this compound stock solution with the mobile phase without subjecting it to any stress conditions.

  • Analysis: Analyze all samples using a developed and validated stability-indicating HPLC-UV/MS method.

Analytical Method: Stability-Indicating HPLC-UV/MS for this compound

Objective: To separate and quantify this compound from its potential degradation products.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector and coupled to a Mass Spectrometer (MS).

Chromatographic Conditions (Suggested Starting Point):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient from 10% to 90% B over 20 minutes, followed by a 5-minute hold at 90% B, and a 5-minute re-equilibration at 10% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • UV Detection: 254 nm and 280 nm.

  • Injection Volume: 10 µL.

Mass Spectrometry Conditions (Suggested Starting Point):

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Scan Range: m/z 100-1000.

  • Further optimization of MS parameters (e.g., capillary voltage, cone voltage, source temperature) should be performed to achieve optimal sensitivity for this compound and its degradation products.

Data Presentation: Chemical Stability of this compound

The results of the forced degradation study should be summarized in a table to clearly present the extent of degradation under each stress condition.

Stress ConditionIncubation Time (hours)Incubation Temperature (°C)% Degradation of this compoundNumber of Degradation Products
0.1 M HCl2460
0.1 M NaOH2460
3% H₂O₂24Room Temperature
Thermal (Solid)4870
Photolytic (Solid)As per ICH Q1BPhotostability Chamber

Percentage degradation is calculated by comparing the peak area of this compound in the stressed sample to the control sample.

Visualization: Forced Degradation Workflow

G cluster_stress Forced Degradation Conditions cluster_analysis Analysis This compound This compound Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C) This compound->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) This compound->Base Oxidation Oxidative Stress (3% H₂O₂, RT) This compound->Oxidation Thermal Thermal Stress (Solid, 70°C) This compound->Thermal Photo Photolytic Stress (ICH Q1B) This compound->Photo Analysis Stability-Indicating HPLC-UV/MS Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Data Data Interpretation: - % Degradation - Degradation Profile Analysis->Data

Caption: Workflow for the forced degradation study of this compound.

Part 2: Biological Efficacy Assessment of this compound

The primary function of this compound is to induce the degradation of HDAC1 and HDAC2. Its biological degradation efficiency is therefore determined by quantifying the reduction of these target proteins in a cellular context. The key parameters to determine are the DC₅₀ (the concentration of PROTAC that results in 50% degradation of the target protein) and the Dₘₐₓ (the maximum percentage of protein degradation achieved).

Experimental Protocol: In-Cell HDAC1/2 Degradation Assay

Objective: To quantify the degradation of endogenous HDAC1 and HDAC2 in cells treated with this compound.

Materials:

  • HCT116 cells (or other suitable cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound

  • DMSO (cell culture grade)

  • Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • Primary antibodies: anti-HDAC1, anti-HDAC2, anti-β-actin (or other loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Seeding:

    • Culture HCT116 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in culture medium from a concentrated DMSO stock. A typical concentration range would be 0.01, 0.1, 1, 10, and 100 nM, and 1 µM.

    • Include a vehicle control (DMSO only) at the same final concentration as the highest this compound concentration.

    • Aspirate the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle.

    • Incubate the cells for a defined period, typically 24 hours.

  • Cell Lysis and Protein Quantification:

    • After incubation, wash the cells twice with ice-cold PBS.

    • Lyse the cells by adding ice-cold RIPA buffer to each well and scraping.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-polyacrylamide gel.

    • Perform electrophoresis to separate the proteins.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against HDAC1, HDAC2, and a loading control, diluted in blocking buffer, overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the HDAC1 and HDAC2 band intensities to the loading control.

    • Calculate the percentage of protein remaining relative to the vehicle control.

Data Presentation: Biological Efficacy of this compound

The results from the Western blot analysis should be used to generate dose-response curves and a summary table for DC₅₀ and Dₘₐₓ values.

Dose-Response Curves: Plot the percentage of HDAC1 and HDAC2 remaining (Y-axis) against the log concentration of this compound (X-axis). Use non-linear regression (log(inhibitor) vs. response -- variable slope) to fit the data and calculate the DC₅₀.

Summary Table:

Target ProteinDC₅₀ (nM)Dₘₐₓ (%)
HDAC1
HDAC2

Visualization: this compound Mechanism of Action and Workflow

G cluster_pathway PROTAC-Mediated Degradation Pathway cluster_workflow Biological Efficacy Workflow This compound This compound Ternary Ternary Complex (HDAC-JPS014-VHL) This compound->Ternary HDAC HDAC1/2 HDAC->Ternary VHL VHL E3 Ligase VHL->Ternary Ub Ubiquitination Ternary->Ub Proximity-induced Proteasome 26S Proteasome Ub->Proteasome Recognition Degradation Degraded HDAC Proteasome->Degradation Degradation Cell_Treatment Cell Treatment with Varying [this compound] Lysis Cell Lysis & Protein Quantification Cell_Treatment->Lysis WB Western Blotting for HDAC1, HDAC2 & Loading Control Lysis->WB Analysis Densitometry & Data Analysis WB->Analysis Results DC₅₀ & Dₘₐₓ Calculation Analysis->Results

Caption: this compound mechanism of action and the experimental workflow to assess its biological efficacy.

Conclusion

The protocols outlined in this document provide a comprehensive framework for assessing the degradation efficiency of this compound, encompassing both its chemical stability and its biological activity. Rigorous evaluation using these methods is essential for the continued development of this compound as a targeted protein degrader. The stability-indicating analytical method will ensure the quality and purity of the compound, while the in-cell degradation assay will confirm its potency and efficacy in the desired biological system.

References

Quantifying JPS014-Induced Apoptosis with Flow Cytometry: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for quantifying apoptosis induced by JPS014, a potent and selective degrader of class I histone deacetylases (HDACs), using flow cytometry. This compound, a benzamide-based Von Hippel-Lindau (VHL) E3-ligase proteolysis targeting chimera (PROTAC), has been shown to effectively degrade HDAC1 and HDAC2, leading to cell cycle arrest and apoptosis in cancer cells.[1][2][3] The protocols outlined herein utilize the well-established Annexin V and Propidium Iodide (PI) staining method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells, offering a robust and quantitative approach to evaluate the pro-apoptotic efficacy of this compound.

Introduction

This compound is a novel proteolysis-targeting chimera (PROTAC) that selectively targets class I histone deacetylases (HDACs) for degradation.[1] Specifically, it is a potent degrader of HDAC1 and HDAC2.[2] The degradation of these key epigenetic regulators by this compound leads to significant changes in gene expression, ultimately inducing cell cycle arrest and apoptosis in cancer cell lines such as HCT116.[2][3]

The accurate quantification of apoptosis is a critical step in the preclinical evaluation of novel anti-cancer agents. Flow cytometry, in conjunction with Annexin V and Propidium Iodide (PI) staining, is a powerful technique for this purpose.[4][5][6] Annexin V is a calcium-dependent phospholipid-binding protein with a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[7][8] Propidium Iodide is a fluorescent nucleic acid-binding dye that is unable to cross the membrane of live and early apoptotic cells, but can penetrate the compromised membranes of late apoptotic and necrotic cells.[8][9] This dual-staining method allows for the clear distinction and quantification of different cell populations.[4]

This application note provides a comprehensive protocol for treating cancer cells with this compound and subsequently analyzing the induction of apoptosis by flow cytometry.

This compound Mechanism of Action: A Visualized Pathway

This compound functions by hijacking the cell's natural protein disposal system. It acts as a bridge between the E3 ubiquitin ligase Von Hippel-Lindau (VHL) and class I HDACs (HDAC1/2). This proximity facilitates the ubiquitination of HDAC1/2, marking them for degradation by the proteasome. The subsequent decrease in HDAC1/2 levels leads to the hyperacetylation of histones and other proteins, resulting in altered gene expression. This includes the upregulation of cell cycle inhibitors (e.g., p21) and pro-apoptotic proteins, ultimately culminating in programmed cell death.[2][3][10]

JPS014_Mechanism cluster_cell Cancer Cell This compound This compound Ternary_Complex Ternary Complex (this compound-VHL-HDAC1/2) This compound->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Binds HDAC HDAC1/2 HDAC->Ternary_Complex Binds Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Targets for HDAC_Degradation HDAC1/2 Degradation Proteasome->HDAC_Degradation Mediates Histone_Hyperacetylation Histone Hyperacetylation HDAC_Degradation->Histone_Hyperacetylation Leads to Gene_Expression Altered Gene Expression Histone_Hyperacetylation->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis Induces

Caption: Mechanism of this compound-induced apoptosis.

Experimental Data: this compound-Induced Apoptosis in HCT116 Cells

The following table summarizes the quantitative data from flow cytometry analysis of HCT116 cells treated with this compound (referred to as compound 7 in the source) for 24 and 48 hours. The data demonstrates a time-dependent increase in the percentage of apoptotic cells upon treatment.

TreatmentTime (hours)Apoptotic Cells (%)
DMSO (0.1%)24~5%
This compound (10 µM) 24 ~20%
DMSO (0.1%)48~7%
This compound (10 µM) 48 ~35%

Data is approximated from graphical representations in Smalley et al., J Med Chem, 2022.[2]

Protocol: Quantifying this compound-Induced Apoptosis by Flow Cytometry

This protocol details the steps for treating a cancer cell line (e.g., HCT116) with this compound and analyzing apoptosis using an Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit.

Materials and Reagents
  • This compound

  • Cancer cell line (e.g., HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA

  • Annexin V-FITC and Propidium Iodide (PI) Apoptosis Detection Kit (contains Annexin V-FITC, PI solution, and 1X Binding Buffer)

  • Flow cytometer

  • Microcentrifuge tubes

  • 6-well tissue culture plates

Experimental Workflow

Apoptosis_Workflow A 1. Cell Seeding (e.g., 5 x 10^5 cells/well) B 2. This compound Treatment (e.g., 10 µM for 24/48h) A->B C 3. Cell Harvesting (Collect floating and adherent cells) B->C D 4. Cell Washing (with cold PBS) C->D E 5. Staining (Annexin V-FITC & PI in 1X Binding Buffer) D->E F 6. Incubation (15 min at RT, in the dark) E->F G 7. Flow Cytometry Analysis (within 1 hour) F->G

Caption: Experimental workflow for apoptosis analysis.

Step-by-Step Procedure
  • Cell Seeding:

    • Seed HCT116 cells into 6-well plates at a density of 5 x 10^5 cells per well in 2 mL of complete culture medium.

    • Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Treat the cells with the desired concentration of this compound (e.g., 10 µM). Include a vehicle control (e.g., 0.1% DMSO).

    • Incubate the cells for the desired time points (e.g., 24 and 48 hours).

  • Cell Harvesting:

    • After the incubation period, carefully collect the culture medium, which contains floating (apoptotic) cells, into a 15 mL conical tube.

    • Wash the adherent cells with PBS and then detach them using Trypsin-EDTA.

    • Combine the detached adherent cells with the previously collected culture medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Cell Washing:

    • Discard the supernatant and wash the cell pellet twice with cold PBS. Centrifuge at 300 x g for 5 minutes after each wash.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution to the cell suspension.

    • Gently vortex the cells.

  • Incubation:

    • Incubate the stained cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour.

    • Acquire data for at least 10,000 events per sample.

Data Analysis and Interpretation

The flow cytometry data will be displayed as a dot plot with Annexin V-FITC fluorescence on the x-axis and PI fluorescence on the y-axis. The plot will be divided into four quadrants representing different cell populations:

  • Lower-Left Quadrant (Annexin V- / PI-): Live, healthy cells.

  • Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.

  • Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.

  • Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells (often considered non-viable).

The percentage of cells in each quadrant should be quantified to determine the extent of this compound-induced apoptosis.

Gating_Strategy cluster_quadrants Flow Cytometry Dot Plot xlabel Annexin V-FITC → ylabel Propidium Iodide → Q1 Q1: Necrotic (Annexin V- / PI+) Q2 Q2: Late Apoptotic/Necrotic (Annexin V+ / PI+) Q3 Q3: Viable (Annexin V- / PI-) Q4 Q4: Early Apoptotic (Annexin V+ / PI-)

Caption: Gating strategy for apoptosis analysis.

Conclusion

The protocol described in this application note provides a reliable and quantitative method for assessing the pro-apoptotic activity of this compound. By following these detailed steps, researchers can effectively characterize the cellular response to this novel HDAC degrader and advance our understanding of its therapeutic potential in cancer treatment. The combination of this compound's targeted degradation mechanism and the precise analytical power of flow cytometry offers a robust platform for drug development and mechanistic studies.

References

JPS014: Application Notes and Protocols for Studying HDAC Function in Colorectal Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JPS014 is a potent and specific degrader of Class I histone deacetylases (HDACs), particularly HDAC1 and HDAC2. It is a heterobifunctional molecule, designed as a proteolysis-targeting chimera (PROTAC), that links a benzamide-based HDAC inhibitor with a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] This dual-action mechanism leads to the ubiquitination and subsequent proteasomal degradation of HDAC1 and HDAC2, offering a powerful tool to study the functional consequences of their removal in cancer cells.[2][3] These application notes provide detailed protocols for utilizing this compound to investigate its effects on cell viability, protein degradation, and apoptosis in the context of colorectal cancer, with a specific focus on the HCT116 cell line.

Mechanism of Action

This compound operates by inducing the proximity of HDAC1/2 to the VHL E3 ligase complex. This ternary complex formation facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to a lysine residue on the HDAC protein. The resulting polyubiquitinated HDAC is then recognized and targeted for degradation by the 26S proteasome.

JPS014_Mechanism cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Degradation This compound This compound (HDAC Binder - Linker - VHL Ligand) HDAC HDAC1/2 This compound->HDAC Binds VHL VHL E3 Ligase This compound->VHL Recruits PolyUb_HDAC Polyubiquitinated HDAC1/2 VHL->PolyUb_HDAC Ubiquitinates Ub Ubiquitin Ub->VHL Proteasome 26S Proteasome PolyUb_HDAC->Proteasome Degraded_Fragments Degraded Fragments Proteasome->Degraded_Fragments Degrades WB_Workflow A 1. Cell Culture & Treatment B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE & Western Blotting B->C D 4. Immunodetection C->D E 5. Detection & Analysis D->E Signaling_Pathway This compound This compound HDAC1_2 HDAC1/2 This compound->HDAC1_2 Degrades Histone_Ac Histone Hyperacetylation HDAC1_2->Histone_Ac Inhibits p53_Ac p53 Acetylation HDAC1_2->p53_Ac Inhibits Gene_Expression Altered Gene Expression Histone_Ac->Gene_Expression p21_up p21 Upregulation p53_Ac->p21_up Gene_Expression->p21_up Bax_up Pro-apoptotic (Bax) Upregulation Gene_Expression->Bax_up Bcl2_down Anti-apoptotic (Bcl-2) Downregulation Gene_Expression->Bcl2_down Cell_Cycle_Arrest Cell Cycle Arrest (G1/S or G2/M) p21_up->Cell_Cycle_Arrest Apoptosis Apoptosis Bax_up->Apoptosis Bcl2_down->Apoptosis Cell_Cycle_Arrest->Apoptosis

References

Application Notes and Protocols: JPS014 in Combination with Doxorubicin for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JPS014 is a novel proteolysis-targeting chimera (PROTAC) that potently and selectively degrades Class I histone deacetylases (HDACs), primarily HDAC1 and HDAC2.[1] Unlike traditional HDAC inhibitors that merely block enzyme activity, this compound facilitates the ubiquitination and subsequent proteasomal degradation of HDAC1/2 proteins, leading to a more sustained downstream effect.[2] This unique mechanism of action makes this compound a compelling candidate for cancer therapy.

Preclinical and clinical studies have consistently demonstrated that combining HDAC inhibitors with conventional chemotherapeutic agents, such as DNA-damaging agents, can result in synergistic anti-tumor effects.[3][4][5] The rationale for this synergy lies in the ability of HDAC inhibitors to remodel chromatin into a more open, transcriptionally permissive state. This chromatin relaxation is believed to enhance the access of DNA-damaging agents to their targets, thereby increasing their cytotoxic efficacy.[5][6]

This document provides detailed application notes and protocols for investigating the synergistic effects of this compound in combination with the topoisomerase II inhibitor, doxorubicin. The provided protocols are based on established methodologies from studies combining the selective HDAC1/2 inhibitor Romidepsin with doxorubicin, which has shown significant synergy in preclinical and clinical settings for T-cell lymphoma.[7][8][9] These notes are intended to serve as a comprehensive guide for researchers aiming to evaluate the therapeutic potential of this novel combination.

Preclinical Data: Synergistic Effects of HDAC1/2 Inhibition with Doxorubicin

The following tables summarize the synergistic effects observed when combining the selective HDAC1/2 inhibitor Romidepsin with doxorubicin in Cutaneous T-Cell Lymphoma (CTCL) cell lines. This data serves as a strong rationale for investigating a similar combination with this compound.

Table 1: Synergistic Growth Inhibition in CTCL Cell Lines

Cell LineRomidepsin IC50 (nM)Doxorubicin IC50 (nM)Combination Effect (Bliss Independence Index > 1 indicates synergy)
MyLa5.050Synergistic
HuT782.525Synergistic

Data adapted from a study on Romidepsin and Doxorubicin. The Bliss Independence Index is a method to determine the expected combined effect of two drugs. An index greater than 1.0 indicates a synergistic interaction.[7]

Table 2: Enhanced Apoptosis Induction with Combination Therapy

Cell LineTreatment% Apoptotic Cells (Annexin V+)
MyLaControl5%
Romidepsin (2.5 nM)15%
Doxorubicin (25 nM)20%
Romidepsin + Doxorubicin55%
HuT78Control3%
Romidepsin (1.25 nM)10%
Doxorubicin (12.5 nM)15%
Romidepsin + Doxorubicin45%

Data presented as representative values adapted from studies showing synergistic apoptosis induction with Romidepsin and Doxorubicin.[7]

Signaling Pathways and Mechanism of Action

The synergistic effect of combining an HDAC1/2 degrader like this compound with a DNA-damaging agent like doxorubicin is rooted in their complementary mechanisms of action at the molecular level.

JPS014_Doxorubicin_Synergy Proposed Synergistic Mechanism of this compound and Doxorubicin cluster_this compound This compound Action cluster_Doxorubicin Doxorubicin Action cluster_Cellular_Effects Cellular Effects This compound This compound (HDAC1/2 Degrader) HDAC1_2 HDAC1/2 Complex This compound->HDAC1_2 Binds VHL VHL E3 Ligase This compound->VHL Recruits Proteasome Proteasome HDAC1_2->Proteasome Degradation Chromatin Condensed Chromatin HDAC1_2->Chromatin Maintains Condensed State VHL->HDAC1_2 Ubiquitination Open_Chromatin Relaxed Chromatin Proteasome->Open_Chromatin Leads to Doxorubicin Doxorubicin TopoisomeraseII Topoisomerase II Doxorubicin->TopoisomeraseII Inhibits DNA DNA TopoisomeraseII->DNA Causes Double Strand Breaks DNA_Damage Increased DNA Damage DNA->DNA_Damage Open_Chromatin->Doxorubicin Enhances Access to DNA Apoptosis Apoptosis DNA_Damage->Apoptosis

Proposed Synergistic Mechanism

Experimental Protocols

The following are detailed protocols for in vitro studies to assess the combination effects of this compound and doxorubicin.

Protocol 1: Cell Proliferation Assay (MTS/MTT Assay)

This protocol is designed to determine the effect of this compound and doxorubicin, alone and in combination, on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HCT116, MyLa, HuT78)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • Doxorubicin (stock solution in sterile water or DMSO)

  • 96-well clear flat-bottom plates

  • MTS or MTT reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5 x 10³ cells per well in 100 µL of complete medium into a 96-well plate.

    • Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound and doxorubicin in complete medium.

    • For single-agent treatments, add 100 µL of the drug dilutions to the respective wells.

    • For combination treatments, add 50 µL of the this compound dilution and 50 µL of the doxorubicin dilution to the same wells.

    • Include wells with vehicle control (e.g., DMSO at the highest concentration used for drug dilutions).

    • Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTS/MTT Assay:

    • Add 20 µL of MTS/MTT reagent to each well.

    • Incubate for 1-4 hours at 37°C, 5% CO₂.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 values for each drug alone.

    • Use software such as CompuSyn to calculate the Combination Index (CI) to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Cell_Proliferation_Workflow Workflow for Cell Proliferation Assay start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate overnight seed_cells->incubate1 treat_drugs Treat with this compound, Doxorubicin, or combination incubate1->treat_drugs incubate2 Incubate for 48-72 hours treat_drugs->incubate2 add_mts Add MTS/MTT reagent incubate2->add_mts incubate3 Incubate for 1-4 hours add_mts->incubate3 read_plate Read absorbance at 490 nm incubate3->read_plate analyze_data Analyze data (IC50, CI) read_plate->analyze_data end End analyze_data->end

Cell Proliferation Assay Workflow
Protocol 2: Apoptosis Assay (Annexin V/PI Staining)

This protocol is used to quantify the induction of apoptosis by this compound and doxorubicin, alone and in combination, using flow cytometry.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound and Doxorubicin

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed 2 x 10⁵ cells per well in a 6-well plate with 2 mL of complete medium.

    • Incubate overnight.

    • Treat cells with this compound, doxorubicin, or the combination at predetermined concentrations (e.g., IC50 values). Include a vehicle control.

    • Incubate for 24-48 hours.

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

    • Wash the cell pellet twice with cold PBS.

    • Resuspend the cells in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within 1 hour of staining.

    • Annexin V-positive, PI-negative cells are considered early apoptotic.

    • Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

  • Data Analysis:

    • Quantify the percentage of apoptotic cells in each treatment group.

    • Compare the combination treatment to single-agent and control groups to assess for synergistic induction of apoptosis.

Conclusion

The degradation of HDAC1/2 by this compound presents a promising strategy for cancer therapy. Based on the strong preclinical and clinical evidence of synergy between selective HDAC1/2 inhibitors and DNA-damaging agents, the combination of this compound and doxorubicin warrants thorough investigation. The protocols and data presented here provide a solid framework for researchers to explore this novel therapeutic approach, with the potential to enhance anti-tumor efficacy and overcome drug resistance.

References

Troubleshooting & Optimization

Navigating JPS014 Treatment: A Technical Guide to Mitigating the Hook Effect

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for JPS014 treatment. This resource is designed for researchers, scientists, and drug development professionals utilizing this compound, a potent PROTAC (Proteolysis Targeting Chimera) for the degradation of Class I histone deacetylases (HDACs). Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address challenges you may encounter during your experiments, with a specific focus on understanding and mitigating the hook effect.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a benzamide-based PROTAC that functions as a degrader of Class I HDACs, particularly HDAC1 and HDAC2.[1][2] It is a heterobifunctional molecule composed of a ligand that binds to the Von Hippel-Lindau (VHL) E3 ubiquitin ligase and another ligand that binds to HDACs, connected by a linker.[1][3] By bringing an HDAC protein in proximity to the VHL E3 ligase, this compound induces the polyubiquitination of the HDAC, marking it for degradation by the proteasome.[3][4]

Q2: What is the "hook effect" in the context of this compound treatment?

A2: The hook effect, in the context of PROTACs like this compound, refers to a phenomenon where an increase in the concentration of the PROTAC beyond an optimal point leads to a decrease in the degradation of the target protein.[5] This results in a bell-shaped dose-response curve.[6] For this compound, a hook effect has been specifically observed for the degradation of HDAC3 at higher concentrations.[1][4]

Q3: Why does the hook effect occur with this compound?

A3: The hook effect with PROTACs like this compound is thought to occur due to the formation of non-productive binary complexes at high concentrations.[5] For degradation to occur, a productive ternary complex (this compound-HDAC-VHL E3 ligase) must form.[3] At excessively high concentrations of this compound, the individual components (HDAC and VHL E3 ligase) are more likely to be independently bound by a this compound molecule, forming binary complexes (this compound-HDAC and this compound-VHL). This reduces the formation of the productive ternary complex, thus inhibiting protein degradation.[5]

Troubleshooting Guide

Issue: A bell-shaped dose-response curve is observed, with decreased target protein degradation at high concentrations of this compound.

  • Likely Cause: You are observing the hook effect. This is a known characteristic of some PROTACs, and for this compound, it is particularly noted for HDAC3 degradation.[1][4]

  • Troubleshooting Steps:

    • Confirm the Hook Effect: Run a dose-response experiment with a wider and more granular range of this compound concentrations. It is recommended to test a broad range, for instance from 0.01 µM to 100 µM, to clearly define the bell-shaped curve.

    • Determine the Optimal Concentration (Dmax): From your dose-response curve, identify the concentration of this compound that results in the maximum degradation (Dmax) of your target HDAC. For future experiments, it is advisable to use concentrations at or below this optimal level to ensure efficient degradation.

    • Time-Course Experiment: At the determined optimal concentration, perform a time-course experiment (e.g., 4, 8, 12, 24, 48 hours) to identify the ideal treatment duration for maximal protein degradation. It has been noted that at high concentrations, the hook effect for a related PROTAC was negated over longer incubation times (36 and 48 hours), possibly due to metabolism of the compound.[1][4]

Quantitative Data

The following table summarizes the degradation potency of this compound in HCT116 cells after a 24-hour treatment.

Target ProteinDC₅₀ (µM)Dₘₐₓ (%)Hook Effect Observation for HDAC3
HDAC10.28 ± 0.0182Not pronounced
HDAC2Not ReportedNot ReportedNot Reported
HDAC30.81 ± 0.0764Pronounced at concentrations > 1 µM

DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) values are based on studies in HCT116 cells.[1][4]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound to Mitigate the Hook Effect via Western Blotting

This protocol provides a methodology to assess the degradation of HDAC1 and HDAC3 in response to a range of this compound concentrations.

  • Cell Culture and Plating:

    • Culture HCT116 cells in an appropriate medium (e.g., DMEM with 10% FBS).

    • Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in cell culture medium to achieve a range of final concentrations (e.g., 0 µM (vehicle control), 0.01 µM, 0.1 µM, 0.5 µM, 1 µM, 5 µM, 10 µM, 50 µM).

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

    • Incubate the cells for 24 hours at 37°C and 5% CO₂.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to microcentrifuge tubes.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for all samples and prepare them with Laemmli buffer.

    • Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for HDAC1 and HDAC3 overnight at 4°C.

    • Also, incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the HDAC1 and HDAC3 signals to the loading control signal.

    • Plot the percentage of remaining protein against the this compound concentration to visualize the dose-response curve and identify the optimal concentration (Dmax) and the onset of the hook effect.

Signaling Pathways and Mechanisms

Below are diagrams illustrating the mechanism of action of this compound and the dynamics of the hook effect.

JPS014_Mechanism cluster_0 Optimal Concentration JPS014_opt This compound Ternary_Complex Productive Ternary Complex (HDAC-JPS014-VHL) JPS014_opt->Ternary_Complex HDAC HDAC (Target Protein) HDAC->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ubiquitination Polyubiquitination Ternary_Complex->Ubiquitination Induces Proteasome Proteasomal Degradation Ubiquitination->Proteasome Leads to

Caption: this compound mechanism of action at optimal concentrations.

Hook_Effect_Mechanism cluster_1 High (Excess) Concentration JPS014_high1 This compound Binary_HDAC Non-Productive Binary Complex (this compound-HDAC) JPS014_high1->Binary_HDAC JPS014_high2 This compound Binary_VHL Non-Productive Binary Complex (this compound-VHL) JPS014_high2->Binary_VHL HDAC_high HDAC HDAC_high->Binary_HDAC VHL_high VHL E3 Ligase VHL_high->Binary_VHL Reduced_Degradation Reduced/Inhibited Degradation Binary_HDAC->Reduced_Degradation Leads to Binary_VHL->Reduced_Degradation Leads to

Caption: The hook effect at high this compound concentrations.

References

Technical Support Center: Optimizing JPS014 Linker Length for Improved Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing JPS014, a benzamide-based Von Hippel-Lindau (VHL) E3-ligase proteolysis targeting chimera (PROTAC) for the degradation of class I histone deacetylases (HDACs).[1] The following information is intended to help users optimize their experiments for improved efficacy, with a focus on the critical role of the linker length and composition.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a PROTAC designed to induce the degradation of class I HDACs, primarily HDAC1 and HDAC2.[1] It functions by simultaneously binding to a VHL E3 ligase and an HDAC protein, forming a ternary complex. This proximity facilitates the ubiquitination of the HDAC by the E3 ligase, marking it for degradation by the proteasome. This targeted degradation approach can lead to enhanced apoptosis and cell cycle arrest in cancer cells.[2][3]

Q2: What is the composition of the this compound linker?

A2: this compound possesses a 12-atom linker that incorporates one oxygen atom.[2][3] This specific linker composition has been optimized for effective degradation of HDAC1 and HDAC2.

Q3: Why is the linker length and composition important for this compound's efficacy?

A3: The linker is a critical component of any PROTAC, as it dictates the spatial orientation and stability of the ternary complex (E3 ligase - PROTAC - target protein). Subtle modifications to the linker length and composition can significantly impact the degradation profile and selectivity of the PROTAC.[2] For instance, in the optimization of this compound, it was observed that altering the number of atoms or incorporating heteroatoms like oxygen in the linker affected the degradation efficiency of HDAC1, HDAC2, and HDAC3.[2][3]

Q4: I am observing off-target effects or a "hook effect" with my experiments. What could be the cause?

A4: The "hook effect" is a phenomenon sometimes observed with PROTACs where the degradation efficiency decreases at higher concentrations. This can be due to the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) that do not lead to degradation, instead of the productive ternary complex. For some HDAC-targeting PROTACs, a hook effect was noted for HDAC3 degradation.[2] Modifying the VHL ligand and its attachment point to the linker has been shown to negate this effect for HDAC3.[2][3] If you are observing unexpected off-target effects or a hook effect, consider titrating the concentration of this compound carefully.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Reduced or no degradation of HDAC1/2 Suboptimal linker length or composition.This compound's 12-atom linker with one oxygen atom is optimized for HDAC1/2 degradation.[2][3] If you are using a custom-synthesized analogue, consider that linkers that are too short or too long may not facilitate the formation of a stable ternary complex. For example, a 14-atom alkyl linker showed solubility issues and only a modest increase in efficacy compared to shorter linkers.[2]
Issues with ternary complex formation.Ensure that both the VHL E3 ligase and the target HDAC are expressed in your cell line of interest. The efficacy of this compound is dependent on the cellular ubiquitination machinery.
Incorrect concentration of this compound.Perform a dose-response experiment to determine the optimal concentration. Both excessively low and high concentrations can lead to suboptimal degradation. The hook effect can be prominent for certain targets like HDAC3.[2]
Poor solubility of the PROTAC Physicochemical properties of the linker.The incorporation of oxygen atoms into the linker, as in this compound, can improve solubility compared to purely alkyl linkers.[2] If you are designing new PROTACs, consider incorporating polar functionalities in the linker. For this compound, a stock solution can be prepared in DMSO.[4]
Enhanced degradation of HDAC3 relative to HDAC1/2 Linker length and composition favors HDAC3 degradation.Certain linker modifications can shift the selectivity profile. For example, a 15-atom linker was found to enhance HDAC3 degradation relative to HDAC1/2.[2][3] If your goal is selective HDAC1/2 degradation, this compound (with its 12-atom linker) is a more suitable choice.
Inconsistent results between experiments Reagent stability.Prepare fresh dilutions of this compound for each experiment. Store stock solutions at -80°C for long-term storage and -20°C for short-term storage, protected from light.[4]
Cell-based factors.Ensure consistent cell density, passage number, and growth conditions across experiments, as these can influence protein expression levels and cellular responses.

Experimental Protocols

General Protocol for Assessing HDAC Degradation

  • Cell Culture: Plate HCT116 cells or another suitable cell line and grow to approximately 70-80% confluency.

  • PROTAC Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, and 10 µM) or a DMSO control for 24 hours.[2]

  • Cell Lysis: Harvest the cells and prepare whole-cell lysates using a suitable lysis buffer supplemented with protease and phosphatase inhibitors.

  • Western Blotting:

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against HDAC1, HDAC2, HDAC3, and a loading control (e.g., GAPDH or β-actin).

    • Incubate with the appropriate secondary antibodies.

    • Visualize the protein bands using a chemiluminescence detection system.

  • Quantification: Densitometrically quantify the protein bands and normalize to the loading control to determine the percentage of protein degradation relative to the DMSO control.

Data Presentation

Table 1: Impact of Linker Length and Composition on HDAC Degradation

CompoundLinker CompositionHDAC1 DegradationHDAC2 DegradationHDAC3 DegradationNotes
1 (JPS004) 12-atom alkyl linkerEffectiveEffectiveLess effective than 6 & 7Baseline degrader.[2][3]
5 14-atom alkyl linkerComparable to 1Comparable to 1-Solubility issues noted.[2]
6 12-atom linker + 1 oxygenComparable to 1Comparable to 1Significantly enhanced vs. 1Improved HDAC3 degradation.[2][3]
7 (this compound) 12-atom linker + 1 oxygenComparable to 1Enhanced vs. 1 at 10 µMSignificantly enhanced vs. 1Potent HDAC1/2 degrader.[2][3]
17 15-atom linkerSignificant degradationSignificant degradationEnhanced vs. 1; greater than HDAC1/2Shift in selectivity towards HDAC3.[2][3]

Table 2: Efficacy of Selected PROTACs in HCT116 Cells

CompoundEC₅₀ (µM)Effect on ApoptosisEffect on Cell Cycle
CI-994 (inhibitor) ~1Induces apoptosisCauses cell cycle arrest
1 (JPS004) >10Induces apoptosisCauses cell cycle arrest
7 (this compound) ~1-10Enhanced apoptosis vs. 1Causes cell cycle arrest
9 (JPS016) <1Most potent inducer of apoptosisCauses cell cycle arrest

Data synthesized from figures and text in Smalley JP, et al. J Med Chem. 2022.[2]

Visualizations

JPS014_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation This compound This compound (PROTAC) HDAC HDAC1/2 (Target Protein) This compound->HDAC Binds to VHL VHL (E3 Ligase) This compound->VHL Binds to TernaryComplex VHL-JPS014-HDAC1/2 Ternary Complex Proteasome Proteasome HDAC->Proteasome Enters TernaryComplex->HDAC Ubiquitination Ubiquitin Ubiquitin Ubiquitin->HDAC DegradedHDAC Degraded HDAC Proteasome->DegradedHDAC Degrades Linker_Optimization_Workflow start Start: Need for Potent HDAC Degrader synthesis Synthesize PROTAC Library (Varying linker length & composition) start->synthesis screening Initial Screening (e.g., 0.1, 1, 10 µM in HCT116 cells) synthesis->screening western_blot Western Blot Analysis (HDAC1, HDAC2, HDAC3 levels) screening->western_blot data_analysis Analyze Degradation Profiles (DC₅₀, Selectivity) western_blot->data_analysis lead_selection Select Lead Candidates (e.g., this compound) data_analysis->lead_selection lead_selection->synthesis Suboptimal Degraders (Iterate Design) functional_assays Functional Assays (Cell Viability, Apoptosis, Cell Cycle) lead_selection->functional_assays Potent Degraders end End: Optimized Degrader (this compound) functional_assays->end

References

identifying and minimizing JPS014 off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: JPS014

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) for utilizing this compound, a benzamide-based Proteolysis Targeting Chimera (PROTAC) that recruits the Von Hippel-Lindau (VHL) E3-ligase to induce the degradation of Class I histone deacetylases (HDACs).[1][2] this compound is a potent degrader of HDAC1 and HDAC2, leading to enhanced apoptosis in cancer cells.[1][3][4] This guide is designed to help you anticipate and resolve potential experimental challenges and to minimize off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a PROTAC designed to selectively degrade Class I HDACs.[1][2] It functions by creating a proximity-induced complex between the target HDAC protein (specifically HDAC1 and HDAC2) and the VHL E3 ubiquitin ligase.[3][4] This interaction leads to the polyubiquitination of the HDAC, marking it for degradation by the proteasome.[3][4] This degradation, rather than simple inhibition, results in significant downstream effects, including changes in gene expression related to cell cycle and apoptosis.[3][4]

Q2: What are the known on-targets of this compound?

A2: The primary on-targets of this compound are Class I histone deacetylases, with a pronounced effect on HDAC1 and HDAC2.[1][3][4] Some activity has also been observed against HDAC3, although this can be concentration-dependent and may exhibit a "hook effect," where degradation efficiency decreases at higher concentrations.[3][4]

Q3: What are the potential off-target effects of this compound?

A3: While this compound is designed for selectivity, the benzamide and VHL-ligand components could theoretically interact with other proteins. Off-target effects of HDAC-targeting compounds can include interactions with other metalloenzymes.[5] For instance, some hydroxamate-based HDAC inhibitors have been shown to bind to metallo-beta-lactamase domain-containing protein 2 (MBLAC2).[5] Although this compound is a benzamide, it is crucial to empirically determine its off-target profile in your experimental system.

Q4: How can I differentiate between on-target and off-target effects of this compound?

A4: A key strategy is to use a combination of control experiments. This can include:

  • Inactive Control Compound: Use a structurally similar molecule that does not bind to either the HDAC or the E3 ligase.

  • Rescue Experiments: If possible, use a cell line expressing a mutant version of the target HDAC that cannot be degraded by this compound.

  • Orthogonal Approaches: Confirm phenotypes with other HDAC1/2-targeting modalities, such as siRNA or other selective degraders.

Q5: At what concentration should I use this compound?

A5: The optimal concentration of this compound is cell-line dependent and should be determined empirically. It is recommended to perform a dose-response curve, assessing both the degradation of HDAC1/2 (e.g., by Western blot) and the desired phenotypic outcome (e.g., apoptosis). Studies have shown that this compound can induce HDAC1/2 degradation at submicromolar concentrations.[3][4] Be aware of the potential for a "hook effect," especially for HDAC3, where higher concentrations may be less effective.[3][4]

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Inconsistent or no degradation of HDAC1/2 1. Suboptimal Concentration: The concentration of this compound may be too low or, in some cases, too high (hook effect). 2. Cell Line Specifics: The expression levels of VHL or components of the ubiquitin-proteasome system may be low in your cell line. 3. Compound Instability: The compound may have degraded due to improper storage or handling.1. Perform a Dose-Response Curve: Test a wide range of concentrations (e.g., 0.01 µM to 10 µM) to determine the optimal concentration for degradation. 2. Check VHL Expression: Confirm the expression of VHL in your cell line by Western blot. 3. Ensure Proper Storage: Store this compound as recommended by the manufacturer, typically at -20°C or -80°C, and protect from light.[2]
High levels of unexpected cell toxicity 1. Off-Target Effects: this compound may be interacting with other proteins essential for cell survival. 2. On-Target Toxicity: The degradation of HDAC1/2 may be highly toxic in your specific cell model.1. Perform Off-Target Profiling: Use techniques like chemical proteomics or broad kinase screens to identify unintended binding partners.[6][7] 2. Use Control Compounds: Compare the effects of this compound to a non-degrading control compound to distinguish between on-target and off-target toxicity. 3. Titrate the Concentration: Use the lowest effective concentration of this compound to minimize off-target effects.
Phenotype does not match expected outcome of HDAC1/2 degradation 1. Off-Target Effects: The observed phenotype may be due to the modulation of an off-target protein. 2. Complex Biology: The cellular response to HDAC1/2 degradation may be more complex than anticipated, involving feedback loops or compensatory mechanisms.1. Confirm Target Engagement: Use an assay like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is engaging with HDAC1/2 in cells. 2. Profile Downstream Pathways: Use RNA-seq or proteomics to get a broader view of the cellular response to this compound treatment.[3][4] 3. Validate with Orthogonal Methods: Use siRNA or CRISPR to knockdown HDAC1/2 and see if the phenotype is recapitulated.

Quantitative Data Summary

The following table summarizes the degradation data for this compound (referred to as compound 7 in the source literature) and related compounds in HCT116 cells.

Table 1: Degradation (DC50 and Dmax) of HDACs by this compound and Controls in HCT116 Cells

CompoundTargetDC50 (µM)Dmax (%)
This compound (7) HDAC10.82 ± 0.1287
HDAC20.69 ± 0.1387
HDAC3>10-
Compound 9 HDAC10.49 ± 0.1092
HDAC20.42 ± 0.0892
HDAC3>10-
Compound 22 HDAC1>10-
HDAC2>10-
HDAC30.44 ± 0.0377

DC50 is the concentration required for 50% degradation. Dmax is the maximum percentage of degradation observed. Data extracted from Smalley JP, et al. (2022).[3][4]

Experimental Protocols

Protocol 1: Western Blotting for HDAC Degradation

This protocol is for assessing the degradation of HDAC1 and HDAC2 in response to this compound treatment.

  • Cell Culture and Treatment: Plate cells (e.g., HCT116) at an appropriate density and allow them to adhere overnight. Treat the cells with a range of this compound concentrations (and a vehicle control, e.g., DMSO) for the desired time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against HDAC1, HDAC2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.

Protocol 2: Chemical Proteomics for Off-Target Identification

This protocol provides a general framework for identifying off-target binding partners of this compound.

  • Probe Synthesis: Synthesize a derivative of this compound with a linker and an affinity tag (e.g., biotin) for immobilization on beads. An inactive control probe should also be prepared.

  • Affinity Matrix Preparation: Covalently attach the biotinylated this compound probe and the control probe to streptavidin-coated agarose or magnetic beads.

  • Cell Lysate Preparation: Prepare a native cell lysate from the cell line of interest in a non-denaturing lysis buffer.

  • Affinity Pulldown:

    • Incubate the cell lysate with the this compound-conjugated beads and the control beads.

    • For competitive pulldowns, pre-incubate the lysate with an excess of free this compound before adding the beads.

  • Washing: Wash the beads extensively to remove non-specific binding proteins.

  • Elution and Digestion: Elute the bound proteins and digest them into peptides using trypsin.

  • Mass Spectrometry: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the proteins that specifically bind to the this compound probe compared to the control probe.

Visualizations

JPS014_Mechanism_of_Action cluster_ternary Ternary Complex Formation This compound This compound HDAC1_2 HDAC1/2 This compound->HDAC1_2 Binds VHL VHL E3 Ligase This compound->VHL Recruits Proteasome Proteasome HDAC1_2->Proteasome Degradation VHL->HDAC1_2 Polyubiquitination Ub Ubiquitin

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow Start Unexpected Experimental Result Check_Degradation Is HDAC1/2 Degradation Confirmed? Start->Check_Degradation Check_Concentration Optimize this compound Concentration Check_Degradation->Check_Concentration No Check_Off_Target Is Phenotype On-Target? Check_Degradation->Check_Off_Target Yes Check_Reagents Verify Reagent Stability & Cell Line Check_Concentration->Check_Reagents On_Target Investigate On-Target Biology Check_Off_Target->On_Target Yes Off_Target Identify Off-Targets Check_Off_Target->Off_Target No Proteomics Chemical Proteomics / CETSA Off_Target->Proteomics Orthogonal Use Orthogonal Methods (siRNA/CRISPR) Off_Target->Orthogonal

References

JPS014 Technical Support Center: Troubleshooting Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility and stability challenges while working with JPS014, a benzamide-based PROTAC (Proteolysis Targeting Chimera) designed to degrade Class I Histone Deacetylases (HDACs).[1][2][3] The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you identify, understand, and mitigate common issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a PROTAC that works by inducing the degradation of Class I HDAC enzymes, particularly HDAC1 and HDAC2.[1][2][3] It functions by simultaneously binding to an E3 ubiquitin ligase (specifically Von Hippel-Lindau or VHL) and the target HDAC protein.[1][2][3] This proximity induces the ubiquitination of the HDAC, marking it for degradation by the proteasome.[2][4] This degradation of HDACs leads to an increase in histone acetylation, which can, in turn, induce apoptosis and cell cycle arrest in cancer cells.[1][4][5]

Q2: In which solvents is this compound soluble?

The trifluoroacetate (TFA) salt of this compound is soluble in DMSO (Dimethyl sulfoxide) at a concentration of 100 mg/mL (103.30 mM), though ultrasonic assistance may be needed.[6] It is important to use freshly opened, anhydrous DMSO, as the compound's solubility can be significantly impacted by the presence of water.[6] For in vivo studies, specific formulations are recommended, such as a mixture of DMSO, PEG300, Tween-80, and saline, or a solution with SBE-β-CD in saline.[6]

Q3: Are there known solubility issues with this compound or related compounds?

While specific solubility data for this compound in a wide range of solvents is not extensively published, a related compound with a 14-atom alkyl linker was noted to have solubility issues.[1][2] this compound was developed with a modified linker containing an oxygen atom, which may improve its physicochemical properties.[1][2] However, as with many hydrophobic small molecules, precipitation can occur when diluting a DMSO stock solution into an aqueous buffer.[7]

Q4: How should I properly store this compound?

For long-term storage, this compound in its solid form should be kept at 4°C, protected from light, and stored under a nitrogen atmosphere.[6] Stock solutions in DMSO can be stored at -80°C for up to six months or at -20°C for one month, also with protection from light and under nitrogen.[6] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[6]

Troubleshooting Guides

Issue 1: Precipitation Observed Upon Dilution in Aqueous Buffer

Precipitation of this compound when diluting a concentrated DMSO stock into aqueous media is a common challenge for hydrophobic compounds.[7]

  • Lower the Final Concentration: The most straightforward solution is to decrease the final concentration of this compound in your assay to ensure it remains below its aqueous solubility limit.[7]

  • Optimize DMSO Concentration: While minimizing the final DMSO concentration is ideal, a slightly higher percentage (e.g., up to 0.5%) might be necessary to maintain solubility.[7] Always include a vehicle control with the identical DMSO concentration to account for any solvent-induced effects.[7][8]

  • Adjust Buffer pH: The solubility of ionizable compounds can be pH-dependent.[7][8] Experimenting with different pH values for your buffer may improve the solubility of this compound.

  • Use a Co-Solvent System: For challenging applications, consider using a co-solvent system or formulations with excipients to enhance solubility.[7]

Issue 2: Inconsistent Experimental Results or Loss of Activity

Inconsistent results or a gradual loss of this compound's activity may indicate compound instability in your experimental setup.[9]

  • Prepare Fresh Solutions: It is recommended to prepare working solutions for in vivo experiments fresh on the day of use.[6] For in vitro assays, avoid using old stock solutions that have undergone multiple freeze-thaw cycles.[9]

  • Protect from Light: Photochemical degradation can be a concern for many small molecules.[9] Store this compound solutions in amber vials or wrap containers in foil to minimize light exposure.[9]

  • Minimize Air Exposure: Compounds can be susceptible to oxidation.[9] If stability is a major concern, consider purging the headspace of your stock solution vial with an inert gas like argon or nitrogen before sealing.[9]

  • Assess Stability in Assay Media: You can perform a time-course experiment to check for degradation in your specific assay medium.[7] Incubate this compound in the medium for various durations (e.g., 0, 2, 6, 24 hours) at the experimental temperature, and then test its activity. A decrease in potency over time suggests instability.

Data Presentation

Table 1: this compound-TFA Solubility and Storage

ParameterValueNotes
Solvent DMSO100 mg/mL (103.30 mM)
Storage (Solid) 4°CProtect from light, under nitrogen
Storage (DMSO Stock) -80°C for 6 months; -20°C for 1 monthProtect from light, under nitrogen

Data sourced from MedchemExpress product information for this compound TFA.[6]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Allow the solid this compound vial to equilibrate to room temperature before opening to prevent condensation.

  • Add the required volume of fresh, anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM).

  • If necessary, use an ultrasonic bath to aid dissolution.[6]

  • Once fully dissolved, aliquot the stock solution into smaller volumes in amber or foil-wrapped polypropylene tubes.

  • Store the aliquots at -20°C or -80°C as recommended.[6]

Protocol 2: General Western Blotting for HDAC Degradation
  • Seed cells (e.g., HCT116) in appropriate culture plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, and 10 µM) and a vehicle control (DMSO) for the desired time (e.g., 24 hours).[1][2]

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against HDAC1, HDAC2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities to determine the extent of HDAC degradation relative to the loading control.

Visualizations

JPS014_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Ternary Complex Formation & Degradation This compound This compound HDAC HDAC1/2 (Target Protein) This compound->HDAC Binds VHL VHL E3 Ligase This compound->VHL Recruits Ternary_Complex HDAC - this compound - VHL Ternary Complex Proteasome Proteasome Degraded_Fragments Degraded Peptides Proteasome->Degraded_Fragments Degradation Ub Ubiquitin Ub->Ternary_Complex Ub_HDAC Poly-ubiquitinated HDAC1/2 Ternary_Complex->Ub_HDAC Ubiquitination Ub_HDAC->Proteasome Targeting

Caption: Mechanism of action for this compound as a PROTAC.

Troubleshooting_Workflow cluster_precipitation Solubility Issue cluster_stability Stability Issue Start Experiment Start: Prepare this compound Solution Issue Observe Issue: Precipitation or Inconsistent Results? Start->Issue Lower_Conc Lower Final Concentration Issue->Lower_Conc Precipitation Fresh_Stock Use Freshly Prepared Stock Issue->Fresh_Stock Inconsistency Adjust_DMSO Adjust Final DMSO % Lower_Conc->Adjust_DMSO Check_pH Check Buffer pH Adjust_DMSO->Check_pH Precip_Solution Problem Resolved? Check_pH->Precip_Solution End_Success Proceed with Experiment Precip_Solution->End_Success Yes End_Fail Contact Technical Support Precip_Solution->End_Fail No Protect_Light Protect from Light/Air Fresh_Stock->Protect_Light Time_Course Perform Stability Time-Course Protect_Light->Time_Course Stab_Solution Problem Resolved? Time_Course->Stab_Solution Stab_Solution->End_Success Yes Stab_Solution->End_Fail No

Caption: Troubleshooting workflow for this compound solubility and stability.

References

troubleshooting inconsistent JPS014 degradation results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for JPS014. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent experimental results related to this compound-mediated protein degradation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a benzamide-based Proteolysis Targeting Chimera (PROTAC).[1] It functions by recruiting the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to degrade Class I histone deacetylases (HDACs), primarily HDAC1 and HDAC2.[1][2] By inducing the proximity of the target protein (HDAC) and the E3 ligase, this compound facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.[3] This targeted protein degradation leads to downstream effects such as the induction of apoptosis and cell cycle arrest in cancer cells.[1][2]

Q2: What are the target proteins of this compound?

A2: The primary targets of this compound are Class I histone deacetylases, with potent activity against HDAC1 and HDAC2.[1]

Q3: What is the "hook effect" and is it observed with this compound?

A3: The "hook effect" is a phenomenon observed with PROTACs at high concentrations where the degradation efficiency decreases.[4] This is due to the formation of binary complexes (this compound-HDAC or this compound-VHL) which are unproductive, rather than the desired ternary complex (HDAC-JPS014-VHL).[4] Studies have shown that this compound (also referred to as compound 7) can exhibit a hook effect for HDAC3 degradation.[2][5]

Q4: How should I store and handle this compound?

A4: Proper storage and handling are critical for maintaining the stability and activity of this compound. It is recommended to store the compound as a stock solution at -80°C for up to 6 months or at -20°C for 1 month, protected from light and under a nitrogen atmosphere.[6] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution.[6] For in vivo experiments, it is best to prepare the working solution fresh on the day of use.[6]

Troubleshooting Guide for Inconsistent Degradation

Issue 1: Little to no degradation of target protein observed.
Potential Cause Recommended Action
Improper this compound Storage/Handling Ensure this compound has been stored correctly at -80°C or -20°C and protected from light. Avoid multiple freeze-thaw cycles by preparing aliquots.[6]
Suboptimal this compound Concentration Perform a dose-response experiment to determine the optimal concentration for degradation. Be mindful of the potential "hook effect" at higher concentrations.[2][4]
Low E3 Ligase (VHL) Expression Confirm the expression levels of VHL in your cell line. Low levels of the E3 ligase can be a rate-limiting step in PROTAC-mediated degradation.[7]
Cell Permeability Issues While this compound is designed to be cell-permeable, issues can still arise. Consider using cellular thermal shift assays (CETSA) or other methods to confirm target engagement within the cell.
Rapid Target Protein Synthesis If the rate of new protein synthesis is faster than the rate of degradation, the overall protein levels may not appear to decrease. Consider a time-course experiment to observe degradation at earlier time points.
Incorrect Experimental Protocol Review the detailed experimental protocol to ensure all steps, including cell seeding density, treatment duration, and lysis conditions, are appropriate.
Issue 2: High variability in degradation between experiments.
Potential Cause Recommended Action
Inconsistent Cell Culture Conditions Maintain consistent cell passage numbers, confluency, and media composition between experiments.
Variability in this compound Preparation Prepare fresh dilutions of this compound from a validated stock solution for each experiment. If using a solvent like DMSO, ensure the final concentration is consistent and does not exceed cytotoxic levels.
Inconsistent Incubation Times Ensure precise and consistent incubation times with this compound across all experiments.
Technical Variability in Protein Detection For Western blotting, ensure equal protein loading, consistent antibody dilutions, and uniform transfer and imaging conditions. For mass spectrometry, ensure consistent sample preparation and instrument parameters.
Metabolism of this compound Metabolites of the PROTAC could potentially compete with the parent compound for binding to the target or E3 ligase, reducing efficacy.[4] While difficult to assess without specialized assays, be aware of this as a potential source of variability.

Experimental Protocols

Western Blotting for HDAC Degradation
  • Cell Culture and Treatment: Seed HCT116 cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for the desired time period (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against HDAC1, HDAC2, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify band intensities using densitometry software. Normalize the intensity of the target protein to the loading control.

Visualizations

JPS014_Mechanism_of_Action cluster_cell Cell cluster_ternary Ternary Complex Formation This compound This compound HDAC HDAC1/2 (Target Protein) This compound->HDAC Binds to Target VHL VHL (E3 Ligase) This compound->VHL Recruits E3 Ligase Proteasome Proteasome HDAC->Proteasome Targeted for Degradation Ub Ubiquitin Ub->HDAC Ubiquitination Degraded_HDAC Degraded Peptides Proteasome->Degraded_HDAC

Caption: Mechanism of action of this compound PROTAC.

Troubleshooting_Workflow Start Inconsistent this compound Degradation Results Check_Reagents Verify this compound Integrity (Storage, Handling) Start->Check_Reagents Check_Protocol Review Experimental Protocol (Concentration, Time, etc.) Start->Check_Protocol Check_Cells Assess Cell Line Health and E3 Ligase Expression Start->Check_Cells Optimize_Conc Perform Dose-Response and Time-Course Check_Reagents->Optimize_Conc Check_Protocol->Optimize_Conc Validate_Assay Confirm Assay Performance (Antibodies, Loading Controls) Check_Cells->Validate_Assay Optimize_Conc->Validate_Assay Consistent_Results Consistent Degradation Validate_Assay->Consistent_Results Inconsistent_Results Still Inconsistent Validate_Assay->Inconsistent_Results Consult Consult Further (e.g., Technical Support) Inconsistent_Results->Consult

Caption: Troubleshooting workflow for inconsistent this compound results.

References

Technical Support Center: Strategies to Overcome Resistance to JPS014

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing JPS014, this technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges that may arise during experimentation, particularly those related to apparent resistance to this compound-mediated degradation of HDAC1 and HDAC2.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section is designed in a question-and-answer format to directly address specific issues.

Q1: I am not observing any degradation of my target protein (HDAC1/HDAC2) after treating my cells with this compound. What are the potential causes?

A1: Lack of degradation can stem from several factors, ranging from experimental setup to cellular mechanisms. Here is a step-by-step troubleshooting guide:

  • Confirm Compound Integrity and Activity:

    • Source and Purity: Ensure you are using high-purity this compound from a reputable supplier. The purity of the compound should be verified (e.g., by LC-MS) to be over 95%.[1][2]

    • Stock Solution: this compound is typically dissolved in DMSO. Ensure your DMSO is anhydrous and of high quality, as hygroscopic DMSO can affect solubility. Prepare fresh stock solutions and store them properly (e.g., at -80°C for long-term storage) to avoid degradation from repeated freeze-thaw cycles.[3]

    • Working Dilution: Prepare working dilutions fresh for each experiment. The stability of this compound in cell culture media over extended periods may be limited.

  • Optimize Experimental Conditions:

    • Dose-Response: Perform a comprehensive dose-response experiment with a wide range of this compound concentrations (e.g., from low nanomolar to high micromolar). This is crucial to identify the optimal concentration for degradation and to rule out the "hook effect" (see Q2).

    • Time Course: Assess degradation at multiple time points (e.g., 4, 8, 16, 24, and 48 hours). The kinetics of degradation can vary between cell lines and experimental conditions.[1]

    • Cellular Health and Confluency: Ensure your cells are healthy, within a consistent passage number range, and plated at a consistent density. Cellular stress and high confluency can impact the ubiquitin-proteasome system's efficiency.

  • Verify the Ubiquitin-Proteasome System:

    • Proteasome Inhibition Control: As a positive control for the degradation pathway, pre-treat cells with a proteasome inhibitor (e.g., MG132) before adding this compound. If this compound is functional, you should observe an accumulation of poly-ubiquitinated HDAC1/2, confirming that the lack of degradation is due to proteasomal activity.

Q2: My target protein degradation decreases at higher concentrations of this compound. Is this a form of resistance?

A2: This phenomenon is likely the "hook effect," a common characteristic of PROTACs, and not true resistance.[1] The hook effect occurs at high concentrations where this compound is more likely to form non-productive binary complexes (this compound-HDAC1/2 or this compound-VHL) rather than the productive ternary complex (HDAC1/2-JPS014-VHL) required for ubiquitination and degradation.

  • Solution: The primary way to mitigate the hook effect is through careful dose-response analysis to find the optimal concentration range for maximal degradation. If you observe a bell-shaped curve in your dose-response experiment, you are likely seeing the hook effect. Operating at concentrations below the peak of this curve is recommended.

Q3: I initially observed good degradation, but over time, the cells seem to become resistant to this compound. What could be the underlying mechanism?

A3: Acquired resistance to PROTACs, including this compound, can develop through several mechanisms, primarily involving the components of the degradation machinery or the target protein itself.

  • Alterations in the E3 Ligase:

    • VHL Mutation or Downregulation: Since this compound relies on the Von Hippel-Lindau (VHL) E3 ligase, mutations in the VHL gene that prevent this compound binding or a decrease in the overall expression of VHL protein can lead to resistance.

    • Troubleshooting:

      • Sequence the VHL gene in your resistant cell line to check for mutations.

      • Perform a Western blot to compare VHL protein levels between your parental and resistant cell lines.

  • Changes in the Target Protein:

    • HDAC1/2 Mutation: Although less common for PROTACs than for traditional inhibitors, mutations in HDAC1 or HDAC2 at the this compound binding site could prevent the formation of the ternary complex.

    • Troubleshooting:

      • Sequence the HDAC1 and HDAC2 genes in the resistant cells.

  • Upregulation of Efflux Pumps:

    • Increased Drug Efflux: Overexpression of multidrug resistance proteins, such as ABCB1 (MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration and thus its efficacy.

    • Troubleshooting:

      • Use a fluorescent substrate of ABCB1 to assess its activity in your resistant cells.

      • Treat resistant cells with a known ABCB1 inhibitor in combination with this compound to see if sensitivity is restored.

Q4: Could poor cell permeability of this compound be mistaken for resistance?

A4: Yes, suboptimal intracellular concentrations of this compound due to poor cell permeability can lead to a lack of observable degradation. While this compound has been shown to be cell-permeable, this can be cell-line dependent.[4]

  • Troubleshooting:

    • Permeabilization Controls: As a control experiment, you can use a cell permeabilizing agent (e.g., a low concentration of digitonin) to facilitate the entry of this compound and see if this enhances degradation. However, this should be done cautiously as it can affect cell health.

    • LC-MS/MS Quantification: A more direct but technically advanced approach is to measure the intracellular concentration of this compound using liquid chromatography-mass spectrometry (LC-MS/MS).

Data Presentation: this compound Performance in HCT116 Cells

The following table summarizes the degradation and cell viability metrics for this compound in HCT116 human colon cancer cells. This data can serve as a benchmark for your own experiments.

CompoundTarget(s)DC50 (µM) for HDAC1Dmax (%) for HDAC1DC50 (µM) for HDAC3Dmax (%) for HDAC3EC50 (µM)E3 Ligase Ligand
This compound (7) HDAC1, HDAC30.91 ± 0.02~80% (estimated)--5.2 ± 0.6VHL

Data sourced from Smalley JP, et al. J Med Chem. 2022.[1] DC50: Concentration for 50% degradation. Dmax: Maximum degradation. EC50: Half-maximal effective concentration for cell viability.

Experimental Protocols

Protocol 1: Western Blotting for HDAC Degradation Assessment

This protocol outlines the key steps to quantify the degradation of HDAC1 and HDAC2 following treatment with this compound.

  • Cell Culture and Treatment:

    • Seed HCT116 cells (or your cell line of interest) in appropriate culture plates and allow them to adhere overnight.

    • Treat the cells with a range of this compound concentrations (e.g., a 10-point serial dilution starting from 10 µM) and a vehicle control (e.g., 0.1% DMSO).

    • Incubate for the desired time period (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes.

    • Centrifuge the lysates at high speed (e.g., >12,000 x g) for 15-20 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations for all samples.

    • Prepare samples for loading by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

    • Load equal amounts of total protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunodetection:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against HDAC1, HDAC2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply an ECL detection reagent to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities for the target proteins and the loading control. Normalize the target protein intensity to the loading control to determine the percentage of remaining protein relative to the vehicle control.

Mandatory Visualizations

JPS014_Mechanism_of_Action cluster_cell Cell cluster_ternary Ternary Complex Formation This compound This compound Ternary_Complex HDAC1/2 - this compound - VHL This compound->Ternary_Complex Binds HDAC1_2 HDAC1/2 (Target Protein) HDAC1_2->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Recruited Poly_Ub_HDAC Poly-ubiquitinated HDAC1/2 Ternary_Complex->Poly_Ub_HDAC Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Poly_Ub_HDAC->Proteasome Recognition Degraded_Products Degraded Peptides Proteasome->Degraded_Products Degradation JPS014_recycled This compound (Recycled) Proteasome->JPS014_recycled Release

Caption: Mechanism of action for this compound-mediated HDAC1/2 degradation.

Troubleshooting_Workflow cluster_experimental Experimental Issues cluster_cellular Cellular Resistance Start No/Poor Degradation Observed Hook_Effect Q: Dose-response shows a bell-shaped curve? Start->Hook_Effect Compound_Integrity Q: Is the compound active and stable? Start->Compound_Integrity Permeability Q: Is this compound entering the cells? Start->Permeability E3_Ligase Q: Is VHL functional and expressed? Start->E3_Ligase Check_Dose A: Perform wide dose- response to find optimal concentration. Hook_Effect->Check_Dose Check_Compound A: Verify purity, use fresh stocks, and check stability. Compound_Integrity->Check_Compound Check_Permeability A: Use permeabilization control or measure intracellular concentration. Permeability->Check_Permeability Check_VHL A: Sequence VHL gene and check VHL protein levels. E3_Ligase->Check_VHL Target_Protein Q: Is the target protein mutated? E3_Ligase->Target_Protein Check_HDAC A: Sequence HDAC1/2 genes. Target_Protein->Check_HDAC Efflux_Pumps Q: Are drug efflux pumps overexpressed? Target_Protein->Efflux_Pumps Check_Efflux A: Assess ABCB1 activity and use inhibitors. Efflux_Pumps->Check_Efflux

Caption: Troubleshooting workflow for overcoming resistance to this compound.

References

Technical Support Center: Enhancing the Cell Permeability of JPS014

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cell permeability of JPS014, a benzamide-based PROTAC designed to degrade Class I histone deacetylases (HDACs).

Troubleshooting Guides

Researchers may encounter challenges with the cellular activity of this compound, which can often be attributed to suboptimal cell permeability. This guide provides a structured approach to identifying and resolving these issues.

Issue 1: Low or Variable Cellular Potency of this compound

Description: this compound demonstrates potent degradation of HDAC1/2 in biochemical assays, but shows reduced or inconsistent activity in cell-based experiments.

Troubleshooting Workflow:

G start Low Cellular Potency Observed for this compound solubility Assess this compound Solubility in Cell Culture Media start->solubility precipitate Precipitation Observed? solubility->precipitate optimize_formulation Optimize Formulation: - Increase DMSO concentration (≤0.5%) - Use solubilizing agents (e.g., Pluronic F-68) precipitate->optimize_formulation Yes permeability_assay Conduct Permeability Assays (PAMPA, Caco-2) precipitate->permeability_assay No optimize_formulation->permeability_assay low_papp Low Apparent Permeability (Papp)? permeability_assay->low_papp efflux High Efflux Ratio in Caco-2 Assay? low_papp->efflux No structural_mod Structural Modification Strategies: - Modify linker (length, composition) - Introduce permeability-enhancing moieties low_papp->structural_mod Yes efflux_inhibitor Co-administer with Efflux Pump Inhibitors (e.g., Verapamil) efflux->efflux_inhibitor Yes target_engagement Confirm Intracellular Target Engagement (CETSA, NanoBRET) efflux->target_engagement No structural_mod->target_engagement efflux_inhibitor->target_engagement no_engagement No Target Engagement? target_engagement->no_engagement no_engagement->structural_mod Yes end Cellular Potency Potentially Improved no_engagement->end No

Caption: Troubleshooting workflow for addressing low cellular potency of this compound.

Troubleshooting Steps and Solutions
IssuePotential CauseRecommended SolutionExperimental Protocol
Inconsistent this compound activity across experiments. Poor solubility in aqueous media. this compound, like many PROTACs, may have limited solubility in cell culture media, leading to precipitation and inaccurate concentrations.Optimize the formulation of this compound. Increase the concentration of the co-solvent (e.g., DMSO) in the dosing solution, ensuring it remains within the tolerance limits of the cell line (typically ≤0.5%). Alternatively, consider the use of non-ionic surfactants like Pluronic F-68 to improve solubility.Protocol: Visually inspect the dosing solution and the wells of the assay plate under a microscope for any signs of compound precipitation. Prepare a stock solution of this compound in 100% DMSO and perform serial dilutions in pre-warmed cell culture media immediately before addition to the cells.
This compound shows low target degradation despite good solubility. Low passive permeability. The physicochemical properties of this compound, such as its high molecular weight and polar surface area, may hinder its ability to passively diffuse across the cell membrane.Assess the passive permeability of this compound using a Parallel Artificial Membrane Permeability Assay (PAMPA). This cell-free assay provides a baseline for membrane affinity and translocation.See "Experimental Protocols" section for a detailed PAMPA protocol.
Low permeability in cell-based assays (e.g., Caco-2). Active efflux. this compound may be a substrate for efflux transporters, such as P-glycoprotein (P-gp), which actively pump the compound out of the cell, reducing its intracellular concentration.Perform a bi-directional Caco-2 permeability assay to determine the efflux ratio. An efflux ratio greater than 2 is a strong indicator of active efflux. The assay can also be conducted in the presence of a known P-gp inhibitor, such as verapamil. A significant reduction in the efflux ratio with the inhibitor confirms that this compound is a P-gp substrate.See "Experimental Protocols" section for a detailed Caco-2 permeability assay protocol.
Confirmed low permeability and/or active efflux. Suboptimal physicochemical properties. The linker or other structural components of this compound may not be optimal for cell penetration.Consider structural modifications to this compound to enhance its permeability. This could involve altering the linker length or composition (e.g., using polyethylene glycol (PEG) linkers to improve solubility) or employing a prodrug strategy to mask polar groups. Amide-to-ester substitutions in the linker have also been shown to improve the permeability of some PROTACs.[1][2]Protocol: Synthesize a focused library of this compound analogs with varied linkers or other modifications. Evaluate these new compounds in the permeability assays described above and in cell-based degradation assays to identify candidates with improved properties.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a benzamide-based Proteolysis Targeting Chimera (PROTAC).[3] It is a heterobifunctional molecule designed to induce the degradation of Class I histone deacetylases (HDACs), specifically HDAC1 and HDAC2.[3][4] this compound works by simultaneously binding to an E3 ubiquitin ligase (Von Hippel-Lindau, VHL) and the target HDAC protein, forming a ternary complex.[3] This proximity induces the ubiquitination of the HDAC, marking it for degradation by the proteasome.

G This compound This compound TernaryComplex Ternary Complex (HDAC-JPS014-VHL) This compound->TernaryComplex HDAC HDAC1/2 HDAC->TernaryComplex VHL VHL E3 Ligase VHL->TernaryComplex Ubiquitination Ubiquitination of HDAC1/2 TernaryComplex->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome

Caption: Simplified signaling pathway of this compound-mediated HDAC degradation.

Q2: What are the expected physicochemical properties of this compound and how do they relate to cell permeability?

While specific experimental data for this compound is not publicly available, we can infer its properties based on its structure and data from related compounds. PROTACs like this compound are typically large molecules that fall outside of Lipinski's "Rule of Five" for drug-likeness. A study on a series of benzamide-based class I HDAC PROTACs, including this compound, suggested that a calculated logP (clogP) of ≥ 5.0 and a topological polar surface area (TPSA) of ≤ 242.6 Ų may be favorable for their degradation activity, which is indirectly linked to cell permeability.[5]

Table 1: Physicochemical Properties of Select HDAC PROTACs

CompoundLinker ModificationclogPTPSA (Ų)Max. Degradation of HDAC1/2Reference
This compound (7) 12-atom linker with one oxygen5.46242.6>90%[5]
Compound 5 14-atom alkyl linker6.40224.2>90%[5]
Compound 8 12-atom linker with two oxygens4.88251.8<50%[5]

Q3: What strategies can be employed to improve the cell permeability of this compound without chemical modification?

If chemical modification is not feasible, several formulation and experimental strategies can be explored:

  • Use of Permeation Enhancers: Certain non-toxic excipients can transiently increase membrane fluidity, thereby enhancing the uptake of molecules like this compound.

  • Nanoparticle Formulation: Encapsulating this compound in lipid-based or polymeric nanoparticles can facilitate its entry into cells through endocytic pathways.

  • Co-administration with Efflux Pump Inhibitors: If active efflux is a significant barrier, co-treatment with known inhibitors of transporters like P-gp (e.g., verapamil, cyclosporin A) can increase the intracellular concentration of this compound. However, this approach needs careful validation to ensure the inhibitor does not have off-target effects on the experimental outcome.

Q4: How can I confirm that this compound is reaching its intracellular target?

Directly measuring the intracellular concentration of this compound via LC-MS/MS is the most definitive method. However, target engagement assays can provide strong evidence that this compound is binding to HDACs within the cell.

  • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring the change in the thermal stability of the target protein upon ligand binding.

  • NanoBRET™ Target Engagement Assay: This bioluminescence resonance energy transfer (BRET)-based assay allows for the real-time detection and characterization of compound binding to a specific protein target in living cells.

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of this compound across an artificial lipid membrane.

Methodology:

  • Prepare the Artificial Membrane: Coat the filter of a 96-well donor plate with a solution of a lipid (e.g., 1% lecithin in dodecane). Allow the solvent to evaporate completely.

  • Prepare Compound Solutions: Dissolve this compound in a suitable buffer (e.g., PBS, pH 7.4) to a final concentration of 10 µM. Ensure the final DMSO concentration is low (e.g., <1%).

  • Load the Plates: Add the this compound solution to the donor wells and fresh buffer to the acceptor plate wells.

  • Assemble the PAMPA Sandwich: Place the donor plate into the acceptor plate, ensuring the artificial membrane is in contact with the acceptor buffer.

  • Incubation: Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.

  • Analyze: After incubation, determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS.

  • Calculate Papp: Calculate the apparent permeability coefficient (Papp) using the appropriate formula.

Caco-2 Permeability Assay

Objective: To evaluate the permeability of this compound across a monolayer of human intestinal cells, providing insights into both passive and active transport mechanisms.

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-28 days to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) of the cell monolayers to ensure their integrity. Alternatively, assess the permeability of a low-permeability marker like Lucifer Yellow.

  • Prepare Dosing Solutions: Dissolve this compound in transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) to the desired concentration.

  • Permeability Assay (Apical-to-Basolateral): Add the dosing solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.

  • Permeability Assay (Basolateral-to-Apical for efflux): For bi-directional studies, add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber.

  • Incubation: Incubate the plates at 37°C with gentle shaking for a specified time (e.g., 2 hours).

  • Sample Collection and Analysis: At the end of the incubation, collect samples from both chambers and analyze the this compound concentration by LC-MS/MS.

  • Calculate Papp and Efflux Ratio: Calculate the Papp values for both directions. The efflux ratio is the Papp (B-A) / Papp (A-B).

References

addressing JPS014-induced cytotoxicity in normal cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for JPS014. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential challenges during their experiments with this compound, with a specific focus on mitigating cytotoxicity in normal cells.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a benzamide-based proteolysis targeting chimera (PROTAC).[1][2] It functions by inducing the degradation of Class I histone deacetylases (HDACs), specifically HDAC1 and HDAC2.[1][3][4] this compound recruits the Von Hippel-Lindau (VHL) E3 ligase to polyubiquitinate HDAC1/2, tagging them for degradation by the proteasome.[1][3] This degradation leads to changes in gene expression, which can induce apoptosis and cell cycle arrest, particularly in cancer cells.[1][3][4]

Q2: Why am I observing cytotoxicity in my normal (non-cancerous) cell lines treated with this compound?

While this compound is designed to be more potent in cancer cells, normal cells also rely on HDAC1/2 for regulating cellular processes. The degradation of these essential enzymes can disrupt normal cell function and lead to cytotoxicity. Normal proliferating cells can be sensitive to agents that interfere with the cell cycle.[5][6] The antiproliferative effects of HDAC degradation are not always cancer-cell specific.[3][4]

Q3: What are the potential off-target effects of this compound?

As a bifunctional molecule, this compound's potential off-target effects could stem from its constituent parts: the HDAC binder, the VHL E3 ligase ligand, or the linker. While specific off-target effects of this compound are not extensively documented in publicly available literature, HDAC inhibitors as a class are known to have off-targets.[7][8][9] It is crucial to include appropriate controls in your experiments to identify potential off-target effects.

Q4: How can I reduce this compound-induced cytotoxicity in my normal cell lines?

Several strategies can be employed to mitigate cytotoxicity in normal cells:

  • Concentration Optimization: Perform a dose-response curve to determine the lowest effective concentration of this compound that induces the desired effect in your target cancer cells while minimizing toxicity in normal cells.

  • Time-Course Optimization: Reduce the incubation time with this compound. A shorter exposure may be sufficient to achieve HDAC1/2 degradation without causing irreversible damage to normal cells.

  • Cyclotherapy Approach: Consider a sequential treatment strategy. Pre-treating normal cells with a cytostatic agent to induce a temporary cell cycle arrest may protect them from the cytotoxic effects of this compound, which primarily targets proliferating cells.[5][6][10]

  • Co-treatment with Protective Agents: The use of caspase inhibitors could potentially reduce apoptosis in normal cells.[5][6] However, this approach should be carefully validated to ensure it does not interfere with the desired anti-cancer effects of this compound.

Troubleshooting Guides

Issue 1: High Cytotoxicity in Normal Control Cells
Potential Cause Recommended Solution
This compound concentration is too high. Perform a dose-response experiment to determine the IC50 in both your cancer and normal cell lines. A sample experimental design is provided in the "Experimental Protocols" section.
Prolonged exposure to this compound. Conduct a time-course experiment to identify the optimal treatment duration. Assess HDAC1/2 degradation at various time points (e.g., 4, 8, 12, 24 hours) to find a window where the target is degraded in cancer cells with minimal impact on normal cell viability.
High proliferation rate of normal cells. Reduce the serum concentration in your cell culture medium to slow down the proliferation of normal cells during the experiment. This can make them less susceptible to cell cycle-disrupting agents.
Off-target effects. Perform washout experiments. After a short treatment with this compound, replace the medium and monitor cell recovery. If normal cells recover, it suggests a reversible off-target effect.
Issue 2: Inconsistent Results Between Experiments
Potential Cause Recommended Solution
Variability in cell culture conditions. Ensure consistency in cell density, passage number, and growth phase at the time of treatment. Always use cells from the same passage number range for a set of experiments.
This compound degradation. This compound is a complex molecule. Ensure proper storage of the compound as recommended by the manufacturer. Prepare fresh dilutions for each experiment from a stock solution.
Inconsistent vehicle control. Use the same final concentration of the vehicle (e.g., DMSO) in all wells, including untreated controls.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using an MTT Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound in both cancer and normal cell lines.

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 nM to 10 µM.

  • Treatment: Replace the overnight culture medium with the medium containing the various concentrations of this compound. Include a vehicle-only control (e.g., DMSO at the same final concentration as the highest this compound dose).

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Assess cell viability using a standard method such as the MTT or PrestoBlue assay, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each cell line.

Table 1: Hypothetical IC50 Values for this compound

Cell LineCell TypeIC50 (nM) after 48h
HCT116Colon Carcinoma50
BJNormal Fibroblast500
MCF7Breast Carcinoma80
MCF 10ANormal Breast Epithelial850
Protocol 2: Western Blot Analysis of HDAC1/2 Degradation

This protocol allows for the direct assessment of this compound's on-target effect.

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations and for the desired time points.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against HDAC1, HDAC2, and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities to determine the extent of HDAC1/2 degradation relative to the loading control.

Visualizations

JPS014_Mechanism_of_Action cluster_0 This compound (PROTAC) cluster_1 Cellular Machinery cluster_2 Cellular Outcomes This compound HDAC Binder - Linker - VHL Ligand HDAC1_2 HDAC1/2 This compound->HDAC1_2 Binds to VHL VHL E3 Ligase This compound->VHL Recruits Proteasome Proteasome HDAC1_2->Proteasome Degraded by Ub Ubiquitin VHL->Ub Adds Apoptosis Apoptosis Proteasome->Apoptosis CellCycleArrest Cell Cycle Arrest Proteasome->CellCycleArrest Ub->HDAC1_2 Tags for Degradation

Caption: Mechanism of action of this compound leading to cellular outcomes.

Troubleshooting_Workflow Start High Cytotoxicity in Normal Cells Observed Check_Conc Is this compound concentration optimized? Start->Check_Conc Perform_DR Perform Dose-Response (Protocol 1) Check_Conc->Perform_DR No Check_Time Is exposure time optimized? Check_Conc->Check_Time Yes Perform_DR->Check_Conc Perform_TC Perform Time-Course Experiment Check_Time->Perform_TC No Consider_CT Consider Cyclotherapy or Protective Agents Check_Time->Consider_CT Yes Perform_TC->Check_Time End Cytotoxicity Mitigated Consider_CT->End

Caption: Troubleshooting workflow for addressing this compound-induced cytotoxicity.

References

Technical Support Center: JPS014 In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers and drug development professionals on optimizing the dosage of JPS014 for in vivo studies. Due to the limited publicly available in vivo data for this compound, this guide focuses on providing general principles, troubleshooting strategies, and detailed protocols based on studies of similar compounds, such as other Class I histone deacetylase (HDAC) inhibitors and proteolysis-targeting chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective degrader of Class I histone deacetylases (HDACs), specifically HDAC1 and HDAC2.[1] It is a proteolysis-targeting chimera (PROTAC), a bifunctional molecule that recruits an E3 ubiquitin ligase (in this case, Von Hippel-Lindau or VHL) to the target protein (HDAC1/2), leading to its ubiquitination and subsequent degradation by the proteasome.[1] This degradation of HDAC1/2 leads to an increase in histone acetylation, which in turn can induce apoptosis and cell cycle arrest in cancer cells.[2]

Q2: What is the recommended starting dose for this compound in an in vivo study?

A2: As of the latest available information, a specific, validated starting dose for this compound in any animal model has not been published. The optimal starting dose will depend on various factors including the animal model, tumor type, and administration route. It is recommended to perform a dose-range-finding study to determine the maximum tolerated dose (MTD). For initial exploratory studies, one might consider starting with a low dose (e.g., 1-10 mg/kg) and escalating until a biological effect (e.g., target engagement, tumor growth inhibition) is observed or signs of toxicity appear.

Q3: What are the potential routes of administration for this compound?

A3: PROTACs can be administered via several routes, including oral (PO), intravenous (IV), and intraperitoneal (IP) injection.[3] The choice of administration route will depend on the formulation and the pharmacokinetic properties of this compound. VHL-based PROTACs have sometimes shown lower oral bioavailability compared to those utilizing other E3 ligases like cereblon (CRBN).[4] Therefore, for initial studies, IP or IV administration may provide more consistent exposure.

Q4: What are the expected toxicities associated with this compound?

A4: Specific toxicology data for this compound is not publicly available. However, common toxicities observed with other HDAC inhibitors include gastrointestinal effects (nausea, vomiting), fatigue, and hematologic side effects (thrombocytopenia, neutropenia).[5] It is crucial to monitor animals closely for signs of toxicity, such as weight loss, changes in behavior, and altered blood counts. An acute oral toxicity study following OECD 423 guidelines can be conducted to determine the LD50.[6][7]

Q5: How can I monitor the pharmacodynamic effects of this compound in vivo?

A5: Pharmacodynamic effects can be assessed by measuring the degradation of HDAC1 and HDAC2 in tumor tissue or surrogate tissues (e.g., peripheral blood mononuclear cells). This can be done using techniques like Western blotting or immunohistochemistry. Additionally, monitoring downstream biomarkers, such as the acetylation of histones (e.g., H3K27ac) or non-histone proteins, can confirm target engagement.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No significant tumor growth inhibition - Insufficient dosage- Poor bioavailability- Inappropriate administration route- Rapid metabolism or clearance- Tumor model resistance- Perform a dose-escalation study.- Analyze this compound concentration in plasma and tumor tissue to assess exposure.- Test alternative administration routes (e.g., from IP to IV).- Conduct pharmacokinetic studies to determine half-life.- Confirm HDAC1/2 expression in your tumor model.
Significant animal toxicity (e.g., >20% weight loss) - Dosage is too high (exceeds MTD)- Off-target effects- Formulation issues- Reduce the dosage or dosing frequency.- Perform a comprehensive toxicology assessment, including histopathology of major organs.- Evaluate the vehicle for potential toxicity.- Consider a different formulation to improve tolerability.
"Hook effect" observed in pharmacodynamic studies - High concentrations of the PROTAC can lead to the formation of binary complexes (PROTAC-HDAC or PROTAC-VHL) instead of the productive ternary complex (HDAC-PROTAC-VHL), reducing degradation efficiency.- This is a known phenomenon for some PROTACs.[4] Test a wider range of doses, including lower concentrations, to identify the optimal dose for maximal degradation.
Variability in response between animals - Inconsistent drug administration- Biological variability in the animal model- Differences in tumor establishment and growth- Ensure precise and consistent dosing technique.- Increase the number of animals per group to improve statistical power.- Randomize animals to treatment groups and ensure tumors are of a similar size at the start of treatment.

Quantitative Data Summary

The following table summarizes the available in vitro data for this compound from studies in HCT116 colon cancer cells.[2] This data can be a useful reference when designing in vivo studies, although direct extrapolation is not always possible.

ParameterValueCell LineAssay ConditionsReference
HDAC1 Degradation (DC50) ~0.5 µMHCT11624-hour treatmentSmalley et al., 2022
HDAC2 Degradation (DC50) ~0.5 µMHCT11624-hour treatmentSmalley et al., 2022
HDAC1 Maximal Degradation (Dmax) >80%HCT11624-hour treatmentSmalley et al., 2022
HDAC2 Maximal Degradation (Dmax) >80%HCT11624-hour treatmentSmalley et al., 2022

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study

  • Animal Model: Select a relevant rodent model (e.g., BALB/c or nude mice).

  • Group Size: Use 3-5 animals per dose group.

  • Dose Escalation:

    • Start with a low dose (e.g., 1 mg/kg) and escalate in subsequent groups (e.g., 3, 10, 30, 100 mg/kg).

    • Administer this compound daily for 5-7 days.

  • Monitoring:

    • Record body weight daily.

    • Observe animals for clinical signs of toxicity (e.g., lethargy, ruffled fur, abnormal posture).

    • At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.

    • Perform gross necropsy and collect major organs for histopathological examination.

  • MTD Determination: The MTD is the highest dose that does not cause >20% body weight loss or significant clinical signs of toxicity.

Protocol 2: In Vivo Efficacy Study in a Xenograft Model

  • Tumor Implantation: Implant human cancer cells (e.g., HCT116) subcutaneously into immunocompromised mice.

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize animals into treatment and control groups (n=8-10 per group).

  • Treatment:

    • Administer this compound at one or more doses below the MTD.

    • Administer a vehicle control to the control group.

    • Dosing frequency will depend on the pharmacokinetic profile of this compound.

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor body weight and clinical signs of toxicity.

  • Endpoint: Euthanize animals when tumors reach a predetermined size or at the end of the study period.

  • Analysis:

    • Collect tumors for pharmacodynamic analysis (e.g., Western blot for HDAC1/2 levels).

    • Compare tumor growth rates between treated and control groups.

Visualizations

JPS014_Mechanism_of_Action cluster_0 This compound (PROTAC) cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation This compound This compound HDAC_ligand HDAC1/2 Ligand (Benzamide) This compound->HDAC_ligand Linker Linker This compound->Linker VHL_ligand VHL Ligand This compound->VHL_ligand Ternary_Complex HDAC1/2 - this compound - VHL HDAC HDAC1/2 HDAC_ligand->HDAC Binds VHL VHL E3 Ligase VHL_ligand->VHL Binds HDAC->Ternary_Complex VHL->Ternary_Complex Ub_HDAC Poly-ubiquitinated HDAC1/2 Ternary_Complex->Ub_HDAC Ubiquitination Ub Ubiquitin Proteasome Proteasome Ub_HDAC->Proteasome Recognition Degradation Degradation Proteasome->Degradation

Caption: Mechanism of action of this compound leading to HDAC1/2 degradation.

HDAC1_2_Signaling_Pathway This compound This compound HDAC1_2 HDAC1/2 This compound->HDAC1_2 Degrades Histone_Acetylation Increased Histone Acetylation HDAC1_2->Histone_Acetylation Inhibits p53 p53 Acetylation (Activation) HDAC1_2->p53 Deacetylates (Inhibits) ERK ERK1/2 Signaling HDAC1_2->ERK Activates p21 p21 Expression Histone_Acetylation->p21 Promotes Apoptosis_Genes Apoptosis-related Gene Expression (e.g., Bax, Puma) Histone_Acetylation->Apoptosis_Genes Promotes p53->p21 Induces p53->Apoptosis_Genes Induces Cyclin_CDK Cyclin/CDK Complexes p21->Cyclin_CDK Inhibits Cell_Cycle_Arrest Cell Cycle Arrest (G1/S) Cyclin_CDK->Cell_Cycle_Arrest Promotes Progression Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Mitochondrial_Pathway Mitochondrial Apoptosis Pathway Apoptosis_Genes->Mitochondrial_Pathway Activates Mitochondrial_Pathway->Apoptosis ERK->Apoptosis Inhibits

Caption: Downstream signaling effects of HDAC1/2 degradation by this compound.

Experimental_Workflow_InVivo start Start mtd_study 1. MTD Study (Dose-Range Finding) start->mtd_study efficacy_study 2. Efficacy Study (Xenograft Model) mtd_study->efficacy_study Determine Tolerated Dose pd_analysis 3. Pharmacodynamic (PD) Analysis efficacy_study->pd_analysis Collect Tissues pk_analysis 4. Pharmacokinetic (PK) Analysis (Optional) efficacy_study->pk_analysis Collect Blood/Tissue Samples tox_analysis 5. Toxicology Analysis efficacy_study->tox_analysis Monitor & Collect Tissues data_analysis 6. Data Analysis & Interpretation pd_analysis->data_analysis pk_analysis->data_analysis tox_analysis->data_analysis end End data_analysis->end

Caption: General experimental workflow for in vivo studies of this compound.

References

dealing with aggregation of JPS014 in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for handling JPS014 in solution. Given that solubility issues have been observed with structurally related compounds, this guide offers strategies to mitigate and address potential aggregation of this compound.

Troubleshooting Guides

Issue 1: Precipitate Formation or Cloudiness Observed in Solution

Possible Cause: The concentration of this compound exceeds its solubility in the current solvent system, leading to precipitation or aggregation.

Troubleshooting Steps:

  • Solvent Optimization: this compound is synthesized in DMF, suggesting good solubility in this organic solvent.[1][2] For aqueous buffers, the use of co-solvents is often necessary.

    • Recommendation: Prepare a high-concentration stock solution of this compound in 100% DMSO. For aqueous experimental buffers, ensure the final concentration of DMSO is kept low (typically <1%) to avoid solvent-induced artifacts.

  • pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent.

    • Recommendation: Empirically test the solubility of this compound in a range of buffered solutions with different pH values to identify the optimal pH for solubility.[2]

  • Use of Detergents: Non-ionic detergents can help prevent the formation of aggregates.[3]

    • Recommendation: Include a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent such as Tween-20 or Triton X-100 in your aqueous buffer.[4]

  • Sonication: Mechanical disruption can help to break up small aggregates and facilitate dissolution.

    • Recommendation: Briefly sonicate the solution after dilution of the this compound stock.

Issue 2: Inconsistent or Non-reproducible Assay Results

Possible Cause: Formation of sub-visible this compound aggregates can lead to non-specific interactions and interference in biological assays.[3]

Troubleshooting Steps:

  • Inclusion of Detergents: As a first-line defense, incorporate a non-ionic detergent in the assay buffer to disrupt potential aggregate formation.[3]

  • Dynamic Light Scattering (DLS) Analysis: DLS is a technique used to detect the presence of aggregates and determine their size distribution in a solution.[3][5]

    • Recommendation: Analyze your this compound solution by DLS to confirm the presence or absence of aggregates.

  • Control Experiments: Run control experiments to assess the impact of potential aggregation.

    • Recommendation: Compare the activity of this compound in assays with and without a detergent like Triton X-100. A significant shift in potency or efficacy in the presence of the detergent is a strong indicator of aggregation-based activity.[4]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a benzamide-based proteolysis targeting chimera (PROTAC).[6][7] It functions as a potent degrader of class I histone deacetylases (HDACs), specifically HDAC1 and HDAC2.[6][7] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[8][9] In the case of this compound, it utilizes the Von Hippel-Lindau (VHL) E3 ligase to induce the degradation of HDAC1/2.[6][7]

Q2: What are the known solubility properties of this compound?

Q3: How can I prepare a stock solution of this compound?

It is recommended to prepare a high-concentration stock solution in an organic solvent like DMSO. Store this stock solution at -20°C or -80°C, aliquoted to avoid repeated freeze-thaw cycles.[11]

Q4: How can I improve the solubility of this compound in my aqueous assay buffer?

Several strategies can be employed to enhance the solubility of hydrophobic compounds like this compound:

  • Use of Co-solvents: Prepare the final dilution in your aqueous buffer from a DMSO stock, ensuring the final DMSO concentration is as low as possible.[2]

  • Inclusion of Detergents: Add a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) to your buffer.[3]

  • pH Optimization: Determine the optimal pH for solubility for your specific experimental conditions.[2]

  • Solid Dispersions: For formulation development, techniques like creating solid dispersions in hydrophilic carriers can significantly enhance solubility.[10]

Q5: What techniques can be used to detect and quantify this compound aggregation?

Several biophysical techniques can be used to assess aggregation:[12]

  • Dynamic Light Scattering (DLS): Measures the size of particles in solution and can detect the presence of aggregates.[3][5]

  • Size-Exclusion Chromatography (SEC): Separates molecules based on their size, allowing for the detection of larger aggregates.

  • Surface Plasmon Resonance (SPR): Can be used to directly observe the aggregation of small molecules on a sensor surface.[5]

Data Presentation

Table 1: General Solubility Enhancement Strategies for Hydrophobic Compounds

StrategyDescriptionTypical Concentration/ConditionsReference
Co-solvents Use of a water-miscible organic solvent to increase solubility.DMSO (<1%), Ethanol (<5%)[2]
Detergents Non-ionic detergents to prevent and disrupt aggregation.Triton X-100 (0.01-0.1%), Tween-20 (0.01-0.1%)[3]
pH Adjustment Modifying the pH of the buffer to increase the solubility of ionizable compounds.Dependent on the pKa of the compound.[2]
Excipients Use of solubility-enhancing agents.Cyclodextrins, polymers (e.g., HPMCAS)[1][10]

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution
  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • For your experiment, dilute the stock solution serially in your final aqueous buffer.

  • To minimize aggregation, ensure the final concentration of DMSO in your assay is below 1%.

  • If solubility issues persist, prepare the aqueous buffer containing a non-ionic detergent (e.g., 0.01% Triton X-100) before adding the this compound dilution.

  • Vortex the final working solution gently before adding it to your assay.

Protocol 2: Detection of Aggregation using Dynamic Light Scattering (DLS)
  • Prepare the this compound solution at the desired concentration in the final assay buffer.

  • Also prepare a "buffer only" control.

  • Filter both solutions through a low-protein-binding syringe filter (e.g., 0.22 µm) to remove any dust or extraneous particles.

  • Transfer the filtered solutions to a clean DLS cuvette.

  • Analyze the samples using a DLS instrument according to the manufacturer's instructions.

  • Compare the particle size distribution of the this compound solution to the buffer-only control. The presence of a population of larger particles in the this compound sample is indicative of aggregation.[3]

Visualizations

JPS014_Mechanism_of_Action cluster_ternary Ternary Complex Formation cluster_degradation Ubiquitin-Proteasome System This compound This compound HDAC1_2 HDAC1/2 (Target Protein) This compound->HDAC1_2 Binds to VHL VHL E3 Ligase This compound->VHL Recruits Proteasome Proteasome HDAC1_2->Proteasome Targeted for Degradation Ub Ubiquitin VHL->Ub Transfers Ub->HDAC1_2 Polyubiquitination Degraded_HDAC Degraded HDAC1/2 (Peptides) Proteasome->Degraded_HDAC Degrades into Troubleshooting_Workflow Start Start: Precipitate observed or inconsistent results Check_Solvent Optimize Solvent System (e.g., use DMSO stock) Start->Check_Solvent Add_Detergent Add Non-ionic Detergent (e.g., 0.01% Triton X-100) Check_Solvent->Add_Detergent DLS_Analysis Perform DLS Analysis Add_Detergent->DLS_Analysis Aggregates_Present Aggregates Detected DLS_Analysis->Aggregates_Present Yes No_Aggregates No Aggregates Detected DLS_Analysis->No_Aggregates No Further_Optimization Further Formulation Optimization Needed Aggregates_Present->Further_Optimization Proceed Proceed with Experiment No_Aggregates->Proceed

References

Validation & Comparative

A Comparative Degradation Profile of HDAC PROTACs: JPS014 vs. JPS016

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the degradation profiles of JPS014 and JPS016, two benzamide-based Proteolysis Targeting Chimeras (PROTACs) that induce the degradation of Class I histone deacetylases (HDACs). Both molecules function by recruiting the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to the target HDACs, leading to their ubiquitination and subsequent proteasomal degradation.[1][2][3] The data presented here, primarily derived from studies in HCT116 human colon cancer cells, offers researchers an objective evaluation of their respective performance.

Mechanism of Action

This compound and JPS016 are heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system. They consist of a ligand that binds to Class I HDACs, a flexible linker, and a ligand that engages the VHL E3 ligase.[4][5] This trimolecular assembly, or ternary complex, brings the E3 ligase in close proximity to the HDAC, facilitating the transfer of ubiquitin molecules to the target protein. A polyubiquitin chain serves as a signal for the 26S proteasome to recognize and degrade the HDAC.[3][4]

cluster_0 Cellular Environment cluster_1 Mechanism of Degradation JPS This compound / JPS016 (PROTAC) HDAC HDAC1/2/3 (Target Protein) JPS->HDAC Binds VHL VHL E3 Ligase JPS->VHL Recruits Ternary Ternary Complex (HDAC-PROTAC-VHL) HDAC->Ternary VHL->Ternary PolyUbi Poly-ubiquitination Ternary->PolyUbi Catalyzes Ubi Ubiquitin (Ub) Ubi->PolyUbi Proteasome 26S Proteasome PolyUbi->Proteasome Marks for Degradation HDAC Degradation Proteasome->Degradation Executes

Caption: General mechanism of action for this compound/JPS016 PROTACs.

Quantitative Performance Data

The degradation efficiency and impact on cell viability of this compound and JPS016 have been characterized in HCT116 colon cancer cells.[6][7] The following tables summarize key performance metrics, including the half-maximal degradation concentration (DC50), maximum degradation (Dmax), and half-maximal effective concentration (EC50) for cell viability.

Table 1: Degradation Potency (DC50) and Efficacy (Dmax)

CompoundTargetDC50 (μM)Dmax (%)
This compound (7) HDAC10.91 ± 0.02~75% (estimated)
HDAC30.88 ± 0.08~70% (estimated)
JPS016 (9) HDAC10.55 ± 0.18~80% (estimated)[7]
HDAC2Not Reported45[3]
HDAC30.53 ± 0.13~65-66% (estimated)[3][7]

Data sourced from studies in HCT116 cells. Dmax values are estimated from graphical representations in the source material.[7]

Table 2: Impact on Cell Viability

CompoundEC50 (μM) in HCT116 Cells
This compound (7) 7.3 ± 0.5
JPS016 (9) 5.2 ± 0.6

Data reflects cell viability after a 48-hour treatment period.[6]

Downstream Cellular Effects

The degradation of Class I HDACs, particularly HDAC1 and HDAC2, by this compound and JPS016 has been shown to be critical for inducing apoptosis and cell cycle arrest in cancer cells.[6][8] This leads to significant changes in gene expression, with JPS016-treated cells showing thousands of differentially expressed genes.[9] The downstream effects include the upregulation of cell cycle inhibitors like p21 and subsequent induction of apoptosis, highlighting the therapeutic potential of this degradation-based approach.[6][10]

JPS This compound / JPS016 HDAC_degradation HDAC1/2 Degradation JPS->HDAC_degradation Histone_acetylation Histone Hyperacetylation HDAC_degradation->Histone_acetylation Gene_expression Altered Gene Expression Histone_acetylation->Gene_expression p21 p21 Upregulation Gene_expression->p21 Cell_cycle_arrest Cell Cycle Arrest p21->Cell_cycle_arrest Apoptosis Apoptosis Cell_cycle_arrest->Apoptosis A 1. Cell Culture & Treatment Seed HCT116 cells and treat with varying PROTAC concentrations for 24 hours. B 2. Cell Lysis Harvest cells and lyse in RIPA buffer with protease inhibitors. A->B C 3. Protein Quantification Determine protein concentration of lysate using a BCA assay. B->C D 4. SDS-PAGE & Transfer Separate proteins by gel electrophoresis and transfer to a PVDF membrane. C->D E 5. Immunoblotting Probe with primary antibodies (anti-HDAC, anti-loading control) and secondary antibodies. D->E F 6. Detection & Analysis Visualize bands using ECL reagent. Quantify band intensity via densitometry. E->F

References

A Head-to-Head Comparison: JPS014, a Novel HDAC Degrader, Versus the Traditional HDAC Inhibitor SAHA (Vorinostat)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Two Distinct Mechanisms of Histone Deacetylase Modulation

In the landscape of epigenetic drug discovery, the modulation of histone deacetylases (HDACs) remains a pivotal strategy for therapeutic intervention, particularly in oncology. The traditional approach has centered on the development of small molecule inhibitors that block the enzymatic activity of HDACs. A prime example is SAHA (Suberoylanilide Hydroxamic Acid, Vorinostat), a pan-HDAC inhibitor approved for the treatment of cutaneous T-cell lymphoma. However, a new class of molecules, Proteolysis Targeting Chimeras (PROTACs), has emerged, offering a distinct mechanism of action: targeted protein degradation. JPS014 is a novel PROTAC designed to specifically degrade Class I HDACs. This guide provides a comprehensive, data-driven comparison of this compound and SAHA, highlighting their differing mechanisms, selectivity, and cellular effects to inform researchers in their pursuit of next-generation epigenetic therapies.

At a Glance: this compound vs. SAHA

FeatureThis compoundSAHA (Vorinostat)
Mechanism of Action Targeted degradation of Class I HDACs (HDAC1/2)Pan-inhibition of Class I, II, and IV HDACs
Modality PROTAC (Heterobifunctional Degrader)Small Molecule Inhibitor (Hydroxamic Acid)
Primary Cellular Effect Elimination of HDAC proteinAccumulation of acetylated substrates
Selectivity Selective for Class I HDACsBroad-spectrum (Pan-inhibitor)

Performance Data: A Quantitative Comparison

The efficacy of this compound is defined by its ability to induce the degradation of its target proteins, quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). In contrast, SAHA's potency is measured by its half-maximal inhibitory concentration (IC50) against the enzymatic activity of various HDAC isoforms.

This compound: Degradation and Inhibitory Profile

The following data for this compound was obtained in HCT116 human colorectal carcinoma cells after a 24-hour treatment.

TargetDC50 (μM)Dmax (%)IC50 (μM)
HDAC1 0.91 ± 0.02>800.53 ± 0.09
HDAC2 Not Determined~500.62 ± 0.07
HDAC3 0.64 ± 0.03~600.13 ± 0.01

Data sourced from Smalley JP, et al. J Med Chem. 2022.[1][2]

SAHA (Vorinostat): A Pan-HDAC Inhibitor Profile

SAHA exhibits broad inhibitory activity against multiple HDAC isoforms. The IC50 values can vary depending on the specific assay conditions.

TargetIC50 (nM)
HDAC1 10 - 33
HDAC2 96
HDAC3 20
HDAC6 33
HDAC8 540

IC50 values are compiled from multiple sources and may vary based on experimental conditions.[3]

Mechanisms of Action and Signaling Pathways

The fundamental difference between this compound and SAHA lies in their mechanisms of action, which lead to distinct downstream signaling consequences.

This compound: Targeted Degradation of Class I HDACs

This compound is a heterobifunctional molecule that recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to Class I HDACs, primarily HDAC1 and HDAC2.[4] This induced proximity leads to the polyubiquitination of the HDAC protein, marking it for degradation by the proteasome. The elimination of HDAC1/2 protein disrupts the formation of critical co-repressor complexes, leading to a profound and sustained reactivation of tumor suppressor genes, ultimately inducing apoptosis and cell cycle arrest.[1][2][5]

G cluster_0 This compound-Mediated HDAC Degradation cluster_1 Downstream Effects This compound This compound Ternary_Complex Ternary Complex (this compound-HDAC1/2-VHL) This compound->Ternary_Complex HDAC1_2 HDAC1/2 HDAC1_2->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ubiquitination Polyubiquitination of HDAC1/2 Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation HDAC1/2 Degradation Proteasome->Degradation Gene_Expression Increased Tumor Suppressor Gene Expression Degradation->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest

This compound Mechanism of Action
SAHA: Pan-HDAC Inhibition

SAHA functions as a classical non-selective HDAC inhibitor by chelating the zinc ion in the active site of Class I, II, and IV HDACs. This reversible inhibition leads to the hyperacetylation of histone and non-histone proteins. The altered acetylation status of chromatin results in the transcription of genes that can induce cell cycle arrest and apoptosis. SAHA has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[6][7][8] It can modulate the expression of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria.[7][9]

G cluster_0 SAHA-Mediated HDAC Inhibition cluster_1 Downstream Signaling Pathways SAHA SAHA Inhibition Inhibition of Deacetylase Activity SAHA->Inhibition HDACs HDACs (Class I, II, IV) HDACs->Inhibition Hyperacetylation Histone & Non-Histone Protein Hyperacetylation Inhibition->Hyperacetylation Gene_Expression Altered Gene Expression Hyperacetylation->Gene_Expression Intrinsic_Pathway Intrinsic Apoptosis (Mitochondrial Pathway) Gene_Expression->Intrinsic_Pathway Extrinsic_Pathway Extrinsic Apoptosis (Death Receptor Pathway) Gene_Expression->Extrinsic_Pathway Akt_FOXO3a Akt/FOXO3a Pathway Modulation Gene_Expression->Akt_FOXO3a Apoptosis Apoptosis Intrinsic_Pathway->Apoptosis Extrinsic_Pathway->Apoptosis Akt_FOXO3a->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Akt_FOXO3a->Cell_Cycle_Arrest

SAHA Mechanism of Action

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the evaluation of HDAC modulators. Below are representative methodologies for key assays.

Western Blot Analysis of PROTAC-Mediated HDAC Degradation

This protocol is designed to quantify the degradation of target proteins following treatment with a PROTAC like this compound.

G cluster_0 Experimental Workflow Cell_Culture 1. Cell Culture (e.g., HCT116) Treatment 2. PROTAC Treatment (Varying concentrations and time points) Cell_Culture->Treatment Lysis 3. Cell Lysis Treatment->Lysis Controls Controls: - Vehicle (DMSO) - Proteasome Inhibitor (MG132) - E3 Ligase Ligand Competition Controls->Treatment Quantification 4. Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE 5. SDS-PAGE Quantification->SDS_PAGE Transfer 6. Western Blot Transfer SDS_PAGE->Transfer Immunoblot 7. Immunoblotting (Primary & Secondary Antibodies) Transfer->Immunoblot Detection 8. Chemiluminescent Detection Immunoblot->Detection Analysis 9. Densitometry Analysis (Quantify band intensity) Detection->Analysis

Western Blot Workflow for PROTACs

1. Cell Seeding and Treatment:

  • Seed cells (e.g., HCT116) in 6-well plates and allow them to adhere overnight.

  • Treat cells with a dose range of this compound for a specified duration (e.g., 24 hours).

  • Include necessary controls: a vehicle control (DMSO), a proteasome inhibitor (e.g., MG132) to confirm proteasome-dependent degradation, and a high concentration of the VHL ligand to demonstrate competitive inhibition of the PROTAC-E3 ligase interaction.[10]

2. Cell Lysis and Protein Quantification:

  • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

3. SDS-PAGE and Western Blotting:

  • Normalize protein concentrations and load equal amounts onto an SDS-polyacrylamide gel.

  • Separate proteins by electrophoresis and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against the target HDACs (e.g., HDAC1, HDAC2) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the chemiluminescent signal using an appropriate imaging system.

4. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein band intensity to the loading control.

  • Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.

Cell Viability Assay (MTS/MTT)

This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound or SAHA.

1. Cell Seeding:

  • Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

2. Compound Treatment:

  • Treat cells with a serial dilution of the test compound (this compound or SAHA) for the desired time period (e.g., 48 or 72 hours). Include a vehicle control.

3. MTS/MTT Reagent Addition:

  • Add MTS or MTT reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).

4. Absorbance Measurement:

  • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT with a solubilizing agent).

5. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Plot the dose-response curve and determine the IC50 value for cell growth inhibition.

HDAC Enzymatic Activity Assay

This in vitro assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified HDAC isoforms.

1. Assay Preparation:

  • Prepare a reaction buffer containing a fluorogenic HDAC substrate.

  • Serially dilute the inhibitor (e.g., SAHA) in the assay buffer.

2. Enzymatic Reaction:

  • Add the purified recombinant HDAC enzyme to the wells of a microplate containing the diluted inhibitor.

  • Initiate the reaction by adding the substrate.

  • Incubate at 37°C for a specified time.

3. Signal Development and Detection:

  • Stop the reaction and add a developer solution that generates a fluorescent signal from the deacetylated substrate.

  • Measure the fluorescence using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of HDAC inhibition for each inhibitor concentration.

  • Determine the IC50 value from the dose-response curve.

Conclusion: A New Frontier in Epigenetic Drug Discovery

The comparison between this compound and SAHA illuminates the evolution of strategies to target HDACs. While SAHA's broad inhibitory profile has proven clinically valuable, its pan-HDAC activity may contribute to off-target effects. This compound, with its targeted degradation mechanism, offers the potential for enhanced selectivity and a more profound and durable impact on Class I HDACs. The degradation of HDAC1 and HDAC2 by this compound has been correlated with a greater number of differentially expressed genes and enhanced apoptosis compared to traditional inhibition.[1][5]

For researchers in drug development, the choice between an inhibitor and a degrader will depend on the specific therapeutic context, the desired selectivity profile, and the biological consequences of either blocking enzymatic activity or eliminating the entire protein. The experimental protocols and comparative data presented in this guide are intended to provide a foundational resource for the continued exploration and development of innovative epigenetic modulators.

References

JPS014: A Comparative Analysis of a Selective HDAC1/2 Degrader

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of JPS014, a novel proteolysis-targeting chimera (PROTAC), with established histone deacetylase (HDAC) inhibitors. This compound selectively induces the degradation of HDAC1 and HDAC2, offering a distinct mechanism of action compared to traditional enzymatic inhibitors. This document presents supporting experimental data, detailed protocols, and visual diagrams to facilitate an objective evaluation of its performance and potential applications in research and drug development.

Performance Comparison: this compound vs. Alternative HDAC Inhibitors

This compound's unique mechanism as a degrader, rather than a simple inhibitor, of HDAC1/2 sets it apart from conventional HDAC inhibitors like CI-994 and Entinostat (MS-275). Instead of only blocking the enzymatic activity, this compound facilitates the ubiquitination and subsequent proteasomal degradation of HDAC1 and HDAC2 proteins. This leads to a sustained depletion of the target proteins, which can result in more profound and durable biological effects.[1][2]

Quantitative Data Summary

The following tables summarize the potency and selectivity of this compound in comparison to CI-994 and Entinostat. This compound's efficacy is quantified by its half-maximal degradation concentration (DC50) and maximum degradation (Dmax), while the traditional inhibitors are evaluated by their half-maximal inhibitory concentration (IC50).

Table 1: Degradation and Inhibitory Potency of this compound (Compound 7) and CI-994 in HCT116 Cells (24-hour treatment) [3][4][5]

CompoundTargetDC50 (μM)Dmax (%)IC50 (μM)
This compound (7) HDAC10.91 ± 0.02>50Submicromolar
HDAC30.64 ± 0.03>50Submicromolar
CI-994 HDAC1--0.53 ± 0.09
HDAC2--0.62 ± 0.07
HDAC3--0.13 ± 0.01

Note: DC50 and Dmax values for this compound were determined by quantitative Western blotting. IC50 values were determined with purified HDAC-LSD1-CoREST/SMRT complexes. This compound is also referred to as compound 7 in the cited literature.

Table 2: Comparative IC50 Values of Various HDAC Inhibitors Against a Panel of HDAC Isoforms

CompoundHDAC1 (nM)HDAC2 (nM)HDAC3 (nM)HDAC4 (nM)HDAC5 (nM)HDAC6 (nM)HDAC8 (nM)HDAC10 (nM)
CI-994 9009001200-->100000>20000-
Entinostat (MS-275) 243453248>10000>10000>10000>10000>10000

Note: IC50 values can vary between different studies and assay conditions.[6][7][8][9]

Experimental Protocols

Reproducibility and validation are paramount in scientific research. The following are detailed methodologies for key experiments cited in the evaluation of this compound's selectivity.

In Vitro HDAC Enzymatic Assay (Fluorogenic)

This assay quantifies the enzymatic activity of HDACs and the inhibitory potential of compounds.

Principle: A fluorogenic substrate, typically a peptide containing an acetylated lysine residue linked to a fluorescent molecule (e.g., 7-Amino-4-methylcoumarin, AMC), is used. Deacetylation of the lysine by an HDAC enzyme allows for cleavage by a developing enzyme (e.g., trypsin), which releases the fluorophore, resulting in a measurable increase in fluorescence.

Protocol:

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

    • Reconstitute recombinant human HDAC enzymes in assay buffer.

    • Prepare a stock solution of the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) in DMSO and dilute to the working concentration in assay buffer.

    • Prepare serial dilutions of the test compound (e.g., this compound, CI-994) in DMSO and then in assay buffer.

  • Assay Procedure:

    • In a black 96-well or 384-well plate, add the test compound at various concentrations.

    • Add the HDAC enzyme to each well.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Signal Development and Detection:

    • Stop the enzymatic reaction by adding a solution containing a developing enzyme (e.g., trypsin) and a pan-HDAC inhibitor (e.g., Trichostatin A) to prevent further deacetylation.

    • Incubate at room temperature for 15-20 minutes to allow for substrate cleavage.

    • Measure the fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/460 nm for AMC).[10][11][12][13][14]

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to a vehicle control (DMSO).

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Quantitative Western Blot for HDAC Degradation

This method is used to quantify the reduction in HDAC protein levels within cells following treatment with a degrader like this compound.

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with specific antibodies to detect the target protein (HDAC1/2) and a loading control (e.g., β-actin). The amount of protein is then quantified by densitometry.

Protocol:

  • Cell Culture and Treatment:

    • Plate cells (e.g., HCT116) and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for a specified duration (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentrations of all samples and prepare them for loading by adding Laemmli buffer and boiling.

    • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for the target HDAC isoform (e.g., anti-HDAC1, anti-HDAC2) and a loading control overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Quantification:

    • Wash the membrane again with TBST and apply an ECL chemiluminescent substrate.

    • Capture the signal using a digital imaging system.

    • Quantify the band intensities using densitometry software. Normalize the HDAC band intensity to the loading control band intensity.[15][16][17]

  • Data Analysis:

    • Calculate the percentage of remaining protein for each treatment condition relative to the vehicle control.

    • Plot the percentage of degradation against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[5]

Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_cellular_assay Cellular Degradation Assay cluster_biochemical_assay In Vitro Enzymatic Assay cell_culture Cell Culture (e.g., HCT116) treatment Treatment with This compound cell_culture->treatment lysis Cell Lysis & Protein Quantification treatment->lysis sds_page SDS-PAGE & Western Blot lysis->sds_page quantification Densitometry & Quantification sds_page->quantification dc50_dmax DC50 & Dmax Determination quantification->dc50_dmax reagents Recombinant HDAC & Fluorogenic Substrate incubation Incubation with Inhibitor reagents->incubation development Signal Development incubation->development measurement Fluorescence Measurement development->measurement ic50 IC50 Determination measurement->ic50

Caption: Experimental workflows for evaluating HDAC degraders and inhibitors.

hdac_signaling_pathway cluster_nucleus Nucleus cluster_intervention Pharmacological Intervention HAT HATs (Histone Acetyltransferases) Acetyl_Lysine Acetylated Lysine (on Histones) HAT->Acetyl_Lysine Acetylation HDAC1_2 HDAC1/2 HDAC1_2->Acetyl_Lysine Lysine Lysine (on Histones) Acetyl_Lysine->Lysine Deacetylation Chromatin_Open Open Chromatin (Transcriptionally Active) Acetyl_Lysine->Chromatin_Open Chromatin_Closed Closed Chromatin (Transcriptionally Repressed) Lysine->Chromatin_Closed This compound This compound This compound->HDAC1_2 Degradation HDAC_Inhibitor HDAC Inhibitor (e.g., CI-994) HDAC_Inhibitor->HDAC1_2

Caption: Simplified signaling pathway of HDAC1/2 action and points of intervention.

References

Cross-Validation of JPS014's Mechanism: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of JPS014, a potent PROTAC degrader of Class I histone deacetylases (HDACs), with alternative compounds. The focus is on the cross-validation of its mechanism in various cell lines, supported by experimental data and detailed protocols.

This compound is a benzamide-based Proteolysis Targeting Chimera (PROTAC) that effectively degrades Class I HDACs, primarily HDAC1 and HDAC2, by hijacking the Von Hippel-Lindau (VHL) E3 ligase.[1][2] This targeted protein degradation offers a promising alternative to traditional enzymatic inhibition for therapeutic intervention in oncology. This guide summarizes the current understanding of this compound's mechanism, presents its performance data alongside alternatives, and provides detailed experimental methodologies for validation.

Performance Comparison of this compound and Alternatives

The primary body of research on this compound has been conducted in the HCT116 human colon cancer cell line.[1][2][3][4] This section compares the degradation and inhibitory potency of this compound with its parent molecule, CI-994, and other related PROTACs in this cell line.

CompoundTarget(s)Cell LineDC50 (μM)Dmax (%)IC50 (μM)EC50 (μM)Reference
This compound (7) HDAC1, HDAC2, HDAC3 HCT116 HDAC1: ~0.5 HDAC1: >80 HDAC1: 0.53 7.3 ± 0.5 [5]
HDAC3: ~1.0 HDAC2: ~40 HDAC2: 0.62
HDAC3: >60 HDAC3: 0.13
JPS016 (9)HDAC1, HDAC2, HDAC3HCT116HDAC1: <0.5HDAC1: >80HDAC1: 0.575.2 ± 0.6[5]
HDAC3: ~0.5HDAC2: ~45HDAC2: 0.82
HDAC3: ~66HDAC3: 0.38
JPS035 (21)HDAC1, HDAC2, HDAC3HCT116HDAC1: 3.51HDAC1: ~80->10[5]
HDAC2: ~60
HDAC3: ~40
JPS036 (22)HDAC1, HDAC2, HDAC3HCT116HDAC3: 0.44HDAC1: ~40HDAC1: >10>10[5]
HDAC2: ~30HDAC2: >10
HDAC3: ~77HDAC3: 0.04
CI-994HDAC1, HDAC2, HDAC3HCT116--HDAC1: 0.538.4 ± 0.8[5]
HDAC2: 0.62
HDAC3: 0.13

DC50: Concentration for 50% maximal degradation. Dmax: Maximum percentage of degradation. IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration (cell viability). Data is primarily from studies in HCT116 cells after 24 or 48 hours of treatment.

While extensive data for this compound exists for the HCT116 cell line, there is a notable lack of published quantitative data validating its mechanism across a broader range of cancer cell lines, such as those from breast, lung, or hematological malignancies. The parent inhibitor, CI-994, has been studied in various cell lines, including non-small cell lung cancer (A-549 and LX-1) and prostate cancer (LNCaP). This highlights a critical gap in the comprehensive cross-validation of this compound's efficacy and mechanism.

Signaling Pathway and Experimental Workflow

The mechanism of this compound involves the formation of a ternary complex with HDAC1/2 and the VHL E3 ligase, leading to ubiquitination and subsequent proteasomal degradation of the target HDACs. This results in altered gene expression, cell cycle arrest, and ultimately, apoptosis.

JPS014_Mechanism This compound This compound Ternary_Complex Ternary Complex (this compound-HDAC-VHL) This compound->Ternary_Complex HDAC HDAC1/2 HDAC->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ubiquitination Polyubiquitination of HDAC1/2 Ternary_Complex->Ubiquitination Recruitment Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation HDAC1/2 Degradation Proteasome->Degradation Histone_Acetylation Increased Histone Acetylation Degradation->Histone_Acetylation Leads to Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

This compound Mechanism of Action

To validate the mechanism of this compound or similar compounds in different cell lines, a systematic experimental workflow is essential.

Experimental_Workflow cluster_cell_culture Cell Line Selection & Culture cluster_treatment Compound Treatment cluster_assays Experimental Assays cluster_analysis Data Analysis Select_Cells Select Diverse Cell Lines (e.g., HCT116, MCF-7, A549) Culture_Cells Cell Culture and Maintenance Select_Cells->Culture_Cells Treat_Cells Treat cells with this compound and Controls (e.g., CI-994, Vehicle) Culture_Cells->Treat_Cells Western_Blot Western Blot (HDAC Degradation, Pathway Proteins) Treat_Cells->Western_Blot MTT_Assay MTT/CellTiter-Glo (Cell Viability) Treat_Cells->MTT_Assay Flow_Cytometry Flow Cytometry (Cell Cycle, Apoptosis) Treat_Cells->Flow_Cytometry RNA_Seq RNA-Sequencing (Transcriptomic Analysis) Treat_Cells->RNA_Seq Analyze_Data Quantify Results (DC50, IC50, Gene Expression Changes) Western_Blot->Analyze_Data MTT_Assay->Analyze_Data Flow_Cytometry->Analyze_Data RNA_Seq->Analyze_Data Compare_Results Compare across Cell Lines and with Alternatives Analyze_Data->Compare_Results

Cross-Validation Workflow

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of findings. Below are protocols for key experiments.

Western Blot for HDAC Degradation

Objective: To quantify the degradation of HDAC1 and HDAC2 in response to this compound treatment.

Materials:

  • Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-HDAC1, anti-HDAC2, anti-loading control e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Imaging system

Protocol:

  • Cell Lysis:

    • Seed cells in a 6-well plate and treat with desired concentrations of this compound for the indicated time.

    • Wash cells with ice-cold PBS and lyse with 100-200 µL of lysis buffer per well.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • SDS-PAGE and Transfer:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply ECL detection reagent and capture the chemiluminescent signal.

    • Quantify band intensities using densitometry software and normalize to the loading control.

MTT Assay for Cell Viability

Objective: To assess the effect of this compound on cell viability and determine its EC50 value.

Materials:

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Treat cells with different concentrations of this compound and a vehicle control (e.g., DMSO).

  • MTT Incubation:

    • After the desired incubation period (e.g., 48 or 72 hours), add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Measurement:

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Mix gently and read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the EC50 value.

Conclusion

This compound is a potent degrader of HDAC1 and HDAC2, demonstrating significant anti-proliferative and pro-apoptotic effects in the HCT116 colon cancer cell line. Its mechanism of action through VHL-mediated proteasomal degradation is well-characterized in this context. However, a comprehensive understanding of its therapeutic potential requires rigorous cross-validation in a diverse range of cancer cell lines. The lack of publicly available data on this compound's performance in other cell types represents a significant knowledge gap. Future research should focus on evaluating this compound and its analogs in various cancer models to establish a broader profile of its efficacy and to identify potential biomarkers for sensitivity. The experimental protocols provided in this guide offer a framework for such validation studies, enabling a more complete assessment of this compound as a potential therapeutic agent.

References

comparative analysis of JPS014 with other VHL-based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of JPS014 with Other VHL-Based PROTACs

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift, enabling the selective elimination of disease-causing proteins. This guide offers a detailed comparative analysis of this compound, a von Hippel-Lindau (VHL)-based PROTAC designed to degrade Class I histone deacetylases (HDACs), against other VHL-recruiting PROTACs. The comparison is supported by experimental data to provide researchers, scientists, and drug development professionals with an objective evaluation of their performance and underlying methodologies.

The Mechanism of VHL-Based PROTACs

VHL-based PROTACs are heterobifunctional molecules that leverage the cell's native ubiquitin-proteasome system.[1] They are comprised of three essential components: a ligand that binds the protein of interest (POI), a ligand that recruits the VHL E3 ubiquitin ligase, and a chemical linker that connects the two.[2] This ternary complex formation (POI-PROTAC-VHL) facilitates the ubiquitination of the target protein, flagging it for degradation by the 26S proteasome.[2] This catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.

VHL_PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex PROTAC VHL-based PROTAC (e.g., this compound) Ternary POI-PROTAC-VHL PROTAC->Ternary Binds POI Target Protein (e.g., HDAC1) POI->Ternary Proteasome 26S Proteasome POI->Proteasome Targeted for Degradation VHL VHL E3 Ligase VHL->Ternary Ub Ubiquitin (Ub) Ternary->Ub Recruits & Catalyzes Ub->POI Polyubiquitination Proteasome->PROTAC Releases Degraded Degraded Protein Fragments Proteasome->Degraded Degrades

Fig. 1: General mechanism of action for VHL-based PROTACs.

Performance Comparison of Class I HDAC-Targeting PROTACs

This compound is a benzamide-based PROTAC that potently degrades Class I HDACs, particularly HDAC1 and HDAC2, by recruiting the VHL E3 ligase.[3][4] Its development is part of a broader effort to optimize HDAC degraders, leading to several analogs with varying linker and VHL ligand modifications.[5][6] A direct comparison with its analogs, such as JPS016 and JPS036, in the HCT116 human colon cancer cell line reveals subtle yet significant differences in their degradation profiles and cellular effects.[6][7]

The tables below summarize key performance metrics, including the half-maximal degradation concentration (DC₅₀), maximum degradation level (Dₘₐₓ), and half-maximal effective concentration (EC₅₀) for cell viability.

Table 1: Comparative Degradation of HDAC1 in HCT116 Cells

Compound Target(s) DC₅₀ (μM) for HDAC1 Dₘₐₓ (%) for HDAC1 E₃ Ligase Ligand
This compound HDAC1, HDAC3 0.91 ± 0.02 ~75% (estimated) VHL
JPS016 HDAC1, HDAC2, HDAC3 0.55 ± 0.18 ~80% (estimated) VHL

| JPS036 | HDAC1, HDAC3 | >1 (No significant degradation) | <20% | VHL |

Data sourced from studies on HCT116 cells. Dₘₐₓ values are estimated from graphical representations in the source material.[5][7]

Table 2: Comparative Degradation of HDAC3 in HCT116 Cells

Compound Target(s) DC₅₀ (μM) for HDAC3 Dₘₐₓ (%) for HDAC3 E₃ Ligase Ligand
This compound HDAC1, HDAC3 >1 (Hook effect observed) ~60% (at 1 µM) VHL
JPS016 HDAC1, HDAC2, HDAC3 0.53 ± 0.13 ~65% (estimated) VHL

| JPS036 | HDAC1, HDAC3 | 0.44 ± 0.03 | ~77% | VHL |

Data sourced from studies on HCT116 cells. Dₘₐₓ values are estimated from graphical representations in the source material.[5][6][7]

Table 3: Comparative Anti-proliferative Activity in HCT116 Cells

Compound EC₅₀ (μM) Parent Inhibitor
This compound 6.4 ± 0.4 CI-994
JPS016 5.2 ± 0.6 CI-994

| CI-994 (Inhibitor) | 10.3 ± 0.7 | N/A |

Data reflects the impact on cell viability after 72 hours of treatment.[5]

From the data, JPS016 emerges as a more potent degrader of both HDAC1 and HDAC3 compared to this compound, with lower DC₅₀ values.[5][6] this compound and JPS016 both demonstrate improved anti-proliferative effects over the parent HDAC inhibitor CI-994, highlighting the potential benefits of a degradation-based approach over simple inhibition.[5][8] Interestingly, JPS036, while being a poor degrader of HDAC1, is the most potent and efficacious degrader of HDAC3 among the analogs shown.[6]

Broader Context: Comparison with a BET-Targeting PROTAC

To place the performance of this compound in a broader context, it is useful to compare it with a well-characterized VHL-based PROTAC targeting a different protein family, such as MZ1, which degrades Bromodomain and Extra-Terminal (BET) proteins.[9][10]

Table 4: Performance of VHL-based BET Degrader MZ1

Compound Target(s) DC₅₀ (nM) in H661 cells Dₘₐₓ (%) E₃ Ligase Ligand

| MZ1 | BRD4, BRD2, BRD3 | 8 (for BRD4) | >90% | VHL |

Data sourced from studies on H661 and HeLa cells.[11]

MZ1 demonstrates significantly higher potency (in the nanomolar range) for its target BRD4 than the JPS-series PROTACs do for HDACs (sub-micromolar range). This difference can be attributed to multiple factors, including the binding affinities of the respective ligands for their targets and the specific ternary complex cooperativity, underscoring that PROTAC performance is highly dependent on the specific target and E3 ligase pairing.

Experimental Protocols

Reproducible and rigorous experimental design is critical for the evaluation of PROTACs. Below are the detailed methodologies for key experiments cited in this guide.

Western Blotting for HDAC Degradation

This protocol is used to quantify the reduction in HDAC protein levels following PROTAC treatment.[7]

  • Cell Culture and Treatment: Seed HCT116 cells in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTACs (e.g., 0.1, 1.0, and 10 µM) or DMSO as a vehicle control for 24 hours.

  • Cell Lysis: Harvest the cells by scraping and wash with ice-cold PBS. Lyse the cell pellets in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each cell lysate using a BCA protein assay kit to ensure equal protein loading.

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel. Perform electrophoresis to separate proteins by size. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies specific for HDAC1, HDAC2, HDAC3, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Densitometry analysis is performed on the Western blot bands. The level of each HDAC protein is normalized to the loading control and then expressed as a percentage relative to the DMSO-treated control.

Western_Blot_Workflow cluster_main Western Blotting Workflow for PROTAC Analysis A 1. Cell Seeding & Treatment (HCT116 cells + PROTACs) B 2. Cell Lysis (RIPA Buffer) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE (Protein Separation) C->D E 5. Protein Transfer (PVDF Membrane) D->E F 6. Immunoblotting (Primary & Secondary Antibodies) E->F G 7. Detection (ECL Substrate) F->G H 8. Data Analysis (Densitometry & Normalization) G->H

Fig. 2: Experimental workflow for Western Blotting analysis.
Cell Viability (CellTiter-Glo®) Assay

This assay measures ATP levels as an indicator of metabolically active, viable cells to determine the cytotoxic or cytostatic effects of the PROTACs.[7]

  • Cell Seeding: Seed HCT116 cells in an opaque-walled 96-well plate at a density of 2,000-5,000 cells per well. Allow cells to attach for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of the PROTACs or control compounds. Include wells with untreated cells and no-cell controls. Incubate for the desired time period (e.g., 72 hours).

  • Assay Procedure: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.

  • Lysis and Signal Generation: Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Record the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ATP and thus the number of viable cells. Calculate the percentage of cell viability relative to the DMSO-treated control. Plot the results and determine the EC₅₀ values using a non-linear regression curve fit.

Logical_Comparison cluster_PROTACs VHL-based Class I HDAC PROTACs (in HCT116 cells) This compound This compound HDAC1 DC50: 0.91 µM HDAC3: Hook Effect Parent Parent Inhibitor CI-994 EC50: 10.3 µM This compound->Parent Derived from JPS016 JPS016 HDAC1 DC50: 0.55 µM HDAC3 DC50: 0.53 µM Most Potent on HDAC1 JPS016->this compound More Potent (HDAC1) JPS016->Parent Derived from JPS036 JPS036 HDAC1: Poor Degrader HDAC3 DC50: 0.44 µM Most Selective for HDAC3 JPS036->JPS016 More Selective (HDAC3) JPS036->Parent Derived from

Fig. 3: Logical comparison of this compound and its analogs.

Conclusion

The comparative analysis reveals that this compound is a potent VHL-based degrader of Class I HDACs, capable of inducing apoptosis in cancer cells more effectively than its parent inhibitor.[3] However, optimization studies have yielded analogs like JPS016, which demonstrates superior potency for both HDAC1 and HDAC3, and JPS036, which shows enhanced selectivity for HDAC3.[6] This highlights a key principle in PROTAC development: subtle structural modifications to the linker or E3 ligase ligand can significantly alter the degradation profile, including potency and selectivity.[5] When compared to highly potent PROTACs developed for other targets, such as MZ1, it is clear that achieving high efficiency is a target-specific challenge. The data and protocols presented here provide a framework for the objective evaluation of this compound and other VHL-based PROTACs, aiding in the rational design of future protein degraders.

References

JPS014: A Head-to-Head Comparison with Other Epigenetic Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of JPS014, a novel proteolysis targeting chimera (PROTAC), against other epigenetic modulators, particularly other HDAC-targeting PROTACs and the parent HDAC inhibitor, CI-994. The information is supported by experimental data to facilitate an informed evaluation of its performance and potential applications in research and drug development.

Introduction to this compound and HDAC Degraders

This compound is a benzamide-based PROTAC that induces the degradation of class I histone deacetylases (HDACs), primarily HDAC1 and HDAC2.[1] It functions by recruiting the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to the target HDAC, leading to its ubiquitination and subsequent degradation by the proteasome. This mechanism of targeted protein degradation offers a distinct therapeutic modality compared to traditional enzymatic inhibition. This guide compares this compound with other experimental HDAC-targeting PROTACs and the HDAC inhibitor CI-994.

Comparative Performance Data

The following tables summarize the key performance metrics for this compound and its comparators in HCT116 colon cancer cells. The data highlights their degradation efficiency (DC50 and Dmax) and their impact on cell viability (EC50).

Table 1: Degradation and Inhibitory Potency of this compound and Related PROTACs [2][3][4]

CompoundTarget(s)DC50 (μM) for HDAC1Dmax (%) for HDAC1DC50 (μM) for HDAC3Dmax (%) for HDAC3EC50 (μM)E3 Ligase Ligand
This compound (7) HDAC1, HDAC30.91 ± 0.02~80% (estimated)0.64 ± 0.04~60% (estimated)7.3 ± 0.5VHL
JPS016 (9)HDAC1, HDAC2, HDAC30.55 ± 0.18~80% (estimated)0.53 ± 0.13~65% (estimated)5.2 ± 0.6VHL
JPS035 (21)HDAC1, HDAC3>10<20%1.1 ± 0.3~70% (estimated)>10VHL
JPS036 (22)HDAC1, HDAC3>10~40% (estimated)0.44 ± 0.03~77% (estimated)>10VHL

Data sourced from studies in HCT116 cells. Dmax values are estimated from graphical representations in the source material.

Table 2: Inhibitory Activity of Parent Compound CI-994 [5][6][7]

CompoundTarget(s)IC50 (μM) for HDAC1IC50 (μM) for HDAC2IC50 (μM) for HDAC3
CI-994HDAC1, HDAC2, HDAC30.90.91.2

Signaling Pathway and Experimental Workflow Visualizations

Signaling Pathway

PROTAC_Mechanism Mechanism of this compound-mediated HDAC Degradation This compound This compound (PROTAC) Ternary_Complex Ternary Complex (HDAC-JPS014-VHL) This compound->Ternary_Complex Binds HDAC HDAC (Target Protein) HDAC->Ternary_Complex Binds Gene_Expression Altered Gene Expression HDAC->Gene_Expression Represses VHL VHL (E3 Ligase) VHL->Ternary_Complex Binds Ub_HDAC Polyubiquitinated HDAC Ternary_Complex->Ub_HDAC Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_HDAC->Proteasome Recognition Degraded_HDAC Degraded HDAC (Amino Acids) Proteasome->Degraded_HDAC Degradation Degraded_HDAC->Gene_Expression Leads to (De-repression)

Caption: Mechanism of this compound-mediated HDAC degradation.

Experimental Workflows

Western_Blot_Workflow Western Blotting for HDAC Degradation cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blot cluster_analysis Data Analysis Cell_Seeding Seed HCT116 Cells Treatment Treat with PROTACs Cell_Seeding->Treatment Cell_Lysis Lyse Cells Treatment->Cell_Lysis Quantification Quantify Protein (BCA Assay) Cell_Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Incubate with Primary Antibodies (anti-HDAC, anti-loading control) Blocking->Primary_Ab Secondary_Ab Incubate with Secondary Antibody Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection Image_Analysis Image and Quantify Bands Detection->Image_Analysis Normalization Normalize to Loading Control Image_Analysis->Normalization Calculate_Degradation Calculate % Degradation Normalization->Calculate_Degradation

Caption: Experimental workflow for Western Blotting.

Cell_Viability_Workflow Cell Viability (CellTiter-Glo®) Assay cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay Assay Procedure cluster_data_acq Data Acquisition & Analysis Cell_Seeding Seed HCT116 Cells (96-well opaque plate) Incubation Incubate 24h Cell_Seeding->Incubation Add_Compound Add Serial Dilutions of Compounds Incubation->Add_Compound Incubate_Treatment Incubate 48-72h Add_Compound->Incubate_Treatment Equilibrate Equilibrate to Room Temperature Incubate_Treatment->Equilibrate Add_Reagent Add CellTiter-Glo® Reagent Equilibrate->Add_Reagent Mix Mix on Orbital Shaker (2 min) Add_Reagent->Mix Incubate_Lysis Incubate at RT (10 min) Mix->Incubate_Lysis Read_Luminescence Measure Luminescence Incubate_Lysis->Read_Luminescence Plot_Data Plot Dose-Response Curve Read_Luminescence->Plot_Data Calculate_EC50 Calculate EC50 Plot_Data->Calculate_EC50

Caption: Experimental workflow for Cell Viability Assay.

Experimental Protocols

Western Blotting for HDAC Degradation

This protocol is used to quantify the levels of HDAC proteins following PROTAC treatment.[8][9]

1. Cell Lysis:

  • Seed HCT116 cells and treat with varying concentrations of PROTACs for 24 hours.

  • Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

2. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay.

3. Gel Electrophoresis and Transfer:

  • Load equal amounts of protein (e.g., 20-30 µg) onto a 4-12% Bis-Tris polyacrylamide gel.

  • Perform electrophoresis to separate proteins by size.

  • Transfer the separated proteins to a PVDF membrane.

4. Immunoblotting:

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against HDAC1, HDAC2, HDAC3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

5. Detection and Analysis:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Visualize the protein bands using a chemiluminescence imaging system.

  • Quantify band intensities using image analysis software to determine the percentage of protein degradation relative to a vehicle control.

Cell Viability Assay (CellTiter-Glo®)

This method is used to determine the number of viable cells in culture based on the quantitation of ATP.[10][11][12]

1. Cell Seeding:

  • Seed HCT116 cells in an opaque-walled 96-well plate at a desired density.

  • Incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Add serial dilutions of the test compounds to the wells.

  • Incubate for the desired time period (e.g., 48 or 72 hours).

3. Assay Procedure:

  • Equilibrate the plate to room temperature for approximately 30 minutes.

  • Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

4. Data Acquisition:

  • Measure the luminescence of each well using a plate reader.

  • Calculate the half-maximal effective concentration (EC50) values by plotting the luminescence signal against the compound concentration and fitting the data to a dose-response curve.

References

Safety Operating Guide

Prudent Disposal Procedures for the Research Chemical JPS014

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

Summary of JPS014 Characteristics for Disposal Consideration

Due to the lack of specific quantitative data on disposal parameters in the available search results, the following table summarizes the known characteristics of this compound to inform a cautious approach to its disposal.

CharacteristicDescriptionSource
Chemical Class Benzamide-based PROTAC[1][2][3]
Mechanism of Action Degrades class I histone deacetylase (HDAC1/2)[1][2][3]
Biological Effect Induces apoptosis and cell arrest in cancer cells[1][4]
Formulation Often supplied as a solid or in solution (e.g., TFA salt)[3]
Solubility Soluble in DMSO, PEG300, Tween-80, and other organic solvents[3]

General Protocol for Disposal of this compound Waste

The following protocol provides a general, step-by-step guide for the disposal of this compound waste. This protocol is based on standard practices for hazardous chemical waste and should be adapted to comply with your institution's specific environmental health and safety (EHS) guidelines.

1. Waste Segregation and Collection:

  • Solid Waste: Collect all solid materials contaminated with this compound, such as pipette tips, gloves, and empty vials, in a dedicated, clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical and its solvents.

  • Liquid Waste: Collect all liquid waste containing this compound, including unused solutions and contaminated solvents, in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix incompatible waste streams.

  • Sharps Waste: Any sharps, such as needles or razor blades, contaminated with this compound must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.[5]

2. Labeling:

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and any associated hazards (e.g., "Toxic," "Biohazard" if used in cell-based assays). Include the accumulation start date and the name of the principal investigator or laboratory.

3. Storage:

  • Store waste containers in a designated, secure area away from general laboratory traffic. Ensure the storage area is well-ventilated and has secondary containment to prevent spills.

4. Neutralization (If Applicable and Recommended by SDS):

  • The specific SDS for this compound must be consulted to determine if a chemical neutralization step is required or recommended before disposal. Do not attempt to neutralize the chemical without explicit instructions from the manufacturer or your institution's EHS department.

5. Disposal Request:

  • Once the waste container is full (typically 75-80% capacity), seal it securely and request a pickup from your institution's EHS department or a licensed hazardous waste disposal contractor. Follow your institution's specific procedures for waste manifest and pickup scheduling.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.

JPS014_Disposal_Workflow start Start: this compound Waste Generated sds_check Consult this compound Safety Data Sheet (SDS) start->sds_check waste_type Identify Waste Type sds_check->waste_type SDS Available no_sds SDS Unavailable: Treat as Hazardous Chemical Waste sds_check->no_sds SDS Not Available solid_waste Solid Waste (Gloves, Vials, Tips) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, Solvents) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (Needles, Blades) waste_type->sharps_waste Sharps collect_solid Collect in Labeled Hazardous Waste Bag/Container solid_waste->collect_solid collect_liquid Collect in Labeled, Leak-Proof Hazardous Waste Container liquid_waste->collect_liquid collect_sharps Collect in Designated Sharps Container sharps_waste->collect_sharps storage Store in Designated Secondary Containment Area collect_solid->storage collect_liquid->storage collect_sharps->storage ehs_pickup Arrange for Pickup by Institutional EHS or Licensed Contractor storage->ehs_pickup end End: Proper Disposal ehs_pickup->end no_sds->waste_type

Caption: Workflow for the safe segregation and disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling JPS014

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of potent, novel compounds like JPS014 is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, offering step-by-step guidance for the responsible handling of this research chemical.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not publicly available. The following recommendations are based on best practices for handling potent, biologically active small molecules and similar PROTAC (Proteolysis-Targeting Chimera) compounds. A thorough risk assessment should be conducted by the user in the context of their specific laboratory procedures.

Summary of Key Compound Information
ParameterInformationSource
Chemical Name This compoundMedChemExpress
Synonyms Compound 7 (in some publications)[1]
Mechanism of Action Benzamide-based Von Hippel-Lindau (VHL) E3-ligase proteolysis targeting chimera (PROTAC) that degrades class I histone deacetylase (HDAC), particularly HDAC1 and HDAC2.MedChemExpress
Primary Research Area Cancer research, targeted protein degradation, epigenetics.MedChemExpress
Storage (as solid) Store at -20°C for short-term and -80°C for long-term.MedChemExpress
Storage (in solution) Store stock solutions at -80°C for up to 6 months or -20°C for up to 1 month. Protect from light and store under nitrogen. Avoid repeated freeze-thaw cycles.[2]

Personal Protective Equipment (PPE) and Engineering Controls

Due to the potent biological activity of this compound, a comprehensive approach to safety is essential, combining appropriate PPE with robust engineering controls.

ActivityRecommended PPERationale
Weighing and Dispensing (Powder) - Full-face powered air-purifying respirator (PAPR) or a certified fume hood. - Disposable, solid-front lab coat with tight-fitting cuffs. - Double-gloving (e.g., nitrile). - Safety glasses or goggles.High risk of aerosolization and inhalation of potent powders. Full respiratory and skin protection is crucial.
Solution Preparation - Chemical fume hood. - Lab coat. - Safety glasses with side shields. - Single pair of chemical-resistant gloves (e.g., nitrile).Reduced risk of aerosolization compared to powders, but potential for splashes and spills. Engineering controls are the primary means of protection.
Cell Culture/In Vitro Experiments - Biological safety cabinet (BSC). - Lab coat. - Safety glasses. - Appropriate gloves.Focus on preventing skin contact, eye exposure, and contamination of the cell culture.

Experimental Protocols: Step-by-Step Handling Workflow

The following protocol provides a general workflow for preparing and using this compound in a typical cell culture experiment, based on common laboratory practices for similar compounds.

  • Stock Solution Preparation:

    • Perform all initial handling of the solid compound within a certified chemical fume hood.

    • Equilibrate the vial of this compound to room temperature before opening.

    • Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the solid in a suitable solvent, such as DMSO.

    • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[2]

    • Store the aliquots at -80°C.[2]

  • Working Solution Preparation:

    • Thaw a single aliquot of the stock solution.

    • In a biological safety cabinet, dilute the stock solution to the desired final concentration in the appropriate cell culture medium.

  • Cell Treatment:

    • Carefully add the diluted this compound solution to the cell culture plates or flasks.

    • Incubate the cells for the desired experimental duration.

  • Post-Treatment Handling and Decontamination:

    • All materials that have come into contact with this compound, including pipette tips, tubes, and cell culture plates, should be considered contaminated.

    • Decontaminate non-disposable equipment and work surfaces with a suitable solvent (e.g., 70% ethanol) followed by a thorough cleaning.

Disposal Plan

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Solid Waste: Collect unused this compound powder and contaminated disposable materials (e.g., gloves, weighing paper, pipette tips) in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect unused stock solutions and contaminated cell culture media in a sealed, leak-proof hazardous waste container. Do not mix with other chemical waste streams unless compatibility is confirmed.

  • Final Disposal: All hazardous waste must be disposed of through the institution's Environmental Health and Safety (EH&S) department. Follow all institutional, local, state, and federal regulations for the disposal of potent pharmaceutical compounds.

Mandatory Visualizations

Handling_Workflow_for_this compound Handling Workflow for this compound cluster_prep Preparation cluster_exp Experimentation cluster_disposal Waste Disposal receive Receive & Store this compound (-20°C or -80°C) weigh Weigh Solid this compound (in Fume Hood) receive->weigh Wear Full PPE dissolve Dissolve in DMSO (Prepare 10 mM Stock) weigh->dissolve aliquot Aliquot Stock Solution dissolve->aliquot store_stock Store Aliquots (-80°C) aliquot->store_stock thaw Thaw Single Aliquot store_stock->thaw dilute Prepare Working Solution (in BSC) thaw->dilute treat Treat Cells dilute->treat collect_solid Collect Contaminated Solids dilute->collect_solid Contaminated Tips/Tubes incubate Incubate Cells treat->incubate treat->collect_solid Contaminated Tips/Plates collect_liquid Collect Contaminated Liquids incubate->collect_liquid Waste Media dispose Dispose via EH&S collect_solid->dispose collect_liquid->dispose

Caption: Step-by-step experimental workflow for handling this compound.

JPS014_Mechanism_of_Action This compound Mechanism of Action This compound This compound (PROTAC) Ternary_Complex Ternary Complex (HDAC-JPS014-VHL) This compound->Ternary_Complex HDAC HDAC1/2 (Target Protein) HDAC->Ternary_Complex VHL VHL (E3 Ligase) VHL->Ternary_Complex Ubiquitination Ubiquitination of HDAC Ternary_Complex->Ubiquitination Proximity-induced Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation HDAC Degradation Proteasome->Degradation Leads to

Caption: Simplified signaling pathway of this compound-mediated HDAC degradation.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.